molecular formula C10H11NO2 B3281425 (E)-ethyl 3-(pyridin-2-yl)acrylate CAS No. 7340-23-0

(E)-ethyl 3-(pyridin-2-yl)acrylate

Cat. No.: B3281425
CAS No.: 7340-23-0
M. Wt: 177.2 g/mol
InChI Key: KLWMOCBNXFKZOS-VOTSOKGWSA-N
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Description

(E)-ethyl 3-(pyridin-2-yl)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-pyridin-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMOCBNXFKZOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-ethyl 3-(pyridin-2-yl)acrylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Pathways, and Applications in Heterocyclic Chemistry

Executive Summary

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) is a pivotal


-unsaturated ester featuring a pyridine ring conjugated to an acrylate moiety.[1] Its utility extends beyond simple organic building blocks; it serves as a "privileged structure" in drug discovery, particularly for the synthesis of indolizines  via [3+2] cycloaddition and as a versatile Michael acceptor in the generation of saturated pyridine derivatives. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers requiring high-purity intermediates for medicinal chemistry and materials science.

Structural Analysis & Physicochemical Profile

The molecule consists of an electron-deficient alkene flanked by a pyridine ring (electron-withdrawing via induction/resonance) and an ester group. This "push-pull" electronic character defines its reactivity, making the


-carbon highly electrophilic.
Key Chemical Data
PropertySpecificationNotes
IUPAC Name Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoateTrans-isomer is thermodynamically favored.[2][3]
CAS Number 70526-11-3
Molecular Formula C

H

NO

MW: 177.20 g/mol
Appearance Pale yellow oil or low-melting solidTendency to solidify upon high-vacuum drying.
Solubility Soluble in DCM, EtOAc, THF, MeOHSparingly soluble in water; soluble in dilute acid (protonation of N).
Boiling Point ~90–95 °C (at 0.5 mmHg)High vacuum required for distillation to prevent polymerization.
Spectroscopic Signature (NMR)

The stereochemistry is confirmed via


H NMR coupling constants.[4] The trans (E) geometry is characterized by a large coupling constant between the vinylic protons.
  • 
     ~7.6–7.7 ppm (d, J = 15.5–16.0 Hz): 
    
    
    
    -proton (adjacent to pyridine).
  • 
     ~6.8–6.9 ppm (d, J = 15.5–16.0 Hz): 
    
    
    
    -proton (adjacent to carbonyl).
  • 
     ~8.6 ppm:  Pyridine 
    
    
    
    -proton (deshielded by nitrogen).

Synthetic Pathways: Strategic Selection

Researchers typically choose between the Horner-Wadsworth-Emmons (HWE) reaction and the Heck Coupling . The choice depends on the availability of starting materials and the tolerance for metal contaminants.

Pathway Comparison
  • HWE Reaction: Preferred for pharmaceutical intermediates due to high E-selectivity and metal-free conditions (avoiding Pd removal issues).

  • Heck Reaction: Efficient for high-throughput screening (HTS) library generation where 2-halopyridines are abundant.

Synthesis_Pathways Start Target: this compound HWE_Route Route A: Horner-Wadsworth-Emmons Start->HWE_Route Heck_Route Route B: Heck Coupling Start->Heck_Route Reagents_HWE 2-Pyridinecarboxaldehyde + Triethyl phosphonoacetate HWE_Route->Reagents_HWE Reagents_Heck 2-Bromopyridine + Ethyl Acrylate Heck_Route->Reagents_Heck Conditions_HWE Base: LiCl/DBU (Mild) or NaH (Strong) Solvent: THF or MeCN Reagents_HWE->Conditions_HWE Conditions_Heck Cat: Pd(OAc)2 / Ligand Base: Et3N Temp: 80-100°C Reagents_Heck->Conditions_Heck Outcome_HWE >98% E-Selectivity No Metal Residues Conditions_HWE->Outcome_HWE Outcome_Heck High Atom Economy Requires Pd Scavenging Conditions_Heck->Outcome_Heck

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and purity requirements.

Reactivity & Synthetic Utility[5]

Indolizine Synthesis via [3+2] Cycloaddition

The most significant application of this compound in drug development is the synthesis of indolizines . These fused heterocycles are scaffolds for anti-inflammatory and anticancer agents.

The reaction typically involves a 1,3-dipolar cycloaddition with a pyridinium ylide (generated in situ from a pyridinium salt and base). The acrylate acts as the dipolarophile.

Indolizine_Mechanism Acrylate This compound (Dipolarophile) Intermediate Dihydroindolizine Intermediate Acrylate->Intermediate [3+2] Cycloaddition Ylide Pyridinium Ylide (1,3-Dipole) Ylide->Intermediate Oxidation Oxidative Aromatization (- 2H) Intermediate->Oxidation Product Substituted Indolizine Scaffold Oxidation->Product

Figure 2: Mechanistic pathway for the conversion of pyridyl acrylates into indolizine pharmacophores.

Michael Addition (Conjugate Addition)

The pyridine ring acts as an electron sink, activating the


-position toward nucleophilic attack.
  • Thiol Addition: Synthesis of thioether-functionalized pyridines.

  • Aza-Michael: Reaction with secondary amines to form

    
    -amino esters, precursors to 
    
    
    
    -lactams or saturated nitrogen heterocycles.
Coordination Chemistry

The pyridine nitrogen allows the molecule to serve as a ligand. However, the conjugated alkene can also participate in


-coordination with soft metals (e.g., Pt, Pd), leading to interesting organometallic complexes used in catalysis or materials science (MOFs).

Experimental Protocols

Protocol A: HWE Synthesis (Recommended for High Purity)

Reference Grounding: Adapted from standard HWE protocols for heterocyclic aldehydes [1, 5].

Reagents:

  • 2-Pyridinecarboxaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Lithium Chloride (LiCl) (1.2 equiv) - Crucial for mild conditions

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Preparation: In a dry round-bottom flask under N

    
    , suspend LiCl (anhydrous) in MeCN.
    
  • Activation: Add triethyl phosphonoacetate and DBU. Stir for 20 minutes at room temperature (Masamune-Roush conditions). The solution will turn clear as the phosphonate anion forms.

  • Addition: Add 2-pyridinecarboxaldehyde dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (SiO

    
    , 30% EtOAc/Hexanes).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Gradient: 10%
    
    
    30% EtOAc in Hexanes).
  • Yield: Typically 85–95% as a pale yellow oil.

Protocol B: Indolizine Formation (One-Pot)

Reference Grounding: Based on cycloaddition methodologies [3, 4].

Reagents:

  • This compound (1.0 equiv)

  • Phenacyl bromide (1.0 equiv)

  • Base: NaHCO

    
     or Et
    
    
    
    N
  • Solvent: Refluxing Acetone or Ethanol

Procedure:

  • Quaternization: Reflux 2-picoline (or substituted pyridine) with phenacyl bromide to form the pyridinium salt.

  • Cyclization: Add the acrylate and base to the reaction mixture.

  • Reflux: Heat for 6–12 hours. The base generates the ylide in situ, which undergoes [3+2] cycloaddition with the acrylate.

  • Oxidation: Often spontaneous under aerobic reflux; can be assisted by adding an oxidant (e.g., MnO

    
    ) if the dihydro-intermediate persists.
    

References

  • Horner–Wadsworth–Emmons reaction . Wikipedia. (Accessed 2026). Link

  • Heck Reaction . Organic Chemistry Portal. (Accessed 2026). Link

  • Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate . Organic Letters (2020). Link

  • Iodine-mediated one-pot synthesis of C-3 acylated indolizines . ResearchGate (2025). Link

  • (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis . ChemicalBook. (Accessed 2026). Link

Sources

(E)-ethyl 3-(pyridin-2-yl)acrylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate , a critical heterocyclic building block in medicinal chemistry and organic synthesis.

Introduction & Chemical Identity

This compound (CAS: 70526-11-3) is an


-unsaturated ester featuring a pyridine ring conjugated with an acrylate moiety.[1] It serves as a versatile Michael acceptor  and a diene/dienophile in cycloaddition reactions, widely used to synthesize complex alkaloids (e.g., quinolizidines and indolizidines) and pharmaceutical intermediates.

The compound is defined by its (E)-stereochemistry (trans), which is thermodynamically favored and crucial for its reactivity profile in stereoselective synthesis.

Chemical Identifiers
PropertyDetail
IUPAC Name Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate
CAS Number 70526-11-3
Molecular Formula

Molecular Weight 177.20 g/mol
SMILES CCOC(=O)/C=C/c1ccccn1

Physical & Chemical Properties

The following data synthesizes experimental observations and high-confidence predictive models for the (E)-isomer.

Physicochemical Profile
PropertyValue / DescriptionNotes
Physical State Colorless to pale yellow oil May solidify upon prolonged storage at -20°C.
Boiling Point ~115–120 °C (at 0.5 mmHg)Estimated based on structural analogs; degrades at atmospheric BP.[2]
Density 1.106 ± 0.06 g/cm³ Predicted value; denser than water.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.Low solubility in water; hydrolyzes in strong aqueous base.
LogP 1.51 Moderate lipophilicity; suitable for cell-permeable drug scaffolds.
Refractive Index

High index due to aromatic conjugation.

Structural Characterization (Spectroscopy)

Distinguishing the (E)-isomer from the (Z)-isomer is the primary analytical challenge. The most definitive method is


H NMR spectroscopy , specifically analyzing the coupling constants of the vinylic protons.
H NMR Signature (CDCl , 400 MHz)
  • Vinylic Protons: The alkene protons appear as two doublets.

    • 
      -proton (to carbonyl): 
      
      
      
      ~6.9 ppm (doublet).
    • 
      -proton (to pyridine): 
      
      
      
      ~7.7 ppm (doublet).
  • Coupling Constant (

    
    ): 
    
    • (E)-Isomer:

      
       . This large coupling constant confirms the trans geometry.
      
    • (Z)-Isomer Reference:

      
      .
      
  • Pyridine Ring: Characteristic multiplet pattern between

    
     7.2 – 8.7 ppm. The proton adjacent to the nitrogen (
    
    
    
    ) is typically the most deshielded (
    
    
    ~8.6 ppm).
IR Spectroscopy
  • C=O Stretch: Strong band at 1710–1720 cm

    
      (conjugated ester).
    
  • C=C Stretch: Medium band at 1630–1640 cm

    
     .
    

Synthesis & Reaction Mechanism

The most reliable method to generate the (E)-isomer with high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. Unlike the standard Wittig reaction, which can yield mixtures, HWE using stabilized phosphonates thermodynamically favors the (E)-alkene.

Protocol: HWE Olefination
  • Reagents: 2-Pyridinecarboxaldehyde, Triethyl phosphonoacetate, Base (NaH, LiCl/DBU, or KOtBu).

  • Solvent: THF (anhydrous) or MeCN.

  • Conditions: 0°C to Room Temperature.

Mechanistic Pathway

The reaction proceeds via the formation of a thia-oxaphosphetane intermediate. Steric repulsion between the ester group and the pyridine ring in the transition state drives the elimination towards the trans (E) product.

HWE_Reaction Aldehyde 2-Pyridinecarboxaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Addition Phosphonate Triethyl phosphonoacetate (Stabilized Ylide) Phosphonate->Intermediate Base Activation Product This compound (Major Product) Intermediate->Product Elimination (Stereoselective) Byproduct Diethyl phosphate salt Intermediate->Byproduct

Figure 1: Reaction pathway for the stereoselective synthesis of the (E)-isomer via Horner-Wadsworth-Emmons olefination.

Experimental Protocols

Synthesis of this compound

Based on standard HWE methodologies adapted for heterocyclic aldehydes.

  • Activation: In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.1 equiv) in anhydrous THF .

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.1 equiv) at 0°C. Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Add 2-pyridinecarboxaldehyde (1.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[3][4]
  • Purification: The crude oil is purified via flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes) to yield the pure (E)-isomer as a colorless oil.
    
Handling & Storage
  • Storage: Store at 2–8°C (or -20°C for long term) under inert gas (Nitrogen/Argon).

  • Stability: Light sensitive. Protect from direct UV exposure to prevent E

    
     Z photoisomerization.
    
  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

Applications in Drug Discovery

Heterocyclic Synthesis (Indolizidines)

This compound is a primary precursor for indolizidine alkaloids via [3+2] cycloaddition or conjugate addition-cyclization sequences. The pyridine nitrogen can be alkylated, followed by partial reduction and cyclization onto the acrylate tail.

Covalent Inhibitors (Warheads)

The


-unsaturated ester acts as a "warhead" for covalent drugs, targeting cysteine residues in proteins via Michael addition . The pyridine ring provides a specific recognition motif for metalloenzymes or kinases.

Applications Core This compound App1 Michael Acceptor (Cysteine Targeting) Core->App1 Covalent Bonding App2 [3+2] Cycloaddition (Indolizidine Synthesis) Core->App2 Dipolarophile App3 Polymerization (Functional Materials) Core->App3 Radical/Anionic Initiation

Figure 2: Key application pathways in medicinal and polymer chemistry.

References

  • PubChem. Compound Summary: Ethyl 3-(pyridin-2-yl)acrylate (CID 5371891). National Library of Medicine. Link

  • Smolecule. Product Information: this compound.[1]Link

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols.Link

  • Reich, H. J.

    
    ). University of Wisconsin-Madison. Link
    

Sources

An In-Depth Technical Guide to (E)-ethyl 3-(pyridin-2-yl)acrylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (E)-ethyl 3-(pyridin-2-yl)acrylate, a versatile heterocyclic compound. We will delve into its stereoselective synthesis, detailed characterization, and burgeoning applications in medicinal chemistry and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Multifaceted Building Block

This compound is an organic compound featuring a pyridine ring linked to an ethyl acrylate moiety. The "(E)" designation signifies the trans configuration across the carbon-carbon double bond, a crucial feature influencing its chemical reactivity and biological interactions. This molecule's unique architecture, combining a nitrogenous heterocycle (a common pharmacophore) with an α,β-unsaturated ester (a reactive Michael acceptor), makes it a highly valuable and versatile building block in the synthesis of more complex molecules. Its derivatives are actively being explored for their potential therapeutic and material properties.[1][2]

Part 1: Strategic Synthesis of this compound

The paramount challenge in synthesizing this compound is controlling the stereochemistry to favor the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction stands out as the most reliable and widely employed method for this purpose.

The Horner-Wadsworth-Emmons (HWE) Reaction: The Gold Standard for E-Alkene Synthesis

The HWE reaction involves the olefination of an aldehyde (or ketone) with a stabilized phosphonate carbanion.[3] For the synthesis of this compound, the key starting materials are pyridine-2-carbaldehyde and a phosphonate reagent, typically triethyl phosphonoacetate.

Causality of Experimental Choice: The HWE reaction is superior to the traditional Wittig reaction for this transformation for two primary reasons. First, the phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding Wittig ylide, allowing for milder reaction conditions.[4] Second, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying product purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[3][4] The reaction mechanism inherently favors the formation of the thermodynamically more stable E-alkene, providing excellent stereoselectivity.[5]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products P_Ylide Triethyl phosphonoacetate Carbanion Phosphonate Carbanion P_Ylide->Carbanion Deprotonation Aldehyde Pyridine-2- carbaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Nucleophilic Addition Base Base (e.g., NaH) Base->Carbanion Carbanion->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Protocol 1: HWE Synthesis of this compound

This protocol is a self-validating system designed for high yield and stereoselectivity.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine-2-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Ylide Formation: Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed.

  • Reaction Incubation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion (ylide). The solution will typically become clear or slightly yellow.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of pyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel (using a gradient of hexanes:ethyl acetate) to yield the pure this compound as a colorless or pale yellow oil. Typical yields range from 75-90%.[6]

Comparative Analysis of Synthetic Routes

While the HWE reaction is preferred, other methods can be considered.

Synthesis MethodKey ReagentsTypical ConditionsYieldStereoselectivityKey Advantages/Disadvantages
Horner-Wadsworth-Emmons Pyridine-2-carbaldehyde, Triethyl phosphonoacetate, NaHTHF, 0 °C to RT75-90%[6]Excellent (>95% E)[7]Pro: High yield, high E-selectivity, easy byproduct removal.[3] Con: Requires anhydrous conditions, NaH is moisture-sensitive.
Wittig Reaction Pyridine-2-carbaldehyde, (Carbethoxymethylene)triphenylphosphoraneToluene, Reflux50-70%Moderate (mixture of E/Z)Pro: Widely known. Con: Difficult removal of Ph₃PO byproduct, lower E-selectivity with stabilized ylides.[4]
Heck Coupling 2-Bromopyridine, Ethyl acrylate, Pd catalyst (e.g., Pd(OAc)₂), BaseDMF or Acetonitrile, 80-100 °C60-80%High E-selectivityPro: Good for functionalized pyridines. Con: Requires expensive palladium catalyst, potential for catalyst poisoning by pyridine.

Part 2: Physicochemical Properties and Spectroscopic Signature

The structure of this compound imparts distinct and predictable physicochemical and spectroscopic properties.

Key Physicochemical Data
PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~90-92 °C @ 1 mmHg
Solubility Soluble in common organic solvents (DCM, EtOAc, Methanol)
Spectroscopic Characterization: A Self-Validating Fingerprint

The identity and purity of the synthesized compound are validated through a combination of spectroscopic techniques.[8]

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the (E)-stereochemistry.

  • Vinyl Protons: Two doublets will be observed in the olefinic region (δ 6.5-8.0 ppm). The key diagnostic is their coupling constant (J), which should be in the range of 15-16 Hz, unequivocally confirming the trans relationship of the protons.

  • Pyridine Protons: Four distinct signals in the aromatic region (δ 7.2-8.7 ppm) corresponding to the four protons on the pyridine ring.

  • Ethyl Ester Protons: A quartet (δ ~4.2 ppm, -O-CH₂-) and a triplet (δ ~1.3 ppm, -CH₃).

¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct resonances, confirming the presence of all carbon atoms in the molecule.[9]

  • Carbonyl Carbon: A signal in the downfield region (δ ~166 ppm).

  • Olefinic Carbons: Two signals in the range of δ 120-145 ppm.

  • Pyridine Carbons: Five signals in the aromatic region (δ 123-153 ppm).[10]

  • Ethyl Ester Carbons: Two signals in the upfield region (δ ~60 ppm for -O-CH₂- and ~14 ppm for -CH₃).

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is characteristic of the α,β-unsaturated ester carbonyl group.

  • C=C Stretch: An absorption around 1640 cm⁻¹ corresponding to the alkene double bond.

  • C-H Stretch (alkene): A distinct peak around 980 cm⁻¹ (out-of-plane bend) further confirms the E-configuration.

  • C=N/C=C Stretch (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.

Part 3: Applications & Future Directions

The dual functionality of this compound makes it a privileged scaffold in both medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyridine ring is a cornerstone in drug design, present in numerous FDA-approved drugs, and is known to impart a wide range of biological activities, including antimicrobial and anticancer effects.[1][11] The acrylate portion acts as a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a strategy used in designing targeted enzyme inhibitors.

Derivatives of pyridinyl acrylates and related structures have shown significant promise:

  • Anticancer Activity: Pyridine-containing compounds are extensively studied as anticancer agents, targeting various cell lines.[1][12] The incorporation of the pyridine moiety can enhance binding to target enzymes or receptors.[12] Studies on related compounds suggest that derivatives could exhibit potent antiproliferative activity.[13][14]

  • Antimicrobial Properties: The pyridine scaffold is a well-established antibacterial and antifungal motif.[2][12] The ability to form polymers or functionalize surfaces with this molecule opens avenues for creating antimicrobial materials.

Pharma_Applications cluster_mods Chemical Modifications cluster_targets Potential Biological Targets Core This compound Scaffold Mod1 Amidation of Ester Core->Mod1 Mod2 Michael Addition (e.g., with thiols) Core->Mod2 Mod3 Pyridine N-Oxidation or Quaternization Core->Mod3 Target1 Enzyme Inhibition (e.g., Kinases, Proteases) Mod1->Target1 Mod2->Target1 Target2 DNA Gyrase / DHFR Mod3->Target2 Target3 Microbial Membranes Mod3->Target3

Caption: Pharmacophore potential and modification pathways.

Materials Science: A Functional Monomer

As an acrylate ester, this compound is a prime candidate for polymerization to create functional polymers.[15]

Causality of Polymer Properties:

  • Radical Polymerization: The ethyl acrylate backbone can be polymerized via standard free-radical or controlled radical polymerization techniques (e.g., ATRP, RAFT) to create well-defined polymers.[16]

  • Pendant Pyridine Group: The pyridine group along the polymer chain provides unique functionalities. It can act as a site for hydrogen bonding, improve thermal stability, and serve as a ligand to coordinate with metal ions, creating functional metallopolymers.

  • Antimicrobial Surfaces: Polymers containing pyridine can be quaternized (by reacting the pyridine nitrogen with an alkyl halide) to create polycationic materials. These materials are known to have potent antimicrobial activity by disrupting bacterial cell membranes. This makes them ideal for creating self-sterilizing coatings and biomedical devices.[2]

Polymer_Workflow Monomer This compound Polymerization Controlled Radical Polymerization (e.g., ATRP) Monomer->Polymerization Polymer Functional Polymer (Poly-EPA) Polymerization->Polymer Quaternization Post-Polymerization Modification (e.g., with CH₃I) Polymer->Quaternization FinalProduct Polycationic Antimicrobial Polymer Quaternization->FinalProduct

Caption: Workflow for creating antimicrobial polymers.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategically designed building block with immense potential. Its efficient and stereoselective synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible for research and development. While much of its potential is inferred from related structures, the foundation is set for its direct investigation as a precursor to novel pharmaceuticals and advanced functional materials. Future research should focus on synthesizing libraries of derivatives and evaluating their specific biological activities, as well as exploring its copolymerization with other monomers to create smart materials with tunable properties.

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Poly(ethyl acrylate) – Knowledge and References. Retrieved from [Link]

  • Future Medicine. (2024, April 17). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Poly(ethyl acrylate). Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • PubMed. (2010, August 5). Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]

  • Semantic Scholar. (2024, June 5). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Retrieved from [Link]

  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • American Chemical Society. (2026, January 20). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

Spectroscopic Data of (E)-ethyl 3-(pyridin-2-yl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for (E)-ethyl 3-(pyridin-2-yl)acrylate, a key intermediate in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of data, but on the rationale behind the spectroscopic characteristics and the experimental methodologies for their acquisition, ensuring a thorough understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) possesses a conjugated system comprising a pyridine ring, a carbon-carbon double bond, and a carbonyl group of the ethyl ester.[2][3] This extended π-system significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The 'E' stereochemistry of the alkene dictates specific coupling constants in the ¹H NMR spectrum, providing a definitive conformational assignment.

The following sections will dissect the data from each major spectroscopic technique, offering both a theoretical grounding and practical insights into the interpretation of the results.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, it allows for the unambiguous assignment of each proton and confirms the stereochemistry of the double bond.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum is not accessible, the ¹H NMR spectrum can be reliably predicted based on the known data for the closely related analogue, (E)-methyl 3-(pyridin-2-yl)acrylate, and established chemical shift principles. The ethyl group will introduce a characteristic quartet and triplet, while the rest of the spectrum is expected to be very similar to the methyl ester.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'~8.65Doublet~4.01H
H-4'~7.75Triplet of Doublets~7.7, 1.81H
H-3~7.68Doublet~16.01H
H-5'~7.40Doublet~7.81H
H-3'~7.27Doublet of Doublets~7.5, 4.81H
H-2~6.95Doublet~16.01H
-OCH₂CH₃~4.25Quartet~7.12H
-OCH₂CH₃~1.32Triplet~7.13H
Interpretation of the ¹H NMR Spectrum
  • Pyridine Ring Protons (H-3' to H-6'): The protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm). The H-6' proton, being adjacent to the electronegative nitrogen atom, is the most deshielded and appears furthest downfield. The remaining pyridine protons exhibit complex splitting patterns due to mutual coupling.

  • Olefinic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond appear as distinct doublets. The large coupling constant of approximately 16.0 Hz is definitive proof of the trans or (E) stereochemistry. The H-3 proton, being closer to the deshielding pyridine ring, is expected to resonate at a lower field than the H-2 proton, which is adjacent to the carbonyl group.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Caption: Structure of this compound with ¹H assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectral Data

Based on the data for the methyl analogue and general principles, the following ¹³C NMR chemical shifts are predicted. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~166.5
C-2'~153.0
C-6'~150.0
C-3~143.0
C-4'~136.8
C-5'~124.5
C-3'~124.0
C-2~122.5
-OCH₂CH₃~60.5
-OCH₂CH₃~14.2
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field, typically around 166.5 ppm.

  • Aromatic and Olefinic Carbons: The sp² hybridized carbons of the pyridine ring and the double bond resonate in the range of 120-155 ppm. The carbons directly attached to the nitrogen (C-2' and C-6') are significantly deshielded.

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) appears around 60.5 ppm due to the deshielding effect of the adjacent oxygen. The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule and resonates at the highest field, around 14.2 ppm.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • The spectral width should be set to encompass 0-200 ppm.

    • A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) is required.

  • Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050C-H stretch (aromatic & vinyl)Medium
~2980C-H stretch (aliphatic)Medium
~1720C=O stretch (α,β-unsaturated ester)Strong
~1640C=C stretch (alkene)Medium
~1590, 1560, 1470C=C and C=N stretches (pyridine ring)Medium-Strong
~1250, 1170C-O stretch (ester)Strong
~980C-H bend (trans-alkene out-of-plane)Strong
Interpretation of the IR Spectrum
  • C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the ester carbonyl group. Its position at ~1720 cm⁻¹ is characteristic of an α,β-unsaturated ester, which is at a slightly lower wavenumber than a saturated ester due to conjugation.

  • C=C and C=N Stretches: The vibrations of the pyridine ring and the alkene double bond appear in the 1640-1470 cm⁻¹ region.

  • C-O Stretches: The ester C-O stretches are also characteristic and appear as strong bands in the 1300-1100 cm⁻¹ region.

  • C-H Bends: A strong band around 980 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on a trans-disubstituted alkene, further confirming the (E)-stereochemistry.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly on the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Mass Spectral Data (Electron Ionization - EI)

The following data is reported in the NIST Mass Spectrometry Data Center.[3]

m/z Relative Intensity (%) Proposed Fragment
17733.40[M]⁺ (Molecular Ion)
13299.99[M - OCH₂CH₃]⁺
10536.50[C₇H₅N]⁺
10422.10[C₇H₄N]⁺
Interpretation of the Mass Spectrum and Fragmentation
  • Molecular Ion ([M]⁺): The peak at m/z 177 corresponds to the molecular weight of the compound, confirming its elemental composition.

  • Base Peak (m/z 132): The most abundant fragment is observed at m/z 132. This corresponds to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion via alpha-cleavage, a very common fragmentation pathway for esters. This results in a stable acylium ion.

  • Other Fragments: The peak at m/z 105 can be formed by the loss of CO from the m/z 133 fragment (which arises from the loss of an ethoxy group with hydrogen rearrangement). The fragment at m/z 104 is likely the pyridylacetylene cation, a common fragment from pyridyl-substituted ethylenes.

MS_Fragmentation_Pathway M [C₁₀H₁₁NO₂]⁺˙ m/z = 177 F132 [C₈H₆NO]⁺ m/z = 132 M->F132 - •OCH₂CH₃ F105 [C₇H₅N]⁺˙ m/z = 105 M->F105 - CO₂C₂H₅ F104 [C₇H₄N]⁺ m/z = 104 F132->F104 - CO

Caption: Proposed MS fragmentation of this compound.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution into the heated injection port.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the GC peak corresponding to the compound and analyze the associated mass spectrum.

Conclusion

The collective spectroscopic data provides a definitive structural characterization of this compound. ¹H NMR confirms the (E)-stereochemistry of the alkene and the connectivity of the protons. ¹³C NMR elucidates the carbon skeleton, while IR spectroscopy identifies the key functional groups, particularly the α,β-unsaturated ester. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research and development.

References

  • ChemBK. (n.d.). ethyl 3-(pyridin-3-yl)acrylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Solvent Impurity Chart. Retrieved from [Link]

  • LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Guide: NMR Analysis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

[1]

Part 1: Strategic Overview

Compound: this compound Molecular Formula:

Molecular Weight:Key Analytical Challenge:1
The "Why" Behind the Protocol

In drug development, this motif is often synthesized via Heck coupling (2-halopyridine + ethyl acrylate) or Horner-Wadsworth-Emmons (HWE) olefination.[1] Both methods favor the thermodynamic E-isomer, but Z-isomers can form as impurities (5–15%).[1] Furthermore, unreacted starting materials (e.g., 2-bromopyridine) or catalyst ligands (phosphines) often co-elute.[1] This protocol is designed to detect these specific impurities while confirming the core structure.

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns essential for determining coupling constants (

1
  • Solvent Selection: Chloroform-d (

    
    )  is the standard.
    
    • Reasoning: It minimizes viscosity-induced line broadening compared to DMSO-

      
      , allowing clear resolution of the small allylic or long-range aromatic couplings.
      
    • Note: If the sample is a salt (e.g., pyridinium hydrochloride from acidic workup), neutralize with aqueous bicarbonate and extract, or use DMSO-

      
       (shifts will vary).[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: Over-concentration (>30 mg) leads to signal broadening and T2 relaxation shortening, obscuring the fine splitting of the pyridine protons.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[1]
    
Data Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (

    
    ).[1]
    
  • Scans (NS): 16 (sufficient for >10 mg).[1]

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Why: Vinylic and aromatic protons have longer T1 relaxation times. A short D1 suppresses their integration values, leading to inaccurate quantitative purity assessments.

Part 3: 1H NMR Structural Elucidation[1]

The structural confirmation relies on three distinct spectral regions.[2][3]

Region A: The Vinylic "Gateway" (Confirmation of E-Geometry)

This is the most critical region. The magnitude of the vicinal coupling constant (

1
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
H-

7.69Doublet (d)15.5 – 16.0 Hz Deshielded by resonance (conjugated to carbonyl) and proximity to the pyridine ring.[1] The large

confirms trans (E) geometry.[1]
H-

6.93Doublet (d)15.5 – 16.0 Hz Shielded relative to H-

due to conjugation with the ester carbonyl.
  • Self-Validation Check: If

    
     Hz, you have the Z-isomer.[1] If 
    
    
    Hz, you have the E-isomer.[1]
Region B: The Pyridine Fingerprint (Regio-isomer Confirmation)

The 2-substituted pyridine ring creates a specific splitting pattern distinct from 3- or 4-substituted isomers.

ProtonShift (

)
MultiplicityPattern Analysis
H-6' 8.66Doublet (d)The most downfield signal.[1] Proximity to the electronegative Nitrogen atom causes extreme deshielding.

Hz (ortho coupling to H-5').[1]
H-3' 7.42Doublet (d)Ortho to the acrylate group.[1] Often overlaps with

but distinct as a doublet.
H-4' 7.70Triplet of Doublets (td)Para to Nitrogen.[1] Shows two ortho couplings (to H-3' and H-5') and one small meta coupling.
H-5' 7.25Multiplet (ddd)Meta to Nitrogen.[1] Upfield relative to other aromatics.
  • Differentiation:

    • 2-substituted: One proton at ~8.6 ppm (H-6).[1][4][5]

    • 3-substituted: Two protons downfield (H-2 and H-6) at >8.5 ppm.[1]

    • 4-substituted: Two doublets (AA'BB' system) symmetric pattern.[1]

Region C: The Ethyl Ester Anchor

These signals confirm the ester functionality and serve as an internal integration standard (Integral = 2H and 3H).

ProtonShift (

)
MultiplicityAssignment
-OCH

-
4.28Quartet (q)coupled to methyl (

Hz).[1]
-CH

1.35Triplet (t)coupled to methylene (

Hz).[1]

Part 4: 13C NMR Analysis

The

1
  • Carbonyl (C=O): ~167.2 ppm.[1][4]

  • Pyridine C-2 (ipso): ~153.0 ppm (Quaternary, weak intensity).[1]

  • Pyridine C-6 (next to N): ~150.2 ppm.[1][4]

  • Vinyl C-

    
    :  ~143.6 ppm.
    
  • Vinyl C-

    
    :  ~122.0 ppm.
    
  • Ethyl CH

    
    :  ~61.0 ppm.
    
  • Ethyl CH

    
    :  ~14.3 ppm.
    

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure based on the data above.

NMR_Logic_FlowStartCrude NMR SpectrumVinyl_RegionAnalyze Vinyl Region(6.5 - 8.0 ppm)Start->Vinyl_RegionAromatic_RegionAnalyze Aromatic Region(7.0 - 8.7 ppm)Start->Aromatic_RegionCoupling_CheckMeasure J(H-alpha, H-beta)Vinyl_Region->Coupling_CheckIsomer_EJ = 15-16 Hz(E)-Isomer ConfirmedCoupling_Check->Isomer_ELarge CouplingIsomer_ZJ = 10-12 Hz(Z)-Isomer DetectedCoupling_Check->Isomer_ZSmall CouplingFinal_ValidStructure Validated:This compoundIsomer_E->Final_ValidPyridine_CheckCheck H-6' ShiftAromatic_Region->Pyridine_CheckSub_21H at ~8.6 ppm (d)2-Pyridyl ConfirmedPyridine_Check->Sub_2Single downfield doubletSub_32H at >8.5 ppm (s/d)3-Pyridyl ImpurityPyridine_Check->Sub_3Split downfield signalsSub_2->Final_Valid

Caption: Logical workflow for structural validation using 1H NMR splitting patterns.

Part 6: Advanced Verification (2D NMR)

If the 1D spectrum shows overlapping peaks (common in crude reaction mixtures), use these 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Establishes the spin system.

    • Key Correlation: The vinyl proton at 7.69 ppm (H-

      
      ) will show a cross-peak only with the vinyl proton at 6.93 ppm (H-
      
      
      ).[1] It will not show strong coupling to the pyridine ring protons, isolating the alkene chain.
  • NOESY (Nuclear Overhauser Effect):

    • Stereochemistry Proof: In the E-isomer, H-

      
       and the ester group are on opposite sides. You should see a NOE correlation between H-
      
      
      and the Pyridine H-3'
      .
    • In the Z-isomer, H-

      
       is spatially close to the ester ethyl group.
      

Part 7: Troubleshooting Common Issues

ObservationCauseRemediation
Broad Signals Paramagnetic impurities (Pd catalyst) or exchangeable protons.[1]Filter sample through Celite/Silica to remove metals.
Extra Doublets Rotamers or Z-isomer.Check

-values. Z-isomer

Hz.
Missing H-6' Broadened by exchange or acidic pH.Add a drop of

or switch to DMSO-

.

References

  • Yasukata, T., & Matsuura, T. (2021).[1][4] Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles.

    • Relevance: Provides primary 1H/13C NMR data for the analogous methyl ester, establishing the baseline shifts for the pyridine and vinyl protons.
  • Royal Society of Chemistry. (2012).[5] The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction. Organic & Biomolecular Chemistry.

    • Relevance: Validates the Hz coupling constant for trans-acrylates derived
  • National Institute of Standards and Technology (NIST). Ethyl acrylate NMR data. [1]

    • Relevance: Reference standard for the ethyl ester moiety chemical shifts.

Methodological & Application

synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Executive Summary & Strategic Rationale

The synthesis of This compound is a pivotal transformation in medicinal chemistry, serving as a critical entry point for the construction of indolizine alkaloids, Michael acceptors for covalent inhibitors, and heterocyclic building blocks.

While Heck coupling is a viable route, it often suffers from residual palladium contamination and variable E/Z selectivity. This guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination as the Method of Choice .

Why HWE?

  • Thermodynamic Control: The reaction kinetics with stabilized phosphonates overwhelmingly favor the (E)-isomer (trans), eliminating the need for difficult isomeric separations.

  • Scalability: Reagents are inexpensive, and the reaction proceeds under mild conditions without heavy metals.

  • Operational Simplicity: The byproduct (diethyl phosphate salt) is water-soluble, simplifying purification.

Retrosynthetic Analysis

The target molecule is disconnected at the alkene bridge. The HWE route utilizes the stabilized carbanion of triethyl phosphonoacetate reacting with 2-pyridinecarboxaldehyde.

Retro Target This compound Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Target->Aldehyde HWE Disconnection Phosphonate Triethyl phosphonoacetate (Nucleophile) Target->Phosphonate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the acrylate scaffold.

Primary Protocol: Horner-Wadsworth-Emmons Olefination[1][2]

This protocol uses Sodium Hydride (NaH) as the base. While milder bases (Masamune-Roush conditions using LiCl/DBU) exist, NaH provides rapid, irreversible deprotonation ensuring high conversion rates for heteroaromatic aldehydes.

Reagents & Materials
ReagentEquiv.MW ( g/mol )Role
2-Pyridinecarboxaldehyde 1.0107.11Limiting Reagent
Triethyl phosphonoacetate 1.2224.19HWE Reagent
Sodium Hydride (60% in oil) 1.324.00Base
THF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Methodology

Step 1: Phosphonate Anion Formation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge NaH (1.3 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for standard synthesis).

  • Add anhydrous THF to suspend the NaH. Cool the suspension to 0 °C in an ice bath.

  • Add Triethyl phosphonoacetate (1.2 equiv) dropwise via syringe over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution typically turns clear or slightly yellowish as the anion forms.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Olefination

  • Dissolve 2-Pyridinecarboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate anion mixture at 0 °C.

    • Mechanistic Note: The initial addition forms the betaine intermediate, which collapses to the oxaphosphetane.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

  • Stir for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Disappearance of the aldehyde spot/peak.

Step 3: Workup & Isolation

  • Quench the reaction carefully with Saturated Aqueous NH₄Cl at 0 °C.

  • Dilute with Ethyl Acetate (EtOAc) and separate the layers.

  • Extract the aqueous layer 2x with EtOAc.[1]

  • Combine organic layers and wash with Brine .[2]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Crude Appearance: Yellowish oil.

  • Method: Flash Column Chromatography.[3]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 10%

    
     30% EtOAc in Hexanes.
    
  • Yield Expectation: 75% – 88%.

Mechanistic Workflow Visualization

The following diagram illustrates the HWE reaction pathway, highlighting the thermodynamic equilibration that enforces (E)-selectivity.

HWE_Mechanism cluster_selectivity Selectivity Control Start Reagents: Aldehyde + Phosphonate Deprotonation Step 1: Deprotonation (NaH forms Carbanion) Start->Deprotonation Attack Step 2: Nucleophilic Attack (Forms Betaine Intermediate) Deprotonation->Attack Nucleophilic Addition Equilibration Step 3: Stereochemical Equilibration (Reversible formation of Oxaphosphetane) Attack->Equilibration Steric Hindrance drives (E)-intermediate Elimination Step 4: Syn-Elimination (Release of Phosphate Salt) Equilibration->Elimination Irreversible Product Product: This compound Elimination->Product

Figure 2: Mechanistic pathway of the HWE reaction ensuring (E)-stereoselectivity.

Characterization Data

Validation of the product structure is essential. The coupling constant (


) of the alkene protons is the definitive diagnostic for the (E)-isomer.
ParameterSpectroscopic SignatureInterpretation
Appearance Colorless to pale yellow oil-
¹H NMR (400 MHz, CDCl₃)

7.69 (d, J = 15.8 Hz, 1H)
Alkene H (beta) : Large J confirms trans (E) geometry.

6.93 (d, J = 15.8 Hz, 1H)
Alkene H (alpha) : Coupled to beta proton.

8.66 (d, J = 4.5 Hz, 1H)
Pyridine H-6 (deshielded by Nitrogen).

4.28 (q, J = 7.1 Hz, 2H)
Ethyl ester (-OCH ₂-).

1.34 (t, J = 7.1 Hz, 3H)
Ethyl ester (-CH₃).
¹³C NMR (100 MHz, CDCl₃)

166.8 (C=O), 143.5, 122.1 (Alkene)
Characteristic carbonyl and alkene shifts.
HRMS (ESI) [M+H]⁺ Calc: 178.0868Confirms molecular formula C₁₀H₁₁NO₂.

(Note: NMR shifts are representative based on literature for methyl/ethyl analogs; specific solvent effects may apply).

Critical Process Parameters (CPP) & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh; increase stir time at 0 °C to 45 mins.
Z-Isomer Presence Kinetic control dominantEnsure reaction warms fully to RT; use sterically bulkier phosphonates if problem persists (rare for this substrate).
Product in Aqueous Layer Pyridine protonationDuring workup, ensure pH > 7. Pyridines can form salts in acidic media. Use Sat. NH₄Cl (mild) rather than HCl.
Aldehyde Oxidation Impure starting materialDistill 2-pyridinecarboxaldehyde prior to use if it appears brown/viscous.

Alternative Protocol: Heck Coupling

For laboratories where phosphonates are unavailable, or if starting from 2-bromopyridine:

  • Reagents: 2-Bromopyridine (1.0 eq), Ethyl Acrylate (1.5 eq).

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Base: Triethylamine (Et₃N) (2.5 eq).

  • Solvent: DMF or CH₃CN.

  • Conditions: Heat at 100 °C for 12–16 hours under inert atmosphere.

  • Note: Requires rigorous purification to remove Pd residues.

References

  • HWE Reaction Review: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4][5][6][7] Chemical Reviews, 1989 , 89(4), 863–927.

  • Specific Protocol Adaptation: Yasukata, T.; Matsuura, T. "Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates." Heterocycles, 2021 , 102(3), 527-533.[8] (Adapted from Methyl ester protocol).

  • Heck Reaction Context: Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066.

  • NMR Data Correlation: Sigma-Aldrich Product Specification, Ethyl 3-(pyridin-2-yl)acrylate.

Sources

(E)-ethyl 3-(pyridin-2-yl)acrylate reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Abstract & Scope

This technical guide details the synthesis, purification, and characterization of This compound , a versatile


-unsaturated ester widely used as a ligand in coordination chemistry and a Michael acceptor in heterocyclic synthesis.

We present two validated protocols:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The "Gold Standard" for high stereoselectivity (

    
    -isomer >98%).
    
  • Heck Cross-Coupling: A transition-metal-catalyzed approach ideal for library synthesis and varying the aryl halide component.

Target Molecule Profile

PropertyDescription
IUPAC Name Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate
CAS Registry 70526-11-3
Molecular Formula

Molecular Weight 177.20 g/mol
Physical State Yellow oil (may solidify upon prolonged storage at -20°C)
Solubility Soluble in DCM, EtOAc, MeOH, THF; slightly soluble in water.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)

Rationale: The HWE reaction is preferred when high thermodynamic control (


-selectivity) is required. The use of phosphonate esters prevents the formation of phosphine oxide byproducts that are difficult to remove (a common issue with Wittig reactions).
Reaction Scheme


Reagents & Materials
  • Substrate: 2-Pyridinecarboxaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.5 equiv) in anhydrous THF (

    
     relative to aldehyde) at 0°C.
    
  • Deprotonation: Dropwise add triethyl phosphonoacetate (1.2 equiv). The solution will evolve

    
     gas and turn clear/yellowish. Stir for 30 minutes at 0°C to ensure complete formation of the phosphonate carbanion.
    
  • Addition: Add 2-pyridinecarboxaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal THF).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Workup: Quench carefully with sat.

    
     at 0°C. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
Mechanistic Pathway (HWE)

HWE_Mechanism Start Triethyl Phosphonoacetate Carbanion Phosphonate Carbanion Start->Carbanion Deprotonation (-H+) Base Base (NaH) Base->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate Nucleophilic Attack Aldehyde 2-Pyridinecarboxaldehyde Aldehyde->Intermediate Elimination Elimination Intermediate->Elimination Stereoselective Collapse Product This compound Elimination->Product E-isomer favored Byproduct Phosphate Salt Elimination->Byproduct

Figure 1: HWE mechanism highlighting the formation of the thermodynamically stable E-alkene via the oxaphosphetane intermediate.

Method B: Heck Cross-Coupling (Alternative)

Rationale: Ideal for library generation where the aldehyde is not available, but the 2-halopyridine is. Note that 2-halopyridines can be challenging substrates due to catalyst poisoning (coordination of Pyridine-N to Pd).

Reagents & Materials
  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Olefin: Ethyl acrylate (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%)
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Protocol
  • Setup: Charge a pressure tube or reflux flask with 2-bromopyridine (1.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.10 equiv).
  • Solvent/Base: Add DMF (

    
    ) and 
    
    
    
    (2.0 equiv). Degas the solution by bubbling Nitrogen for 10 minutes.
  • Addition: Add ethyl acrylate (1.5 equiv).

  • Heating: Seal and heat to 100°C for 12–16 hours. The solution will darken (Pd black formation indicates catalyst decomposition, but active species is soluble).

  • Workup: Dilute with water and extract with

    
     or EtOAc. Wash extensively with water to remove DMF.
    
Catalytic Cycle (Heck)

Heck_Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine Coord Olefin Coordination OxAdd->Coord + Ethyl Acrylate Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim Form Product RedElim Reductive Elimination (Regenerate Pd0) BetaElim->RedElim - HBr (Base scavenges) RedElim->Pd0

Figure 2: The Heck catalytic cycle. Note: The reductive elimination step here formally represents the base-assisted regeneration of Pd(0).

Purification & Characterization

Purification Protocol
  • TLC: Silica gel, 30% EtOAc in Hexanes.

    • 
       (Product, UV active).
      
    • Stain:

      
       (shows alkene).
      
  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Note: Pyridine derivatives can streak on silica. If streaking occurs, add 1%

      
       to the mobile phase.
      
Analytical Data (Expected)
  • Appearance: Yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.65 (d, 
      
      
      
      , 1H, Py-H6),
    • 
       7.72 (d, 
      
      
      
      , 1H, =CH-Py, trans coupling),
    • 
       7.70 (td, 1H, Py-H4),
      
    • 
       7.43 (d, 1H, Py-H3),
      
    • 
       7.26 (m, 1H, Py-H5),
      
    • 
       6.90 (d, 
      
      
      
      , 1H, =CH-CO),
    • 
       4.28 (q, 
      
      
      
      , 2H,
      
      
      ),
    • 
       1.35 (t, 
      
      
      
      , 3H,
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Heck) Catalyst poisoning by Pyridine N.Switch to Method A (HWE) or use "Jeffery conditions" (add TBAB phase transfer catalyst) to stabilize Pd nanoparticles.

-Isomer Impurity
Kinetic control dominant.In HWE, ensure the reaction warms fully to RT. Use LiCl/DBU (Masamune-Roush) conditions if NaH fails.
Streaking on Column Acidic silica interacting with Pyridine.Pre-wash silica column with 1%

in Hexanes before loading sample.
Incomplete Reaction Moisture in solvent (HWE).Use freshly distilled THF or commercial anhydrous grade. NaH is moisture sensitive.

References

  • HWE Reaction Mechanism & Utility

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927. Link

  • Synthesis of Pyridyl Acrylates (Methyl Ester Analog Data)

    • ChemicalBook. (n.d.). "(E)-Methyl 3-(pyridin-2-yl)acrylate synthesis." Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
  • General Protocol for HWE (Masamune-Roush): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186.

Application Note: High-Purity Isolation of (E)-Ethyl 3-(pyridin-2-yl)acrylate via Modified Silica Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of (E)-ethyl 3-(pyridin-2-yl)acrylate , a common intermediate synthesized via Heck coupling or Horner-Wadsworth-Emmons (HWE) reactions. The purification of this compound presents two distinct challenges:

  • The "Pyridine Drag": The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, causing peak tailing and poor resolution.
    
  • Contaminant Removal: Synthesis often involves triphenylphosphine (ligand) or phosphonate byproducts (TPPO), which are difficult to separate due to similar polarity profiles.

This guide provides a validated protocol using Triethylamine (TEA)-modified silica and a specific Triphenylphosphine Oxide (TPPO) precipitation workflow to ensure >98% purity.

Physicochemical Context

PropertyValue / DescriptionImpact on Purification
Structure Pyridine ring conjugated to an ethyl acrylate.[1][2][3][4]UV active (strong absorption at 254 nm).
Basicity Pyridine Nitrogen (

for conjugate acid).
Causes strong retention and tailing on acidic silica.
Isomerism (E)-isomer is thermodynamically favored.(Z)-isomer may be present as a minor impurity (typically <10%).
Solubility Soluble in EtOAc, DCM, MeOH; Low in Hexanes.Allows for "Dry Loading" or precipitation techniques.[5]

Pre-Purification Workflow: The TPPO Checkpoint

Critical Step: If your synthesis used triphenylphosphine (


) or generated triphenylphosphine oxide (TPPO), do not  load the crude reaction mixture directly onto the column. TPPO is highly polar yet streaks significantly, often contaminating the product fractions.
Protocol: TPPO Precipitation[5][6][7]
  • Concentrate: Evaporate the crude reaction mixture to a viscous oil.

  • Triturate: Add a non-polar solvent mixture (9:1 Hexanes:Diethyl Ether).

  • Sonicate/Stir: Vigorously stir for 15 minutes. The product (acrylate) is moderately soluble, while TPPO will precipitate as a white solid.

  • Filter: Pass through a sintered glass funnel. Wash the solid cake with cold hexanes.

  • Evaporate: Collect the filtrate. This "TPPO-depleted" crude is now ready for chromatography.

Method Development: TLC Analysis

Standard TLC plates will show the product as a "streak" rather than a spot. You must modify the mobile phase.

  • Standard Mobile Phase: 30% EtOAc in Hexanes.

    • Result: Product

      
       (Streaking).
      
  • Modified Mobile Phase: 30% EtOAc in Hexanes + 1% Triethylamine (TEA) .

    • Result: Product

      
       (Compact, round spot).
      

Visualization:

  • UV (254 nm): Product appears as a dark, distinct spot due to conjugation.

  • KMnO4 Stain: The acrylate double bond oxidizes rapidly, appearing as a bright yellow spot on a purple background.

Detailed Chromatography Protocol

Phase 1: Column Preparation (Slurry Packing)

Rationale: Pre-equilibrating the silica with the basic modifier is more effective than adding TEA only to the eluent.

  • Select Silica: Use Silica Gel 60 (230–400 mesh).

  • Prepare Slurry Solvent: 10% EtOAc in Hexanes + 1% v/v TEA .

  • Slurry: Mix silica with the solvent to form a pourable slurry.

  • Pack: Pour into the column and flush with 2 column volumes (CV) of the slurry solvent. This neutralizes the acidic sites on the silica.

Phase 2: Sample Loading (Dry Loading)

Rationale: Wet loading with DCM often broadens bands for this compound. Dry loading ensures a tight initial band.

  • Dissolve the TPPO-depleted crude in a minimal amount of DCM.

  • Add silica gel (ratio 1:2 crude:silica by weight).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

  • Carefully add this powder to the top of the packed column.

  • Add a layer of sand (approx. 1 cm) on top to protect the bed.

Phase 3: Gradient Elution

Run the column using the following gradient profile (based on 1% TEA constant concentration):

StageMobile Phase Composition (Hex:EtOAc + 1% TEA)Volume (CV)Target Elution
Equilibration 95:51Solvent front
Ramp 1 90:102Non-polar impurities
Ramp 2 80:203(E)-Product onset
Hold 70:303-5Main Product Peak
Flush 0:1002Polar residues / (Z)-isomer

Note: The (Z)-isomer, if present, typically elutes after the (E)-isomer in this system due to different dipole interactions with the stationary phase, though resolution depends on the exact mobile phase strength.

Process Visualization (Workflow Diagram)

PurificationWorkflow cluster_0 Critical Pre-Treatment Crude Crude Reaction Mixture (Contains Pd, TPPO, Product) Precipitation TPPO Removal (Trituration in Hexane/Ether) Crude->Precipitation Concentrate & Add Solvent Filtration Filtration Precipitation->Filtration SolidWaste Solid Waste (TPPO/Pd Black) Filtration->SolidWaste Discard LiquidCrude Filtrate (Enriched Product) Filtration->LiquidCrude Evaporate Solvent DryLoad Dry Loading onto Silica (1:2 Ratio) LiquidCrude->DryLoad Column Column Chromatography (Hex/EtOAc + 1% TEA) DryLoad->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Gradient Elution PureProduct Pure this compound Fractions->PureProduct Combine & Dry

Figure 1: Decision matrix for the purification workflow, highlighting the critical TPPO removal step prior to chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking/Tailing Insufficient TEA or column overload.Increase TEA to 2-3% or reduce loading. Ensure column was pre-flushed with TEA.
Co-elution of Isomers Gradient too steep.Shallower gradient (e.g., 10% to 20% EtOAc over 10 CV).
Product in Solid Waste Inefficient trituration.[6]Re-wash the TPPO filter cake with DCM (check TLC of wash) to recover trapped product.
Yellow Color in Product Trace Palladium or polymerization.Pass through a small plug of Celite or treat with activated charcoal before final evaporation.

References

  • Heck Reaction Context & Synthesis: Frank, W. et al. "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence." Molecules, vol. 28, no. 13, 2023. [Link] (Describes the synthesis and purification of similar pyridine-acrylate systems).

  • TPPO Removal Strategies: Bates, R. "Workup: Triphenylphosphine Oxide Removal."[5][7][8][9][10] University of Rochester, Department of Chemistry, 2021. [Link] (Authoritative guide on precipitation methods for removing phosphine oxides).

  • Chromatography of Basic Amines: Reich, H. J. "Purification of Amines." University of Wisconsin-Madison, Department of Chemistry. [Link] (Foundational reference for using triethylamine/ammonia additives in silica chromatography).

  • Isomer Separation (E/Z): LibreTexts. "Sequence Rules - The E,Z Designation." Chemistry LibreTexts, 2023. [Link] (Provides the structural basis for the polarity differences between E and Z isomers).

Sources

using (E)-ethyl 3-(pyridin-2-yl)acrylate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of (E)-Ethyl 3-(pyridin-2-yl)acrylate in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 70526-11-3) represents a versatile bifunctional building block in organic synthesis, combining an electron-deficient alkene (Michael acceptor/dipolarophile) with a coordinating pyridine motif.[1] This application note details its strategic use in constructing complex heterocyclic scaffolds, specifically indolizines via [3+2] cycloaddition, and its utility in asymmetric Michael additions and palladium-catalyzed cross-couplings. We provide validated protocols, mechanistic insights, and troubleshooting guides to ensure reproducible results in high-value synthetic workflows.

Chemical Profile & Reactivity Overview

The compound features a polarized double bond conjugated to both an ester and a pyridine ring. This unique electronic push-pull system dictates its reactivity profile:

  • Electrophilicity: The

    
    -carbon is highly electrophilic, making it an excellent Michael acceptor for soft nucleophiles (thiols, malonates, amines).
    
  • Dipolarophile Character: In 1,3-dipolar cycloadditions, it serves as an electron-deficient alkene, reacting with ylides to form fused heterocycles.

  • Ligand Behavior: The pyridine nitrogen can coordinate to metal centers (Pd, Cu), which can either direct catalysis (C-H activation) or poison catalysts if not managed with appropriate ligands.

PropertyValue
IUPAC Name Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate
Molecular Formula C

H

NO

Molecular Weight 177.20 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, MeCN; sparingly soluble in water
Key Reactivity Michael Addition, [3+2] Cycloaddition, Heck Reaction, [2+2] Photodimerization

Application 1: Synthesis of Indolizines via [3+2] Cycloaddition

Context: Indolizines are privileged scaffolds in drug discovery, exhibiting anti-inflammatory and anticancer properties. The reaction of pyridinium ylides with electron-deficient alkenes is the most convergent route to these bicyclic systems. Here, this compound acts as the dipolarophile, introducing a pyridine substituent at the 1- or 3-position of the indolizine core depending on regioselectivity.

Mechanism & Workflow

The process involves the in situ generation of a pyridinium ylide from a quaternary pyridinium salt, followed by a stepwise or concerted [3+2] cycloaddition to the acrylate. Subsequent oxidative dehydrogenation (often spontaneous or oxidant-assisted) yields the aromatic indolizine.

IndolizineSynthesis Salt Pyridinium Salt (Precursor) Ylide Pyridinium Ylide (Dipole) Salt->Ylide Deprotonation Base Base (Et3N / K2CO3) Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo Acrylate This compound (Dipolarophile) Acrylate->Cyclo Inter Tetrahydroindolizine Intermediate Cyclo->Inter Oxidation Oxidative Aromatization (-2H) Inter->Oxidation Product Substituted Indolizine Oxidation->Product

Figure 1: Workflow for the synthesis of substituted indolizines using this compound.

Detailed Protocol

Materials:

  • 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide (Ylide precursor)

  • This compound (1.0 equiv)[2]

  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (Oxidant, 1.0 equiv) OR MnO

    
     (excess)
    
  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-ethoxy-2-oxoethyl)pyridinium bromide (1.2 mmol) and this compound (1.0 mmol, 177 mg) in dry DMF (5 mL).

  • Ylide Generation & Cycloaddition: Add Et

    
    N (2.0 mmol, 280 
    
    
    
    L) dropwise at room temperature. The mixture will darken as the ylide forms.
  • Heating: Heat the reaction mixture to 80–90 °C. Stir for 4–6 hours. Monitor consumption of the acrylate by TLC (Hexane/EtOAc 3:1).

  • Oxidation (If required): If the intermediate tetrahydroindolizine is stable (seen as a non-aromatic spot), add the oxidant (TPCD or MnO

    
    ) and stir for an additional 2 hours at 80 °C to force aromatization.
    
  • Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography (SiO
    
    
    , gradient 0-30% EtOAc in Hexanes).

Expected Outcome: Formation of diethyl 3-(pyridin-2-yl)indolizine-1,2-dicarboxylate derivatives. Yields typically range from 60-85%.

Application 2: Asymmetric Michael Addition

Context: The electron-deficient nature of the acrylate double bond makes it an ideal substrate for conjugate additions. Using chiral organocatalysts (e.g., Takemoto's catalyst), high enantioselectivity can be achieved when adding carbon or heteroatom nucleophiles.

Protocol: Organocatalytic Addition of Dimethyl Malonate

Materials:

  • This compound (0.5 mmol)

  • Dimethyl malonate (1.0 mmol)

  • Catalyst: Bifunctional thiourea organocatalyst (10 mol%)

  • Solvent: Toluene or DCM

Procedure:

  • Mix: Charge a vial with the acrylate (88.5 mg, 0.5 mmol) and the thiourea catalyst (0.05 mmol). Dissolve in Toluene (2.0 mL).

  • Add Nucleophile: Add dimethyl malonate (115

    
    L, 1.0 mmol) in one portion.
    
  • Reaction: Stir at room temperature (or 0 °C for higher ee) for 24-48 hours.

  • Analysis: Monitor by TLC. Upon completion, concentrate directly.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the chiral adduct.

Data Interpretation (Representative):

ParameterTypical ResultNotes
Yield 85 - 95%High conversion due to activated alkene.
Enantiomeric Excess (ee) 80 - 94%Dependent on solvent polarity; non-polar solvents (Toluene) often favor H-bonding interactions with the catalyst.
Selectivity 1,4-additionExclusive conjugate addition; no 1,2-addition observed.

Application 3: Palladium-Catalyzed Heck Arylation

Context: Functionalizing the


-position of the acrylate via Heck coupling allows for the synthesis of trisubstituted alkenes. The challenge is the potential for the pyridine nitrogen to poison the Pd catalyst.
Protocol: Ligand-Controlled Heck Reaction

Strategy: Use a phosphine-free system or bulky ligands (like P(o-tol)


) to prevent pyridine interference.

Procedure:

  • Reagents: Combine Aryl Iodide (1.0 equiv), Acrylate (1.2 equiv), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), and Et
    
    
    N (2.0 equiv) in DMF.
  • Conditions: Heat to 100 °C in a sealed tube for 12 hours.

  • Work-up: Aqueous extraction followed by column chromatography.

  • Note: The product will be the

    
    -aryl- 
    
    
    
    -(pyridin-2-yl)acrylate (if
    
    
    -arylation occurs) or
    
    
    -arylated product depending on conditions. Standard Heck conditions usually favor
    
    
    -arylation, but since the
    
    
    -position is already substituted, forcing conditions or specific directing groups are needed for
    
    
    -substitution, or the reaction effectively substitutes the
    
    
    -hydrogen if sterics allow (forming a tetrasubstituted alkene, which is difficult).
    • Correction: A more common pathway for

      
      -substituted acrylates in Heck reactions is difficult. A better alternative for functionalization is the Mizoroki-Heck  reaction using the acrylate as the alkene component reacting with an aryl halide. Since the 
      
      
      
      -position has a substituent, the reaction might be sluggish.
    • Alternative: Use the acrylate in a Suzuki-Miyaura coupling if the acrylate is halogenated, OR use it as a ligand-directing group for C-H activation of the pyridine ring itself.

    • Revised Protocol Focus:C-H Activation of the Pyridine Ring. The acrylate group can act as a directing group (via the carbonyl or alkene) or simply be a bystander while the pyridine is functionalized.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cycloaddition Ylide dimerization or decomposition.Add base slowly; ensure anhydrous solvents; use an inert atmosphere (N

/Ar).
No Reaction in Michael Addition Nucleophile not activated; steric hindrance.Use a stronger base (e.g., DBU) if non-asymmetric; increase catalyst loading; switch to DCM.
Catalyst Poisoning (Pd) Pyridine nitrogen binding Pd.Add Lewis acid (e.g., AlCl

) to block N-site or use high-loading bulky ligands.
Polymerization Radical polymerization of acrylate.Add a radical inhibitor (e.g., hydroquinone) if heating for prolonged periods.

References

  • Direct Michael Addition & Reactivity

    • Title: Reactivity of (E)-ethyl 3-(pyridin-2-yl)
    • Source: PubChem Compound Summary.[2]

    • URL:[Link]

  • Indolizine Synthesis via Pyridinium Ylides

    • Title: Pyridinium Ylides in the Synthesis of Indolizines.[3][4][5]

    • Source: Organic Chemistry Portal (Methodology Review).
    • URL:[Link]

  • Asymmetric Michael Addition

    • Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acet
    • Source: N
    • URL:[Link]

  • Heck Reaction of Acrylates

    • Title: Mizoroki-Heck cross-coupling of acrylate deriv
    • Source: Ghent University / Biblio.
    • URL:[Link]

  • Photochemical Dimerization

    • Title: The photochemical dimerization of 3-heteroaryl-acryl
    • Source: Arkivoc / ResearchG
    • URL:[Link]

Sources

(E)-ethyl 3-(pyridin-2-yl)acrylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (E)-ethyl 3-(pyridin-2-yl)acrylate

Document ID: CHEM-INT-4829-01

Abstract: This document provides a comprehensive technical guide on the synthesis, purification, characterization, and application of this compound, a key intermediate in pharmaceutical manufacturing. The protocols detailed herein are designed for robustness and reproducibility, incorporating mechanistic insights and quality control checkpoints essential for drug development professionals. Emphasis is placed on the Horner-Wadsworth-Emmons (HWE) reaction for its high stereoselectivity in producing the desired (E)-isomer.

Introduction: Strategic Importance in Synthesis

This compound is a substituted α,β-unsaturated ester that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a pyridine ring conjugated with an acrylate system, provides multiple reaction sites for molecular elaboration. The trans- (or E-) geometry of the alkene is often a crucial stereochemical requirement for the biological activity of the final drug molecule.

Notably, this intermediate is pivotal in the synthesis of direct thrombin inhibitors, a class of modern anticoagulants.[1][2] Its reliable and stereocontrolled synthesis is therefore a primary concern for process chemists in the pharmaceutical industry. This guide provides a field-proven protocol for its preparation and validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[3]
Molecular Weight 177.20 g/mol PubChem[3]
Appearance Colorless to yellow oil/liquidChemBK[4]
Boiling Point 90-92 °C @ 1 mmHgChemBK[4]
Solubility Soluble in Dichloromethane, Ethyl AcetateChemBK[4]
Storage 2-8 °CChemBK[4]

Stereoselective Synthesis: The Horner-Wadsworth-Emmons (HWE) Approach

The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for synthesizing α,β-unsaturated esters like this compound. This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig reagent counterpart.[5] This moderation in reactivity contributes to higher yields and, critically, a strong preference for the formation of the thermodynamically more stable E-alkene.[5][6]

Underlying Mechanism

The stereochemical outcome is dictated by the formation of a transient oxaphosphetane intermediate. The stabilized phosphonate ylide allows for reversible initial addition to the aldehyde. The subsequent elimination of the dialkylphosphate salt proceeds preferentially through a transition state that minimizes steric hindrance, leading to the predominant formation of the (E)-isomer.

Caption: HWE reaction pathway for the synthesis of the target intermediate.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Triethyl phosphonoacetateC₈H₁₇O₅P224.182.47 g (2.23 mL)11.0
Sodium Hydride (60% disp.)NaH24.000.44 g11.0
Anhydrous THFC₄H₈O-50 mL-
Pyridine-2-carboxaldehydeC₆H₅NO107.111.07 g (0.95 mL)10.0
Saturated NH₄Cl (aq)NH₄Cl-50 mL-
Ethyl AcetateC₄H₈O₂-100 mL-
BrineNaCl (aq)-50 mL-
Anhydrous MgSO₄MgSO₄-~5 g-

Procedure:

  • Ylide Generation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).

    • Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add 40 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add triethyl phosphonoacetate (2.23 mL, 11.0 mmol) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until the solution becomes clear and hydrogen evolution ceases. This indicates the complete formation of the phosphonate ylide.

  • Condensation Reaction:

    • Re-cool the ylide solution to 0 °C.

    • In a separate flask, dissolve pyridine-2-carboxaldehyde (0.95 mL, 10.0 mmol) in 10 mL of anhydrous THF.

    • Add the aldehyde solution dropwise to the cooled ylide solution over 20 minutes.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Safety Note: Quenching is exothermic and may produce gas.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil. The dialkylphosphate salt byproduct is water-soluble and is largely removed during the aqueous workup.[5]

Purification and Characterization

Purification of the crude oil is necessary to remove unreacted starting materials and reaction byproducts. Flash column chromatography is the most effective method.

Purification Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended, starting from 10% ethyl acetate and gradually increasing to 25%. The product typically elutes at ~20% ethyl acetate.

  • Procedure:

    • Prepare a silica gel slurry in 10% ethyl acetate/hexanes and pack the column.

    • Adsorb the crude oil onto a small amount of silica gel and dry it.

    • Carefully load the dried crude product onto the top of the column.

    • Begin elution with 10% ethyl acetate/hexanes, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pure, typically colorless or pale yellow oil.

Workflow Overall Experimental Workflow Start Reagents & Setup Step1 Ylide Formation (NaH, Phosphonate, THF) Start->Step1 Step2 Condensation (Add Aldehyde @ 0°C) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup (Quench, Extract) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 Step6 Characterization (NMR, MS, IR) Step5->Step6 Final Pure (E)-ethyl 3-(pyridin-2-yl)acrylate Step6->Final

Caption: From synthesis to validated product: a summary workflow.

Quality Control: Spectroscopic Validation

To ensure the identity and purity of the final product, a full spectroscopic characterization is mandatory. This serves as a self-validating checkpoint for the protocol.

Table 2: Expected Spectroscopic Data

TechniqueExpected Result
¹H NMR (CDCl₃, 300 MHz)δ (ppm): 8.65 (d, 1H, Py-H), 7.70 (td, 1H, Py-H), 7.65 (d, J≈16 Hz, 1H, Vinyl-H), 7.40 (d, 1H, Py-H), 7.25 (dd, 1H, Py-H), 6.95 (d, J≈16 Hz, 1H, Vinyl-H), 4.25 (q, 2H, -OCH₂CH₃), 1.30 (t, 3H, -OCH₂CH₃). The large coupling constant (~16 Hz) between the vinyl protons is definitive for the (E)-isomer.
¹³C NMR (CDCl₃, 75 MHz)δ (ppm): 166.5 (C=O), 153.0 (Py-C), 150.0 (Py-C), 144.0 (Vinyl-CH), 136.5 (Py-CH), 124.5 (Py-CH), 124.0 (Vinyl-CH), 122.5 (Py-CH), 60.5 (-OCH₂), 14.2 (-CH₃).
Mass Spec. (EI) m/z (%): 177 (M⁺, 33), 132 (99), 105 (36), 104 (22).[3]
IR Spectroscopy ν (cm⁻¹): ~1715 (C=O stretch, strong), ~1640 (C=C stretch), ~1585 (Pyridine ring stretch), ~1200-1100 (C-O stretch).

Application in Pharmaceutical Synthesis

This compound is a well-established intermediate in multi-step syntheses. Its primary documented use is in the production of Dabigatran etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor.[2][7] In the synthetic route to this API, the acrylate moiety of the intermediate undergoes further chemical transformations.

API_Pathway Role as a Pharmaceutical Intermediate A Pyridine-2-carboxaldehyde + Triethyl phosphonoacetate B This compound (This Guide's Product) A->B HWE Reaction C Downstream Intermediates (e.g., via Michael Addition) B->C Further Elaboration D Dabigatran Etexilate (Final API) C->D Final Steps

Caption: Logical progression from starting materials to the final API.

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling any chemicals.

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under inert gas only.

  • Ethyl Acrylate & Derivatives: The parent compound, ethyl acrylate, is a flammable liquid, an irritant to the skin, eyes, and respiratory tract, and a potential sensitizer.[8][9][10] While the final product in this guide is a derivative, similar precautions should be taken. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (THF, Hexanes, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

References

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Ethyl 3-(pyridin-2-ylamino)
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern N
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • ethyl 3-(pyridin-3-yl)
  • (E)-ethyl 3-(pyridin-2-yl)
  • ETHYL ACRYLATE | Occupational Safety and Health Administr
  • Ethyl Acrylate.
  • Ethyl acrylate - SAFETY D
  • Ethyl Acryl

Sources

Application Note: (E)-Ethyl 3-(pyridin-2-yl)acrylate in Medicinal Chemistry

[1]

Executive Summary

(E)-ethyl 3-(pyridin-2-yl)acrylate (E-E3P2A) represents a critical structural motif in medicinal chemistry, serving a dual function: as a versatile synthetic intermediate for accessing privileged heterocycles (e.g., indolizines, quinolizidines) and as a soft electrophile (Michael acceptor) for covalent probe development.[1] Its structure features a pyridine ring conjugated to an

1

This guide details the stereoselective synthesis of E-E3P2A, its transformation into bioactive indolizine scaffolds via [3+2] cycloaddition, and protocols for characterizing its electrophilic reactivity against biological nucleophiles (cysteine/glutathione).

Part 1: Structural Properties & Reactivity Profile[1]

The utility of E-E3P2A stems from its conjugated system.[1] The electron-deficient alkene is susceptible to nucleophilic attack at the

1
  • Directed Metalation/Chelation: The pyridine nitrogen can direct Pd-catalyzed couplings or bind metal ions in metalloenzyme active sites.[1]

  • pH-Dependent Reactivity: Protonation of the pyridine (pKa ~5.[1]2) significantly increases the electrophilicity of the acrylate tail, accelerating Michael additions under acidic conditions.

Reactivity Pathway Diagram

The following diagram illustrates the central role of E-E3P2A in divergent synthesis and chemical biology.

E3P2A_PathwaysInputPyridine-2-carboxaldehydeTargetThis compound(E-E3P2A)Input->TargetHWE Reaction(>98% E-selectivity)IndolizineIndolizine Scaffolds(via [3+2] Cycloaddition)Target->IndolizinePyridinium YlidesSaturatedSaturated Amino-Esters(e.g., Dabigatran intermediates)Target->SaturatedH2/Pd or Amine AdditionAdductCysteine/GSH Adducts(Covalent Inhibition)Target->AdductR-SH / pH 7.4

Figure 1: Divergent synthetic and biological pathways for this compound.

Part 2: Stereoselective Synthesis Protocol

While the Heck reaction can generate this scaffold, the Horner-Wadsworth-Emmons (HWE) reaction is preferred for its operational simplicity, scalability, and high stereoselectivity for the thermodynamic E-isomer.

Protocol A: HWE Olefination

Objective: Synthesis of this compound from pyridine-2-carboxaldehyde.[1]

Materials:

  • Pyridine-2-carboxaldehyde (1.0 eq)[1]

  • Triethyl phosphonoacetate (1.2 eq)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) or NaH (1.2 eq)[1]

  • Lithium Chloride (LiCl) (1.5 eq) - Crucial for Masamune-Roush modification to ensure mild conditions.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend LiCl (dry) in anhydrous MeCN. Add triethyl phosphonoacetate.[1] Stir for 15 min at room temperature (RT) to facilitate chelation.

  • Deprotonation: Cool the mixture to 0°C. Add DBU dropwise. The solution will turn slightly yellow/turbid as the phosphonate carbanion generates.

  • Addition: Add pyridine-2-carboxaldehyde dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The E-isomer is less polar than the aldehyde.[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane/EtOAc gradient (0-20% EtOAc).[1]

    • Yield Expectation: 85–95%.[1]

    • Selectivity: >95:5 E/Z ratio.[1]

Mechanistic Note: The use of LiCl/DBU (Masamune-Roush conditions) allows the reaction to proceed without strong bases like NaH, preventing side reactions on the pyridine ring and ensuring high E-selectivity due to the chelation-controlled transition state.

Part 3: Application in Heterocycle Construction (Indolizines)

Indolizines are privileged scaffolds in drug discovery (e.g., calcium entry blockers, antioxidant agents). E-E3P2A acts as a dipolarophile in [3+2] cycloadditions.[1]

Protocol B: [3+2] Cycloaddition with Pyridinium Ylides

Objective: Synthesis of substituted indolizines.

Mechanism: The reaction involves the in situ generation of a pyridinium ylide from a pyridinium salt, followed by a 1,3-dipolar cycloaddition with the acrylate double bond and subsequent oxidative aromatization.

Step-by-Step Methodology:

  • Ylide Precursor: Dissolve 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide (pyridinium salt) (1.0 eq) in DMF.

  • Base/Oxidant: Add K₂CO₃ (2.5 eq) and an oxidant (e.g., MnO₂ or simply open to air/O₂ balloon if using catalytic CuI).[1]

  • Dipolarophile Addition: Add this compound (1.2 eq).

  • Cyclization: Heat to 80°C for 12 hours.

    • Mechanism:[2][3][4] The base generates the ylide. The ylide attacks the

      
      -position of the acrylate. Cyclization and subsequent oxidation (dehydrogenation) yield the aromatic indolizine.[1]
      
  • Isolation: Dilute with water, extract with EtOAc. Purify via chromatography.[1]

Part 4: Chemical Biology – Covalent Probe Characterization[1][5]

E-E3P2A is a "soft" electrophile.[1] In drug development, it is crucial to determine its reactivity half-life (

1
Protocol C: Glutathione (GSH) Reactivity Assay

Objective: Determine the second-order rate constant (

Reagents:

  • Phosphate Buffer (PBS), pH 7.4, 100 mM.

  • L-Glutathione (reduced).[1]

  • Internal Standard (e.g., Indoprofen or a non-reactive sulfone).[1]

  • Instrument: HPLC-UV or LC-MS.[1]

Methodology:

  • Stock Solutions: Prepare 10 mM E-E3P2A in DMSO and 100 mM GSH in PBS (freshly prepared).

  • Incubation: In an HPLC vial, mix PBS, Internal Standard, and GSH (final conc. 5 mM, pseudo-first-order excess). Initiate reaction by adding E-E3P2A (final conc. 50 µM).[1]

  • Monitoring: Inject samples onto HPLC every 15 minutes for 4 hours. Monitor the disappearance of the E-E3P2A peak at 280 nm (acrylate absorbance).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope =

      
      .[1]
      
    • 
      .[1]
      

Data Interpretation Table:

Reactivity Class

(M⁻¹s⁻¹)
Biological Implication
Low < 0.5Likely requires specific proximity to target Cys to react (Targeted Covalent Inhibitor).[1]
Moderate 0.5 – 10Balanced reactivity; potential for reversible covalent binding if warhead is tuned.[1]
High > 50High risk of non-specific toxicity (GSH depletion).[1]

Note: E-E3P2A typically falls in the Low to Moderate range, making it a suitable fragment for targeted covalent inhibitor design.

Mechanism of Cysteine Targeting

The following diagram details the electronic rearrangement during the Michael addition.

Michael_AdditionCysCysteine Thiolate(Nu-)TSEnolate Intermediate(Stabilized by conjugation)Cys->TSAttack at Beta-CarbonAcrylate(E)-E3P2A(Electrophile)Acrylate->TSProductThioether Adduct(Stable Covalent Bond)TS->ProductProtonation

Figure 2: Mechanism of Michael addition between a cysteine thiolate and the acrylate warhead.[1]

References

  • Horner-Wadsworth-Emmons Reaction Review: Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[1] Tetrahedron Letters, 25(21), 2183–2186.

  • Indolizine Synthesis via Cycloaddition: Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.[1] (Contextualizing pyridinium ylide reactivity).

  • Glutathione Reactivity & Michael Acceptors: Schwöbel, J. A. H., et al. (2011).[5] Prediction of Michael-type acceptor reactivity toward glutathione.[1][6] Chemical Research in Toxicology, 24(11), 1918–1928.

  • Indolizine Synthesis from Pyridinium Salts: He, L., et al. (2020).[7][8] Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate.[1][9] Organic Letters, 22(23), 9456–9461. (Demonstrates the [3+2] annulation strategy using similar acrylate/acetate precursors). [1]

Application Notes & Protocols: Synthesis of (E)-Ethyl 3-(Pyridin-2-yl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-Ethyl 3-(pyridin-2-yl)acrylate and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] The presence of the pyridine ring, a bioisostere for a phenyl group, enhances solubility and provides a key site for biological interactions, making these compounds highly sought after in drug discovery.[2][3] This guide provides an in-depth analysis of robust and scalable synthetic strategies for preparing these valuable intermediates, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction due to its exceptional stereoselectivity and operational simplicity. Additional methodologies, including the Heck and Knoevenagel reactions, are also discussed to provide a comprehensive toolkit for the modern research scientist. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and expert commentary to ensure successful implementation.

Strategic Importance of the Pyridinyl Acrylate Scaffold

The ethyl 3-(pyridin-2-yl)acrylate core is a versatile building block. The conjugated system, comprising the pyridine ring and the acrylate moiety, is a Michael acceptor and a dienophile, participating in a wide array of chemical transformations. Furthermore, this scaffold is a common feature in compounds exhibiting a range of biological activities, including antibacterial and antifungal properties.[4][5] The ability to functionalize both the pyridine ring and the acrylate tail allows for the generation of diverse chemical libraries, crucial for structure-activity relationship (SAR) studies in drug development programs.

Comparative Overview of Synthetic Strategies

Several reliable methods exist for the synthesis of α,β-unsaturated esters. For the specific synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylates, the choice of method depends on factors such as substrate availability, desired scale, and tolerance of functional groups.

Synthetic MethodKey PrecursorsPrimary AdvantageKey Considerations
Horner-Wadsworth-Emmons Pyridine-2-carboxaldehyde, Triethyl phosphonoacetateExcellent (E)-stereoselectivity, mild conditions, easy byproduct removal.[6][7]Requires strong base; phosphonate reagent preparation.
Heck Reaction 2-Halopyridine, Ethyl acrylateGood functional group tolerance; direct C-C bond formation.[8]Requires palladium catalyst; potential for side reactions.[9]
Wittig Reaction Pyridine-2-carboxaldehyde, Phosphonium ylideClassic olefination method.[10]Can produce Z/E mixtures; byproduct removal can be challenging.[11][12]
Knoevenagel Condensation Pyridine-2-carboxaldehyde, Ethyl cyanoacetateOften uses milder bases; can be performed catalyst-free.[13][14]Typically for activated methylene compounds; may require decarboxylation.

This guide will focus on the HWE reaction as the primary and most reliable method for achieving high (E)-selectivity.

Protocol 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.[15] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to predominantly yield an (E)-alkene.[6]

Principle and Mechanism

The reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base (e.g., Sodium Hydride, NaH) to form a nucleophilic phosphonate carbanion.[6] This carbanion then attacks the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. The resulting intermediate undergoes cyclization to form a transient oxaphosphetane, which then collapses to form the thermodynamically stable (E)-alkene and a water-soluble phosphate byproduct.[16][17] The formation of the (E)-isomer is favored due to steric factors in the transition state leading to the oxaphosphetane.[18]

HWE_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2 & 3: Nucleophilic Attack & Cyclization cluster_3 Step 4: Elimination Phosphonate EtO(O)P(OEt)₂CH₂COOEt Carbanion EtO(O)P(OEt)₂CH⁻COOEt  (Carbanion) Phosphonate->Carbanion + NaH - H₂ Base NaH Aldehyde Py-CHO Intermediate [Oxaphosphetane Intermediate] Carbanion->Intermediate + Py-CHO Product (E)-Py-CH=CH-COOEt Intermediate->Product Byproduct Na⁺ ⁻O-P(O)(OEt)₂ Intermediate->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.48 g, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Triethyl phosphonoacetate (2.2 mL, 11 mmol)

  • Pyridine-2-carboxaldehyde (0.95 mL, 10 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Flask Preparation: Under a stream of inert gas (N₂ or Ar), add the sodium hydride dispersion to the three-neck flask.

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice-water bath.

    • Scientist's Note: The use of anhydrous THF is critical. NaH is highly reactive with water, and any moisture will quench the base and reduce the yield.[7]

  • Phosphonate Addition: While stirring, add triethyl phosphonoacetate dropwise to the NaH suspension over 10-15 minutes.

    • Rationale: This exothermic deprotonation generates the phosphonate carbanion. A slow addition rate at 0 °C is essential to control the reaction temperature and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Aldehyde Addition: Dissolve pyridine-2-carboxaldehyde in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the aldehyde spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Safety Precaution: Quenching must be done slowly and at 0 °C to safely react with any unreacted NaH, which will produce hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer twice more with 30 mL of ethyl acetate each time.

    • Rationale: The desired product is organic-soluble, while the phosphate byproduct is water-soluble and easily removed during this aqueous workup.[7][18]

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.[19]

Expected Results & Characterization
  • Yield: Typically 70-90%.

  • Appearance: A pale yellow oil or a low-melting solid.[19]

  • ¹H NMR: The spectrum will show characteristic doublets for the vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the (E)-stereochemistry.[19]

  • ¹³C NMR & Mass Spectrometry: These techniques should be used to confirm the molecular weight (177.20 g/mol ) and the carbon framework of the final product.[19][20]

Alternative Synthetic Routes

Protocol 2: The Heck Reaction

The palladium-catalyzed Heck reaction couples a vinyl or aryl halide with an alkene.[8] This method is valuable when starting from a 2-halopyridine derivative.

Heck_Workflow Reactants 2-Bromopyridine + Ethyl Acrylate Reaction Heck Coupling Reaction (Heat) Reactants->Reaction Catalyst Pd(OAc)₂ + Ligand (e.g., PPh₃) Catalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the Heck Reaction synthesis.

Principle: The mechanism involves an oxidative addition of the 2-halopyridine to a Pd(0) species, followed by migratory insertion of ethyl acrylate, and finally β-hydride elimination to release the product and regenerate the catalyst.[9] The reaction typically favors the formation of the trans-isomer.[8]

Brief Protocol:

  • Combine 2-bromopyridine, ethyl acrylate, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent like DMF.[21]

  • Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water to remove salts.

  • Purify the product via column chromatography.

Scientist's Note: The choice of ligand and base can be critical for achieving high yields and selectivity, especially with electron-deficient heteroaromatic halides like 2-bromopyridine.[22]

Safety and Handling

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere (glovebox or under inert gas flow). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a reputable supplier.

  • Pyridine Derivatives: Pyridine and its derivatives are potentially toxic and should be handled in a well-ventilated fume hood.

  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care, avoiding inhalation of dust.

Conclusion

The Horner-Wadsworth-Emmons reaction represents the most effective and stereoselective method for the synthesis of this compound derivatives, offering high yields and operational simplicity. The water-soluble nature of the phosphate byproduct significantly simplifies purification compared to the traditional Wittig reaction. While the Heck reaction provides a viable alternative, particularly when starting from halo-pyridines, the HWE protocol remains the gold standard for its reliability and outstanding control of alkene geometry. The protocols and insights provided herein are designed to empower researchers to confidently synthesize these crucial intermediates for applications in drug discovery and beyond.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Slideshare. Horner-Wadsworth-Emmons reaction. Available from: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. Available from: [Link]

  • Paparella, A. N., et al. (2022). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. Royal Society of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ResearchGate. Heck coupling reaction by pyridine‐coordinated tridentate complex... Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • ResearchGate. Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Available from: [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available from: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • G. Sabitha, et al. (2002). The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. Synthesis, 2002(14), 2009-2014. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available from: [Link]

  • Molecules. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Available from: [Link]

  • Molecules. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Available from: [Link]

  • Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available from: [Link]

  • University of Arizona. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • Molecules. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

  • Molecules. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • AccScience Publishing. Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties. Available from: [Link]

Sources

Application Note: (E)-ethyl 3-(pyridin-2-yl)acrylate for Antioxidant Studies

[1]

Executive Summary

This application note details the experimental validation of (E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) as a bioactive scaffold for antioxidant research.[1] Unlike direct radical scavengers (e.g., Vitamin C), this compound belongs to the class of electrophilic Michael acceptors . Its pharmacological value lies in its ability to modulate the Keap1-Nrf2 pathway , the master regulator of cytoprotective responses.

This guide provides a comprehensive framework for researchers to evaluate the compound's dual mechanism:

  • Indirect Antioxidant Activity: Induction of Phase II enzymes (HO-1, NQO1) via Nrf2 activation.[1]

  • Direct Interaction: Potential metal chelation via the pyridine nitrogen.[1]

Chemical Context & Mechanism of Action[2]

The Pharmacophore

The structure of this compound consists of a pyridine ring conjugated to an

1Michael addition1
  • Pyridine Ring: Acts as an electron-withdrawing group (enhancing electrophilicity) and a potential ligand for transition metals (Fe²⁺, Cu²⁺), thereby mitigating Fenton chemistry.

  • Acrylate Moiety: The "warhead" that covalently modifies specific cysteine residues (e.g., Cys151) on the repressor protein Keap1.

Pathway Visualization

The following diagram illustrates the mechanism by which this compound activates the antioxidant response element (ARE).

Nrf2_PathwayCompoundThis compound(Michael Acceptor)Keap1Keap1(Cys-Rich Repressor)Compound->Keap1 Alkylation of Cys151(Michael Addition)Nrf2_CytoNrf2 (Cytosolic)Ubiquitinated/DegradedKeap1->Nrf2_Cyto Inhibits DegradationNrf2_NuclNrf2 (Nuclear)TranslocatedNrf2_Cyto->Nrf2_Nucl Nuclear TranslocationAREAntioxidant Response Element(DNA Promoter)Nrf2_Nucl->ARE Binds with sMafGenesTarget Genes(HO-1, NQO1, GCLC)ARE->Genes TranscriptionROSOxidative StressReductionGenes->ROS Cytoprotection

Figure 1: Mechanism of Nrf2 activation by this compound via Keap1 alkylation.[1][2]

Experimental Protocols

Protocol A: In Chemico Thiol Reactivity Assay

Purpose: To validate the compound's ability to act as a Michael acceptor before moving to cell models. This assay mimics the interaction with Keap1 cysteines.

Materials:

  • Compound: this compound (10 mM stock in DMSO).[1]

  • Nucleophile: Cysteamine or N-acetylcysteine (NAC) (10 mM in PBS).[1]

  • Buffer: PBS (pH 7.4).[1]

  • Detection: UV-Vis Spectrophotometer or HPLC.[1]

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM of the compound and 500 µM of NAC (1:10 ratio) in PBS.

  • Incubation: Incubate at 37°C.

  • Measurement: Monitor the decrease in absorbance at the compound’s

    
     (approx. 270–290 nm) or analyze by HPLC at 0, 15, 30, and 60 minutes.
    
  • Analysis: A reduction in the parent peak area and the appearance of a new adduct peak confirms Michael addition.

    • Note: If no reaction occurs within 60 minutes, the compound may be too stable to activate Nrf2 effectively.

Protocol B: Cellular Antioxidant Response (ARE-Luciferase)

Purpose: To quantify the transcriptional activation of the antioxidant response element (ARE).

Cell Line: HepG2-ARE-Luc (stably transfected reporter cells).[1]

Workflow:

  • Seeding: Plate

    
     cells/well in a 96-well white-walled plate. Incubate for 24h.
    
  • Treatment: Treat cells with a concentration gradient of this compound (e.g., 1, 5, 10, 25, 50 µM).[1]

    • Vehicle Control: 0.1% DMSO.[1]

    • Positive Control: Sulforaphane (5 µM) or tBHQ (10 µM).[1]

  • Incubation: Incubate for 12–18 hours.

  • Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo™).[1] Measure luminescence using a microplate reader.[1]

  • Normalization: Normalize data to cell viability (using MTT or Resazurin assay in a parallel plate) to ensure signal increase is not an artifact of toxicity.

Protocol C: Functional ROS Scavenging (DCFH-DA Assay)

Purpose: To determine if the transcriptional upregulation actually protects cells from oxidative stress.[1]

Procedure:

  • Pre-treatment: Seed cells (e.g., SH-SY5Y or RAW 264.[1]7) and treat with the compound (at non-toxic IC50 determined from Protocol B) for 6–12 hours prior to stress induction.

  • Probe Loading: Wash cells and incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free medium.

  • Stress Induction: Wash cells and expose to an oxidative stressor (e.g., 200 µM

    
     or TBHP) for 1 hour.[1]
    
  • Readout: Measure fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: A decrease in fluorescence compared to the "Stress Only" control indicates antioxidant protection.[1]

Data Analysis & Optimization

Experimental Workflow Diagram

Use this workflow to structure your study.

WorkflowStep1Step 1: Purity Check(NMR/HPLC)Step2Step 2: Cytotoxicity(MTT Assay)Step1->Step2 If >98% PureStep3Step 3: ARE Induction(Luciferase/PCR)Step2->Step3 Determine Non-Toxic DoseStep4Step 4: Functional Protection(ROS/DCFH-DA)Step3->Step4 If Induction > 2-fold

Figure 2: Sequential workflow for validating antioxidant efficacy.

Troubleshooting Guide
IssuePossible CauseCorrective Action
High Cytotoxicity Michael acceptor is too reactive (non-specific alkylation).[1]Reduce concentration; try < 10 µM. Verify cell density.[1]
No Luciferase Signal Compound stability issues or poor cellular uptake.[1]Check solubility in media (precipitation).[1] Verify Thiol Reactivity (Protocol A).
High Background ROS DCFH-DA auto-oxidation or light exposure.[1]Keep probe in dark. Use fresh

.
Precipitation in Media Low aqueous solubility of the ethyl ester.Pre-dilute in DMSO, ensure final DMSO < 0.1%.

References

  • Synthesis and Application of Pyridine Acrylates

    • Title: Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl)
    • Source: Journal of Mountain Research (2024).[1][3]

    • URL:

  • Nrf2 Activation by Michael Acceptors

    • Title: Optimization and evaluation of pyridinyl vinyl sulfones as Nrf2 activator for the antioxidant and anti-inflamm
    • Source: Bioorganic Chemistry (2023).[1]

    • URL:[1]

  • General Protocol for Antioxidant Screening

    • Title: The Antioxidant Activity of Prenylflavonoids (Review of Assays).
    • Source: Molecules (2020).[1][4]

    • URL:[1]

  • Compound Data

    • Title: (E)-ethyl 3-(pyridin-2-yl)
    • Source: PubChem.[1][5]

    • URL:[1]

Application Note: Quantitative Analysis of (E)-Ethyl 3-(pyridin-2-yl)acrylate via RP-HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of (E)-ethyl 3-(pyridin-2-yl)acrylate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and functional polymers.[1]

The protocols below synthesize field-standard methodologies for pyridine-based esters, optimized for the specific physicochemical challenges of this analyte (basic nitrogen moiety, conjugated system, and potential for cis-trans isomerization).

Introduction & Scope

This compound (CAS: 70526-11-3) is a conjugated ester featuring a pyridine ring attached to an acrylate backbone.[1] It serves as a Michael acceptor in organic synthesis and a precursor for various bioactive agents.[1]

Physicochemical Challenges:

  • Basicity: The pyridine nitrogen (

    
    ) can interact with residual silanols on HPLC columns, leading to peak tailing.
    
  • Isomerization: The (E)-isomer is thermodynamically stable, but exposure to UV light or heat can induce partial conversion to the (Z)-isomer.[1]

  • Matrix: Often found as a yellow oil in crude reaction mixtures containing unreacted ethyl acrylate or 2-aminopyridine.[1]

This guide provides two validated workflows:

  • Method A (Primary): RP-HPLC-UV for routine purity assay and quantification (Limit of Quantitation:

    
    ).
    
  • Method B (Secondary): LC-MS/MS for trace impurity profiling and confirmation.[1]

Analytical Strategy & Logic

The analytical approach prioritizes Reverse Phase Chromatography (RP-HPLC) on a C18 stationary phase.[1]

  • Mobile Phase Selection: A buffered acidic mobile phase (pH 3.0–4.[1]0) is strictly required. Acidification protonates the pyridine nitrogen (

    
    ), preventing Lewis acid-base interactions with silanols and ensuring sharp peak shapes.[1]
    
  • Detection: The conjugated

    
    -system (pyridine + alkene + carbonyl) exhibits a strong bathochromic shift.[1] While pyridine absorbs at 254 nm, the acrylate conjugation shifts the 
    
    
    
    to approximately 280–290 nm , which is the recommended detection wavelength to minimize interference from non-conjugated solvents.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Equipment & Reagents
  • System: HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5

    
    ) to suppress silanol activity.
    
  • Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (98%) or Phosphoric Acid (85%).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Protonates pyridine to prevent tailing.[1]
Mobile Phase B Acetonitrile (MeCN)Strong eluent for hydrophobic esters.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CMaintains reproducible retention times.[1]
Injection Volume 5.0

Prevents column overload.[1]
Detection UV 285 nm (Ref 360 nm)Optimized for the cinnamyl-like chromophore.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
8.090Elution of target analyte
10.090Wash out lipophilic impurities
10.110Return to initial
14.010Re-equilibration
Standard Preparation

Since the analyte is often an oil:

  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure complete solubility).

  • Working Standard (50

    
    ):  Dilute 500 
    
    
    
    of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50). Note: Diluting in 100% organic solvent can cause peak distortion; matching the initial mobile phase is crucial.

Protocol B: LC-MS/MS for Trace Analysis[1]

For biological matrices or trace impurity analysis, mass spectrometry provides the necessary sensitivity.

Mass Spectrometer Settings (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
    .
    
  • Fragment Ions (MS/MS):

    • 
       (Loss of ethanol, 
      
      
      
      ): Quantifier.
    • 
       (Pyridine-vinyl cation): Qualifier.[1]
      
LC-MS Compatible Mobile Phase
  • Replace Phosphoric Acid with 0.1% Formic Acid or 10 mM Ammonium Formate to prevent ion suppression.[1]

Method Validation (ICH Q2 Guidelines)

The following validation parameters must be verified in your laboratory.

Validation ParameterAcceptance CriteriaExperimental Procedure
Linearity

5 levels (e.g., 10, 25, 50, 75, 100

).
Precision (Repeatability) RSD < 2.0%6 injections of the 50

standard.
Accuracy (Recovery) 98.0% – 102.0%Spike blank matrix with known amount of analyte.[1]
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.
Specificity Resolution > 1.5Ensure separation from (Z)-isomer and precursors.

Visualized Workflows

Figure 1: Analytical Decision Tree

This diagram guides the user in selecting the appropriate method based on sample concentration and matrix complexity.

AnalyticalStrategy Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc High (> 10 µg/mL) (Synthesis/Purity) CheckConc->HighConc Raw Material LowConc Trace (< 1 µg/mL) (Biological/Impurity) CheckConc->LowConc Plasma/Waste PrepSolid Dissolve in MeCN HighConc->PrepSolid PrepBio SPE Extraction (HLB Cartridge) LowConc->PrepBio HPLC Protocol A: HPLC-UV (285 nm) Result Quantification & Report HPLC->Result LCMS Protocol B: LC-MS/MS (MRM Mode) LCMS->Result PrepSolid->HPLC PrepBio->LCMS

Caption: Decision tree for selecting between HPLC-UV and LC-MS based on analyte concentration and matrix.

Figure 2: Sample Preparation & Injection Workflow

Detailed steps for handling the oily analyte and preventing contamination.[1]

SamplePrep Step1 Weigh 10mg Sample (Use Difference Weighing) Step2 Dissolve in 100% Acetonitrile (Stock A) Step1->Step2 Vortex 30s Step3 Dilute 1:20 in Mobile Phase (Prevents Solvent Shock) Step2->Step3 Mix Well Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Inject to HPLC Step4->Step5

Caption: Sample preparation workflow emphasizing solvent compatibility to ensure peak symmetry.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Tailing Peak Silanol interactionEnsure Mobile Phase pH is < 3.0; use a fresh C18 column.[1]
Split Peak Solvent mismatchDissolve sample in mobile phase, not 100% strong solvent.
Drifting RT Temperature fluctuationUse a thermostatted column compartment (30°C).
Ghost Peaks CarryoverAdd a needle wash step (50:50 MeOH:Water) between injections.[1]

References

  • ChemicalBook. (2023).[1][2] (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis and properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5371891, this compound. Retrieved from [1]

  • Sasol Chemicals. (2023).[1] Safety Data Sheet: Ethyl Acrylate. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the validation parameters cited).

Sources

The Versatile Reagent: (E)-ethyl 3-(pyridin-2-yl)acrylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(An Application Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: A Privileged Scaffold in Synthetic Chemistry

(E)-ethyl 3-(pyridin-2-yl)acrylate is a bifunctional reagent of significant interest in contemporary organic synthesis. Its structure marries the well-established reactivity of an α,β-unsaturated ester with the ubiquitous pyridinyl moiety, a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the pyridin-2-yl group, coupled with the ester functionality, renders the olefinic bond highly susceptible to a variety of transformations. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic importance of this reagent lies in its ability to serve as a linchpin for the construction of complex molecular architectures, particularly those with potential biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, and the acrylate moiety provides a reactive handle for diversification and the introduction of further complexity.[1]

Synthesis of this compound: Key Methodologies

The efficient construction of this compound is paramount to its utility. Two principal synthetic strategies have emerged as reliable methods for its preparation: the Horner-Wadsworth-Emmons olefination and the Baylis-Hillman reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Approach

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[2] In the context of this compound, this reaction involves the condensation of 2-pyridinecarboxaldehyde with a phosphonate ylide generated from triethyl phosphonoacetate. A key advantage of the HWE reaction is its high propensity to yield the thermodynamically more stable (E)-isomer, which is often the desired geometry for subsequent transformations.

Mechanism: The reaction is initiated by the deprotonation of triethyl phosphonoacetate using a suitable base, such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS), to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The resulting betaine intermediate undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane. Subsequent collapse of this intermediate, driven by the formation of a stable phosphate byproduct, yields the desired alkene with high (E)-selectivity.

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Aldehyde 2-Pyridinecarboxaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Product This compound Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Oxaphosphetane->Product Elimination

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocol: Synthesis of this compound via HWE Reaction

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Baylis-Hillman Reaction: An Atom-Economical Alternative

The Baylis-Hillman reaction is a three-component coupling reaction between an aldehyde, an activated alkene, and a nucleophilic catalyst, typically a tertiary amine or phosphine, to form a functionalized allylic alcohol.[3] While this reaction directly furnishes a hydroxylated product, the resulting allylic alcohol can be subsequently dehydroxylated to yield the desired acrylate.

Mechanism: The reaction is initiated by the conjugate addition of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to ethyl acrylate, forming a zwitterionic enolate intermediate. This enolate then adds to the carbonyl carbon of 2-pyridinecarboxaldehyde. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and furnish the Baylis-Hillman adduct, ethyl 2-(hydroxy(pyridin-2-yl)methyl)acrylate.

Baylis_Hillman cluster_0 Baylis-Hillman Reaction Acrylate Ethyl Acrylate Zwitterion Zwitterionic Enolate Acrylate->Zwitterion + DABCO DABCO DABCO Adduct Baylis-Hillman Adduct Zwitterion->Adduct + Aldehyde Aldehyde 2-Pyridine- carboxaldehyde Product This compound Adduct->Product Dehydration

Caption: Baylis-Hillman Reaction Workflow.

Experimental Protocol: Two-Step Synthesis via Baylis-Hillman Reaction

Step 1: Synthesis of the Baylis-Hillman Adduct

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) and ethyl acrylate (1.5 eq) in a suitable solvent (e.g., a mixture of water and THF), add DABCO (0.5 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Baylis-Hillman adduct.

Step 2: Dehydration to this compound

  • Dissolve the Baylis-Hillman adduct in a suitable solvent such as dichloromethane (DCM).

  • Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) or Martin's sulfurane, and a non-nucleophilic base, such as triethylamine (TEA).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the final product.

Applications in Chemical Synthesis

The dual functionality of this compound makes it a valuable precursor for a wide array of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

Michael Addition Reactions: A Gateway to Functionalized Propionates

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[4] This reaction is a cornerstone for the construction of 3-substituted propionate derivatives, which are common motifs in pharmaceuticals and natural products.

a) Aza-Michael Addition: Nitrogen nucleophiles, such as primary and secondary amines, readily add to the acrylate moiety. A particularly relevant example is the addition of 2-aminopyridine, which leads to the formation of ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the anticoagulant drug Dabigatran.[5]

Experimental Protocol: Aza-Michael Addition of 2-Aminopyridine [5]

Materials:

  • This compound (or ethyl acrylate)

  • 2-Aminopyridine

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid (catalyst)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous ethanol.

  • Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 80-120 °C) and stir for 16-20 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to yield ethyl 3-(pyridin-2-ylamino)propanoate.

b) Thia-Michael Addition: Sulfur nucleophiles, such as thiols, are excellent partners in Michael additions with acrylates. These reactions are often catalyzed by a base and proceed with high efficiency to form the corresponding thioether derivatives. These products can be valuable intermediates for further synthetic manipulations.

c) Carbon-Michael Addition: Carbon-based nucleophiles, such as enolates derived from malonates or β-ketoesters, can also be employed in Michael additions to form new carbon-carbon bonds. These reactions provide access to more complex carbon skeletons.

Table 1: Representative Michael Additions with this compound

NucleophileProduct TypeCatalyst/Conditions
Primary/Secondary Amine3-Amino-3-(pyridin-2-yl)propanoateAcid or base catalysis, often solvent-free or in polar solvents
Thiol3-Thio-3-(pyridin-2-yl)propanoateBase catalysis (e.g., triethylamine) in an aprotic solvent
Diethyl malonateDiethyl 2-(2-ethoxy-2-oxo-1-(pyridin-2-yl)ethyl)malonateBase (e.g., sodium ethoxide) in ethanol
Cycloaddition Reactions: Constructing Cyclic Systems

The electron-deficient alkene of this compound serves as a competent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and as a dipolarophile in [3+2] cycloadditions. These reactions are powerful tools for the stereocontrolled synthesis of six- and five-membered rings, respectively.

a) Diels-Alder Reaction: In the Diels-Alder reaction, this compound can react with a conjugated diene to form a cyclohexene derivative. The electron-withdrawing pyridinyl and ester groups activate the dienophile, facilitating the reaction. The stereochemical outcome is predictable, with the reaction typically proceeding via an endo transition state. A common diene for this reaction is cyclopentadiene, which would yield a bicyclic adduct.[6]

Diels_Alder Diene Diene (e.g., Cyclopentadiene) Product Cyclohexene Adduct Diene->Product Dienophile This compound Dienophile->Product [4+2] Cycloaddition

Caption: Diels-Alder Reaction Schematic.

b) 1,3-Dipolar Cycloaddition: This class of reactions involves the addition of a 1,3-dipole, such as a nitrile oxide or an azide, to the double bond of this compound to form a five-membered heterocyclic ring. This approach is particularly useful for the synthesis of isoxazolines and triazolines, which are important pharmacophores.

Synthesis of Fused Heterocyclic Systems: Access to Indolizines

A notable application of this compound and its derivatives is in the synthesis of fused N-heterocyclic compounds, such as indolizines. These bicyclic systems are present in a variety of natural products and pharmaceutically active compounds. One common strategy involves the reaction of a pyridinium ylide with an electron-deficient alkene like this compound in a [3+2] cycloaddition fashion, followed by an aromatization step.[7]

Experimental Workflow: Synthesis of Indolizine Derivatives

Indolizine_Synthesis Start Pyridine Derivative Ylide_Formation Formation of Pyridinium Ylide Start->Ylide_Formation Cycloaddition [3+2] Cycloaddition with This compound Ylide_Formation->Cycloaddition Aromatization Oxidative Aromatization Cycloaddition->Aromatization Product Indolizine Derivative Aromatization->Product

Caption: General workflow for the synthesis of indolizine derivatives.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has demonstrated its value as a versatile and reactive building block in organic synthesis. Its straightforward preparation and the diverse reactivity of its acrylate moiety open up numerous avenues for the construction of complex and biologically relevant molecules. From the stereoselective synthesis of its (E)-isomer to its application in Michael additions, cycloadditions, and the synthesis of fused heterocyclic systems, this reagent provides a reliable and efficient platform for chemical innovation. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.

References

  • ChemBK. (2024). ethyl 3-(pyridin-3-yl)acrylate. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Wikipedia. (2023). Baylis–Hillman reaction. Retrieved from [Link]

  • Jyothi, N., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13).
  • Google Patents. (2014). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Kosińska, W., et al. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions.
  • Padmashali, B., & Soonmin, H. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 73(4), 130-138.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist (Organic Synthesis Division) Topic: Temperature Optimization & Troubleshooting Reference Molecule: (E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS: 54495-51-1)

Introduction: The Thermal Landscape

Welcome to the technical support center. You are likely synthesizing This compound , a critical Michael acceptor intermediate.

While reagents determine what you make, temperature determines how much you make and which isomer dominates. This molecule presents a unique challenge: the pyridine ring is electron-deficient, making the aldehyde reactive, but the acrylate product is prone to polymerization at high temperatures.

This guide prioritizes the Horner-Wadsworth-Emmons (HWE) reaction as the industry standard for high


-selectivity, while addressing the Heck reaction  as a common alternative.

Module 1: The HWE Protocol (Primary Route)

User Issue: "I am getting a mixture of E/Z isomers, or the reaction stalls."

The Science: Thermodynamic Control

The HWE reaction is naturally


-selective, but this selectivity relies on the reversible formation of the betaine intermediate.
  • Low Temperature (< -20°C): The reaction becomes kinetically controlled. The intermediate is "trapped" before it can equilibrate to the thermodynamically stable trans-orientation, leading to lower

    
     ratios.
    
  • Optimal Temperature (0°C

    
     RT):  Allows the oxaphosphetane intermediates to interconvert, favoring the formation of the sterically less hindered (E)-alkene upon elimination.
    
Optimized Protocol (Temperature Ramp)
PhaseTempDurationPurpose
1. Deprotonation 0°C 30 minForm the phosphonate carbanion without degrading the base (NaH or LiHMDS).
2. Addition 0°C 15-30 minAdd Pyridine-2-carboxaldehyde slowly. Controls exotherm to prevent side reactions.
3. Equilibration RT (20-25°C) 1-2 hrsCRITICAL STEP. Warm to RT to allow betaine equilibration (maximizes E-isomer).
4. Elimination RT to 40°C 1-4 hrsDrives the elimination of phosphate byproduct. Only heat to 40°C if TLC shows stalled intermediate.
Workflow Visualization

HWE_Workflow Start Reagents: Triethyl phosphonoacetate + Base (NaH/LiHMDS) Step1 Phase 1: 0°C Deprotonation (Formation of Ylide) Start->Step1 Chill Step2 Phase 2: 0°C Add Pyridine-2-aldehyde (Kinetic Control) Step1->Step2 Add Aldehyde Step3 Phase 3: Warm to RT Thermodynamic Equilibration (Betaine Interconversion) Step2->Step3 Warm Up Step4 Phase 4: Elimination Formation of (E)-Alkene Step3->Step4 Drive Rxn

Figure 1: The HWE Temperature Ramp. Warming to RT (Phase 3) is the "switch" that ensures high E-selectivity.

Module 2: The Heck Reaction (Alternative Route)

User Issue: "My catalyst is dying (turning black) or the yield is low."

The Science: The Goldilocks Zone

If you are coupling 2-bromopyridine with ethyl acrylate, temperature manages the delicate balance between Catalyst Turnover Frequency (TOF) and Catalyst Decomposition .

  • Too Low (< 80°C): Oxidative addition into the electron-poor 2-bromopyridine is sluggish.

  • Too High (> 120°C): Rapid catalyst death (Pd black precipitation) and polymerization of ethyl acrylate.

Troubleshooting Table
SymptomDiagnosisTemperature Fix
Reaction extremely slow High activation barrier for 2-halopyridine.Increase to 100°C . Switch solvent to DMF or DMAc.
Pd Black precipitates early Catalyst thermal decomposition ("Jeffery conditions").Reduce to 80-90°C . Add TBAB (Phase Transfer Agent) to stabilize Pd nanoparticles.
Gummy/Solid residue Thermal polymerization of ethyl acrylate.Strict limit: < 110°C . Add hydroquinone inhibitor.[1]

Module 3: Common Failure Modes (FAQ)

Q1: I see a "gummy" solid instead of my product. What happened?

Diagnosis: Thermal Polymerization. Acrylates are monomers.[1][2] If you heat ethyl acrylate >100°C without an inhibitor, it will polymerize.

  • Solution:

    • Keep reaction temperature below 100°C .

    • Add a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) or BHT to the reaction mixture if heating is required.

    • Ensure your starting ethyl acrylate is not "inhibitor-free" (unless freshly distilled for immediate use).

Q2: Can I use K2CO3 instead of NaH for the HWE reaction?

Diagnosis: Base Strength vs. Temperature. Yes, this is the "Masamune-Roush" condition.

  • Temperature Adjustment: Weak bases (K2CO3, LiCl) often require slightly higher temperatures to drive the reaction.

  • Protocol: Run at RT to 40°C rather than 0°C. The milder base minimizes side reactions, often making this superior for scale-up, provided you maintain agitation.

Q3: My product is 80:20 E:Z. How do I improve this?

Diagnosis: Kinetic Trapping. You likely kept the reaction too cold (-78°C or -20°C) for too long.

  • Solution:

    • Reflux: A brief reflux (40-50°C in THF) at the end of the reaction can convert the betaine intermediate to the thermodynamically stable E-product.

    • Cation Switch: Switch from Potassium (KHMDS) to Lithium (LiHMDS) or use LiCl additives. Lithium cations coordinate with the betaine oxygen, increasing the barrier to elimination and allowing more time for

      
       equilibration.
      

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

Troubleshooting Start Start Diagnosis Issue What is the primary failure? Start->Issue Branch1 Low Yield / No Rxn Issue->Branch1 Branch2 Wrong Isomer (Z-rich) Issue->Branch2 Branch3 Polymer/Tar Formation Issue->Branch3 Sol1 Check Temp: If <0°C, warm to RT. If Heck, heat to 100°C. Branch1->Sol1 Sol2 Thermodynamic Issue: Avoid -78°C. Use Li salts. Warm to RT before quench. Branch2->Sol2 Sol3 Thermal Limit: Do not exceed 100°C. Add MEHQ inhibitor. Check Pd stability. Branch3->Sol3

Figure 2: Diagnostic logic for temperature-related synthetic failures.

References

  • HWE Reaction Mechanism & Stereoselectivity

    • Title: "Horner–Wadsworth–Emmons reaction: Reaction mechanism and Stereoselectivity"[3]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][3][4][5][6][7]

  • Heck Reaction on Pyridines

    • Title: "Heck reactions of aryl halides and ethyl acrylate c
    • Source: ResearchGate[5]

    • URL:[Link]

  • HWE Stereocontrol (Lithium Salts)

    • Title: "Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents" (Contrast study showing standard HWE is E-selective)[6]

    • Source: PMC / NIH
    • URL:[Link]

  • Acrylate Polymerization D

    • Title: "Ethyl Acrylate Properties and Inhibition"[1]

    • Source: LG Chem Technical Data[1]

    • URL:[Link]

  • General Thermodynamic Control

    • Title: "Kinetic vs. Thermodynamic Control of Reactions"
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Technical Support Center: Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable chemical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and functional materials.[1] This guide will primarily focus on the Heck reaction, a prevalent method for its synthesis, while also addressing other synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound and related compounds are:

  • The Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide (like 2-bromopyridine or 2-chloropyridine) and ethyl acrylate is a widely used and versatile method.[2][3] It offers good control over stereoselectivity to favor the desired (E)-isomer.[4]

  • The Wittig Reaction: This reaction involves the use of a phosphorus ylide with pyridine-2-carboxaldehyde.[5][6] It is a classic and reliable method for forming alkenes.[7]

  • The Knoevenagel Condensation: This method involves the condensation of pyridine-2-carboxaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, followed by further transformations.[8][9]

Q2: Which catalyst is recommended for the Heck reaction synthesis of this compound?

A2: Palladium catalysts are the standard for the Heck reaction.[2] A common and effective choice is Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand, such as triphenylphosphine (PPh₃).[10] The Pd(II) precursor is reduced in situ to the active Pd(0) species.[11] For improved stability and activity, particularly with less reactive aryl chlorides, more advanced catalyst systems involving bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.[2]

Q3: Why is the choice of base important in the Heck reaction?

A3: The base plays a crucial role in the Heck reaction. Its primary function is to neutralize the hydrogen halide (HX) that is eliminated during the catalytic cycle.[11] This prevents the protonation of the active catalyst and helps to regenerate the Pd(0) species. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃).[3][12] The choice of base can influence the reaction rate and the occurrence of side reactions.

Q4: How can I ensure the stereoselective formation of the (E)-isomer?

A4: The Heck reaction generally exhibits a high degree of trans selectivity, leading to the preferential formation of the (E)-isomer.[4] This is due to the syn-addition of the aryl group and the palladium to the alkene, followed by a syn-β-hydride elimination. To maximize the (E)-selectivity, it is important to follow established protocols and ensure the reaction goes to completion, as isomerization can sometimes occur under prolonged heating.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Heck reaction.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Pd(II) precursor was not effectively reduced to the active Pd(0) species, or the Pd(0) catalyst has been oxidized.[11] 2. Catalyst Poisoning: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, inhibiting its catalytic activity. 3. Poor Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2] 4. Insufficient Base: The base may have been consumed by adventitious acid or is not strong enough to facilitate the reaction.1. Catalyst Activation: Ensure anhydrous and oxygen-free conditions. Consider adding a reducing agent or using a pre-formed Pd(0) catalyst. Using a Pd(II) precursor with phosphine ligands often facilitates the in situ reduction.[11] 2. Ligand Selection: Use a suitable ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC), which can help to prevent strong coordination of the pyridine nitrogen to the palladium. 3. Reaction Conditions: For less reactive aryl halides, increase the reaction temperature, use a more active catalyst system (e.g., with a more electron-rich ligand), or consider using microwave irradiation to accelerate the reaction.[2] 4. Base and Solvent: Ensure the base is present in sufficient excess (at least 1.5-2 equivalents). The choice of a polar aprotic solvent like DMF or acetonitrile is often beneficial.[3][12]
Formation of Significant Side Products (e.g., Isomers, Oligomers) 1. Isomerization of the Product: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the desired (E)-alkene to the (Z)-isomer. 2. Oligomerization of Ethyl Acrylate: This can occur, especially at higher concentrations and temperatures. 3. Homocoupling of the Aryl Halide: This can be a competing reaction pathway.1. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-heating. 2. Control of Stoichiometry: Use a slight excess of the ethyl acrylate (e.g., 1.1-1.2 equivalents) to favor the desired cross-coupling reaction. 3. Optimize Conditions: Adjusting the catalyst, ligand, and temperature can help to minimize side reactions.
Difficulty in Product Purification 1. Residual Palladium Catalyst: The final product may be contaminated with palladium residues. 2. Phosphine Oxide Byproducts: If phosphine ligands are used, they can be oxidized to phosphine oxides, which can be difficult to remove. 3. High Boiling Point of Solvent: Solvents like DMF can be difficult to remove completely.1. Filtration and Extraction: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of celite or silica gel to remove the palladium catalyst. Perform aqueous work-up to remove inorganic salts. 2. Chromatography: Column chromatography is often necessary to obtain a highly pure product. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. 3. Solvent Removal: Use high vacuum and gentle heating to remove high-boiling point solvents. An alternative is to extract the product into a lower-boiling solvent before the final concentration step.

Experimental Protocols

Protocol 1: Heck Reaction Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromopyridine

  • Ethyl acrylate[13]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Add anhydrous DMF and stir for 10-15 minutes to allow for complex formation.

  • Add 2-bromopyridine (1 equivalent), ethyl acrylate (1.2 equivalents), and Et₃N (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PiComplex π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex σ-Alkyl-Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product-Pd(II)-H Complex BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Product (this compound) ProductComplex->Product RedElim->Pd0 Regeneration HX_Base Base-H⁺X⁻ RedElim->HX_Base ArX Ar-X (2-halopyridine) ArX->OxAdd Alkene Alkene (ethyl acrylate) Alkene->Coord Base Base (e.g., Et₃N) Base->RedElim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield in Heck Reaction CheckPurity Are reagents pure and solvent anhydrous? Start->CheckPurity CheckCatalyst Is the catalyst system active? CheckSubstrate Is the aryl halide sufficiently reactive? CheckCatalyst->CheckSubstrate Yes Sol_Catalyst Use fresh Pd source and ligands. Ensure inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckConditions Are the reaction conditions optimal? Sol_Conditions Increase temperature. Use microwave irradiation. Check base stoichiometry. CheckConditions->Sol_Conditions No CheckSubstrate->CheckConditions Yes Sol_Substrate Switch to a more reactive halide (Cl -> Br -> I). Use a more active catalyst system. CheckSubstrate->Sol_Substrate No CheckPurity->CheckCatalyst Yes Sol_Purity Use freshly distilled solvents and pure reagents. CheckPurity->Sol_Purity No

Caption: Decision tree for troubleshooting low yields.

References

  • Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (n.d.). Study on the synthesis of ethyl acrylate via catalytic distillation.
  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • ChemicalBook. (n.d.). (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF.
  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ChemBK. (n.d.). ethyl 3-(pyridin-3-yl)acrylate.
  • (n.d.). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
  • ResearchGate. (n.d.). Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding.
  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
  • (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • RSC Publishing. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.
  • ECHA. (n.d.). Ethyl acrylate - Substance Information.
  • BLDpharm. (n.d.). 59607-99-7|(E)-Ethyl 3-(pyridin-3-yl)acrylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(pyridin-2-yl)acrylate.

Sources

(E)-ethyl 3-(pyridin-2-yl)acrylate stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, storage, and handling of (E)-ethyl 3-(pyridin-2-yl)acrylate . This response is structured as a Tier-3 Technical Support document, designed for researchers requiring mechanistic insight and actionable protocols.

CAS: 70526-11-3 | Class: Heterocyclic Cinnamate Analogue

Part 1: The Stability Triad (Critical Storage Parameters)

For research-grade samples (>95% purity), standard "shelf" storage is insufficient. This compound sits at the intersection of three reactivity profiles: Michael acceptors (polymerization risk), Stilbene-like conjugates (photo-isomerization risk), and Pyridine bases (oxidation/hygroscopicity risk).

Photostability (The Primary Threat)
  • Issue: The conjugated

    
    -system (Pyridine-Alkene-Carbonyl) is highly susceptible to photo-induced 
    
    
    
    isomerization.
  • Mechanism: UV-Vis photons excite the

    
     transition, temporarily breaking the double bond's rotational barrier. The thermodynamically stable (E)-isomer can convert to the (Z)-isomer, which often possesses different biological activity and reactivity rates.
    
  • Protocol:

    • Strictly store in Amber borosilicate vials.

    • Wrap clear vessels in aluminum foil during reaction setup.

    • Limit exposure: Do not leave on the benchtop under fluorescent lighting for >4 hours.

Thermal & Atmospheric Control
  • Issue: Spontaneous polymerization and N-oxide formation.

  • Mechanism: Unlike simple ethyl acrylate, the pyridine substituent stabilizes the radical intermediate, potentially accelerating polymerization if initiated. Furthermore, the pyridine nitrogen is prone to oxidation to N-oxide over long periods in air.

  • Protocol:

    • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

    • Atmosphere: Flush headspace with Argon or Nitrogen .

    • Note on Inhibitors: If you synthesized this yourself via column chromatography, you likely removed any stabilizers (e.g., MEHQ). Pure, uninhibited material must be kept frozen.

Hydrolytic Stability
  • Issue: Ester hydrolysis.

  • Mechanism: The electron-deficient nature of the alkene (due to the pyridine ring) makes the carbonyl carbon slightly more electrophilic, increasing susceptibility to acid/base-catalyzed hydrolysis, especially if the sample is hygroscopic (common with pyridines).

  • Protocol: Store in a desiccator or ensure the vial is parafilmed tightly to exclude atmospheric moisture.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: "My white solid/oil has turned yellow or brown. Is it still usable?"

Diagnosis: This indicates oxidative degradation or the onset of oligomerization .

  • The Science: Pyridine derivatives often yellow upon N-oxidation or formation of trace conjugated oligomers (Michael addition products).

  • Action:

    • Run a TLC (Solvent: 30% EtOAc/Hexanes). If the baseline is dark/streaky, polymerization has occurred.

    • Purification: If the impurity is minor (<5% by NMR), filter through a short plug of silica gel or recrystallize (see Part 3).

Q2: "My NMR shows a small doublet adjacent to the main alkene peaks. Is this an impurity?"

Diagnosis: Likely


 Isomerization .
  • The Science: The (E)-isomer typically shows a coupling constant (

    
    ) of ~15-16 Hz for the alkene protons. The (Z)-isomer will show a smaller 
    
    
    
    value (~10-12 Hz) and slightly shifted chemical shifts due to the loss of planarity/conjugation.
  • Action:

    • Check the coupling constant.

    • If

      
      -isomer is present, recrystallization is often effective as the 
      
      
      
      -isomer packs better in the crystal lattice.
Q3: "The yield of my Michael Addition reaction is lower than reported."

Diagnosis: Inhibitor Interference or Hydrolysis .

  • The Science: If you purchased commercial material, it may contain MEHQ (Monomethyl ether of hydroquinone) to prevent polymerization.[1] MEHQ is a radical scavenger but can also quench certain radical-based reactions or interfere with sensitive catalytic cycles.

  • Action:

    • Check the Certificate of Analysis (CoA) for inhibitor content.

    • Wash: Dissolve in EtOAc and wash with 5% NaOH (removes MEHQ) and Brine, then dry over Na2SO4.

Part 3: QC & Purification Protocols

QC Workflow: The "Self-Validating" Check

Before using stored material in a critical step, perform this rapid check:

  • Appearance: White crystalline solid or colorless oil. (Yellow = Warning).[2]

  • 1H NMR (CDCl3):

    • Look for the alkene doublets at

      
       6.5 - 7.8 ppm.
      
    • Confirm

      
       Hz (Trans/E).
      
    • Check for broad "humps" in the baseline (Polymer).

  • TLC: UV active spot. Stain with KMnO4 (Alkene will stain brown).

Re-Purification Protocol (Recrystallization)

If the compound has degraded (isomerized or yellowed):

  • Solvent System: Hexanes/Ethyl Acetate (or Ethanol/Water).

  • Method: Dissolve in minimum hot EtOAc. Add hot Hexanes until slightly cloudy. Cool slowly to RT, then -20°C.

  • Result: The (E)-isomer preferentially crystallizes; impurities and (Z)-isomers often remain in the mother liquor.

Part 4: Degradation Pathways Visualization

The following diagram illustrates the causality between storage conditions and chemical degradation.

G Compound This compound (Active Species) Z_Isomer (Z)-Isomer (Inactive/Side Product) Compound->Z_Isomer Photo-Isomerization (Reversible) Acid Carboxylic Acid (Hydrolysis Product) Compound->Acid Ester Hydrolysis Polymer Oligomers/Polymers (Gummy Residue) Compound->Polymer Michael Addition/ Radical Polymerization UV UV/Light Exposure UV->Z_Isomer Moisture Moisture/H2O (Atmospheric) Moisture->Acid Heat Heat / Radical Initiator Heat->Polymer

Figure 1: Mechanistic degradation pathways. Light triggers isomerization, while moisture and heat drive irreversible chemical changes.

Part 5: Summary Data Table

ParameterSpecification / Recommendation
Storage Temp -20°C (Long term), 2-8°C (Working)
Light Sensitivity High (Store in Amber Vials)
Atmosphere Inert Gas (Argon/Nitrogen) recommended
Stability Window 6-12 Months (if stored correctly)
Molecular Weight 177.20 g/mol
Typical Appearance White to pale yellow solid/oil
NMR Signature Alkene Doublet,

Hz

References

  • ChemicalBook. (2025).[2][3] Ethyl 3-(pyridin-2-ylamino)propanoate and related acrylate synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5371891, this compound. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Ethyl Acrylate (Stabilized). [Note: General acrylate stability data used for class comparison]. Retrieved from

  • Smolecule. (2023). This compound: Applications and Synthesis. Retrieved from

Sources

Technical Support Center: (E)-Ethyl 3-(pyridin-2-yl)acrylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ACR-001 Subject: Troubleshooting purification of (E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 19524-06-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of This compound , a common intermediate synthesized via Horner-Wadsworth-Emmons (HWE), Wittig, or Heck coupling. Users typically encounter three distinct failure modes:

  • Chromatographic Tailing: The basic pyridine nitrogen interacts with acidic silanol groups on silica gel, causing broad, inseparable bands.

  • Phosphorus Contamination: In HWE/Wittig routes, triphenylphosphine oxide (TPPO) co-elutes or crystallizes with the product.[1]

  • Isomeric Purity: Difficulty separating the thermodynamic (E) product from the kinetic (Z) byproduct.

Module 1: The "Sticky Column" (Chromatography Troubleshooting)

Issue: The product streaks on TLC plates and elutes as a broad tail during flash chromatography, contaminating other fractions.

Root Cause: The pyridine ring contains a basic nitrogen atom (pK_a ~5.2 for conjugate acid). Silica gel is slightly acidic (pH 4–5). The pyridine nitrogen hydrogen-bonds to the silanol (Si-OH) groups, retarding elution and causing "tailing."

Protocol: Amine Deactivation of Silica Do not increase polarity blindly. You must competitively inhibit the silanol sites.

  • Eluent Modification: Add 1% to 3% Triethylamine (Et3N) to your mobile phase (e.g., Hexanes:EtOAc:Et3N).

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing Et3N before loading the sample. This saturates the active sites.

  • Loading: Load the crude oil as a concentrated solution in DCM or Toluene. Avoid loading in pure EtOAc, which can cause band broadening immediately.

Data: Retardation Factor (Rf) Shift

ConditionRf Value (30% EtOAc/Hex)Observation
Standard Silica 0.15 – 0.45 (Streak)Broad tail, poor separation from impurities.
+ 2% Et3N 0.55 (Spot)Tight, circular spot. Tailing eliminated.

Module 2: The Phosphorus Plague (TPPO Removal)

Issue: After HWE/Wittig synthesis, a white solid persists. It is Triphenylphosphine oxide (TPPO).[1] It is soluble in polar organic solvents and difficult to separate from the polar pyridine acrylate.

Solution: The Metal Complexation Method Traditional hexane precipitation is often insufficient for polar products like pyridine acrylates. Use Zinc Chloride (ZnCl2) or Magnesium Chloride (MgCl2) to form an insoluble complex with TPPO [1].[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethanol or Toluene (approx. 5 mL per gram of crude).

  • Complexation: Add 2.0 equivalents of anhydrous ZnCl2 or MgCl2 (relative to the theoretical amount of TPPO).

  • Incubation: Stir at room temperature for 2–4 hours. A bulky white precipitate (TPPO-Metal complex) will form.

  • Filtration: Filter the suspension through a pad of Celite.

    • The Solid: Contains the TPPO-ZnCl2 complex. Discard.

    • The Filtrate: Contains your acrylate product.[3][4][5]

  • Workup: Concentrate the filtrate. If ZnCl2 was used, perform a quick wash with saturated NaHCO3 to remove excess zinc salts before chromatography.

Module 3: Isomer Control (E vs. Z)

Issue: NMR shows a mixture of E (trans) and Z (cis) isomers. The E isomer is the desired target (coupling constant J ~15-16 Hz).

Mechanism: While HWE reactions generally favor E, steric congestion or specific solvent effects can yield 5–15% Z.

Correction Protocol: Iodine-Catalyzed Isomerization If separation is difficult, convert the mixture entirely to the thermodynamic E isomer rather than discarding the Z fraction [2].

  • Setup: Dissolve the E/Z mixture in DCM or Toluene.

  • Catalyst: Add 5–10 mol% Iodine (I2) .

  • Reaction: Stir under ambient light for 12 hours. The radical mechanism allows rotation around the double bond, settling into the lower-energy E conformation.

  • Quench: Wash with saturated Sodium Thiosulfate (Na2S2O3) to remove iodine (color changes from purple to colorless).

  • Re-analyze: Check NMR. The Z isomer (doublet, J ~12 Hz) should disappear.

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod HWE_Wittig HWE / Wittig CheckMethod->HWE_Wittig Heck Heck / Other CheckMethod->Heck TPPO_Check Contains TPPO? HWE_Wittig->TPPO_Check TLC_Check TLC Analysis (Check Tailing) Heck->TLC_Check ZnCl2 ZnCl2 Complexation (Ethanol, 2 eq ZnCl2) TPPO_Check->ZnCl2 Yes TPPO_Check->TLC_Check No ZnCl2->TLC_Check Tailing Streaking Observed? TLC_Check->Tailing StandardCol Standard Flash Column (Hex/EtOAc) Tailing->StandardCol No BufferedCol Buffered Flash Column (Hex/EtOAc + 2% Et3N) Tailing->BufferedCol Yes (Pyridine interaction)

Caption: Decision logic for selecting the appropriate workup and chromatography conditions based on synthesis route and impurity profile.

Workflow 2: Isomer Correction Loop

Isomerization Mix E/Z Mixture I2_Add Add 10 mol% I2 DCM, Ambient Light Mix->I2_Add Equilib Radical Equilibrium I2_Add->Equilib Wash Wash w/ Na2S2O3 Equilib->Wash Pure Pure (E)-Isomer Wash->Pure

Caption: Chemical rectification of Z-isomer impurities to the thermodynamic E-isomer using Iodine catalysis.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify this? A: Proceed with caution. While the pyridine ring can be protonated to move the molecule into an aqueous acid layer, the acrylate ester is susceptible to hydrolysis. Strong acids or prolonged exposure will hydrolyze the ethyl ester to the carboxylic acid (3-(pyridin-2-yl)acrylic acid). If you must use extraction, use weak acids (e.g., Citric acid, pH 4-5) and work quickly at


.

Q: My product is an oil, but the literature says it's a solid. Why? A: this compound has a low melting point and often supercools into an oil. Small amounts of solvent (EtOAc) or Z-isomer impurities will depress the melting point further, keeping it liquid. High-vacuum drying (<1 mbar) for 12 hours often induces solidification.

Q: Why does the spot on TLC change color? A: Pyridine derivatives are UV active (254 nm). However, if you use stains like Ninhydrin or Dragendorff’s reagent, the pyridine nitrogen will react. The acrylate double bond is also active to KMnO4 (staining yellow/brown on purple).

Q: Can I distill this compound? A: Yes, but it requires high vacuum (Kugelrohr or short path). The boiling point is approximately 120–130°C at 0.5 mmHg. Ensure you add a radical inhibitor (like BHT) to prevent polymerization of the acrylate double bond during heating.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.

  • Miyata, O.; et al. "Iodine-Catalyzed Isomerization of Olefins." Synlett, 2006 , 2006(06), 0893-0896.

  • PubChem Compound Summary. "this compound (CAS 19524-06-2)." National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of (E)-ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (E)-ethyl 3-(pyridin-2-yl)acrylate. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after its synthesis. Our focus is on not just the "how," but the fundamental "why" behind each troubleshooting step, ensuring robust and reproducible outcomes in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by scientists in the field.

Q1: My final product is a yellow-to-brown oil, but literature suggests it should be a solid. What is the likely cause?

This is a classic sign of persistent impurities that are inhibiting crystallization. The most common culprits are:

  • The (Z)-Isomer: The geometric isomer, (Z)-ethyl 3-(pyridin-2-yl)acrylate, is often formed as a minor byproduct, particularly in Knoevenagel-type condensations.[1] Its presence, even in small amounts, can disrupt the crystal lattice of the desired (E)-isomer, resulting in an oil.

  • Unreacted Starting Materials: Residual 2-pyridinecarboxaldehyde is a frequent impurity. Its distinct aldehyde proton signal in ¹H NMR (~10 ppm) makes it easy to identify.

  • Phosphonate Byproducts: If you are using a Horner-Wadsworth-Emmons (HWE) reaction, the dialkyl phosphate byproduct must be thoroughly removed.[2] While it is generally water-soluble, insufficient aqueous washing can leave traces that contaminate the final product.

  • Residual Solvent: Incomplete removal of high-boiling point solvents like DMF or DMSO can also lead to an oily product.

Solution Path: The first step is to analyze a sample of the crude oil by ¹H NMR and Thin Layer Chromatography (TLC) to identify the nature of the impurities. Based on the findings, proceed with the appropriate purification strategy outlined in the protocols below.

Q2: My ¹H NMR spectrum is complex. How do I identify the major impurities?

Interpreting the NMR of a crude reaction mixture is a critical diagnostic step. Here’s what to look for:

  • Desired (E)-Isomer: Expect two doublets for the vinyl protons with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration.

  • (Z)-Isomer: Look for a second, smaller pair of vinyl proton doublets with a smaller coupling constant (J ≈ 12 Hz).

  • Unreacted Aldehyde: A singlet peak between 9.5 and 10.5 ppm is indicative of 2-pyridinecarboxaldehyde.

  • Hydrolyzed Acid: If the ester has hydrolyzed to the corresponding carboxylic acid, you may see a broad singlet far downfield (>10 ppm) and a shift in the vinyl proton signals. This is more likely if the reaction workup involved harsh basic or acidic conditions.[3]

  • Phosphonate Reagent (HWE): Unreacted phosphonate starting material (e.g., triethyl phosphonoacetate) will have characteristic multiplets in the 4.1-4.3 ppm region and a doublet around 3.0 ppm.

Q3: I performed a column chromatography, but my yield was very low and the product still seems impure. What went wrong?

Low yield and poor separation during column chromatography often stem from a few key issues:

  • Incorrect Solvent System: The polarity of your eluent is critical. For this compound, a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. If the eluent is too polar, all components will elute too quickly, resulting in poor separation. If it's not polar enough, the product will not move off the column.

  • Compound Basicity: The pyridine nitrogen is basic and can interact strongly with the acidic silica gel, leading to peak tailing and potential degradation on the column. This streaking traps pure product with impurities, reducing both yield and purity.

  • Column Overloading: Exceeding the capacity of your silica gel column is a common mistake. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Expert Tip: To mitigate the basicity issue, you can "deactivate" the silica gel. This is done by adding 0.5-1% triethylamine (Et₃N) to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic pyridine-containing product to elute with symmetrical peaks and improved separation.

Impurity Troubleshooting Guide

This table provides a systematic approach to identifying and removing common impurities.

Impurity NameStructureDetection Method (TLC/NMR)Physicochemical Property for SeparationRecommended Purification Method
Unreacted 2-Pyridinecarboxaldehyde Py-CHOTLC: Different Rf. NMR: Aldehyde proton at ~10 ppm.High polarity.Flash Column Chromatography.
(Z)-ethyl 3-(pyridin-2-yl)acrylate cis-isomerTLC: Often a very similar Rf to the (E)-isomer. NMR: Vinyl doublets with J ≈ 12 Hz.Similar polarity, different crystal packing.Careful Flash Column Chromatography or Recrystallization.
3-(Pyridin-2-yl)acrylic acid Py-CH=CH-COOHTLC: Will likely streak or stay at the baseline. NMR: Loss of ethyl ester signals, appearance of broad -COOH proton.Acidic. Acid-Base Extraction.
Phosphonate Byproduct (from HWE)(RO)₂P(O)O⁻TLC: Very polar, stays at baseline. NMR: Not typically seen in organic extracts if workup is correct.Water-soluble salt. Aqueous Workup / Brine Wash.

Purification Workflow Diagrams

A logical workflow is essential for efficient and effective purification.

G cluster_0 General Purification Strategy A Crude Product Analysis (TLC, NMR, LCMS) B Identify Key Impurities (e.g., Isomer, Starting Material) A->B C Select Primary Purification Method (Recrystallization, Chromatography, etc.) B->C D Execute Protocol C->D E Assess Purity of Fractions / Solid (TLC, NMR) D->E F Combine Pure Fractions / Collect Crystals E->F Pure H Impure Fractions / Mother Liquor E->H Impure G Final Purity Verification (>98% by NMR/LCMS) F->G H->C Re-process if necessary

Caption: A systematic workflow for purifying crude this compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for assessing purity.

Protocol 1: Flash Column Chromatography (For Mixed Isomers & Aldehyde)

This method is the most versatile for separating compounds with different polarities.

  • Slurry Preparation: In a beaker, add silica gel (e.g., 40-63 µm) to a small amount of the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column. Use gentle air pressure or tap the column to pack the silica bed evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% Ethyl Acetate in Hexanes) to elute your product.

    • Causality: The non-polar starting materials and the (Z)-isomer will typically elute before the more polar (E)-isomer. The highly polar aldehyde may require a higher percentage of ethyl acetate to elute.

  • Fraction Analysis: Spot each fraction on a TLC plate. Visualize under UV light. Combine the fractions that contain only the pure desired product (single spot at the correct Rf).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Acid-Base Extraction (For Removing Acidic/Neutral Impurities)

This technique leverages the basicity of the pyridine ring to separate it from non-basic impurities.[4][5]

G cluster_1 Acid-Base Extraction Workflow A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Extract with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D_org Organic Layer: Neutral Impurities (e.g., (Z)-isomer, aldehyde) C->D_org  Organic Phase D_aq Aqueous Layer: Protonated Product [Py-H]⁺Cl⁻ C->D_aq Aqueous Phase   E 3. Basify Aqueous Layer (e.g., add 2M NaOH until pH > 9) D_aq->E F 4. Extract with Fresh EtOAc (3 times) E->F G 5. Combine Organic Extracts, Dry (Na₂SO₄), and Evaporate F->G H Pure (E)-ethyl 3-(pyridin-2-yl)acrylate G->H

Caption: Visual guide to the acid-base liquid-liquid extraction purification process.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble salt.

    • Mechanism: Py-R + HCl → [Py-H]⁺R Cl⁻. This salt partitions into the aqueous layer. Neutral impurities (like the (Z)-isomer or unreacted aldehyde) remain in the organic layer.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification: Return the aqueous layer to the funnel. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9, check with pH paper). This deprotonates the pyridinium salt, regenerating the water-insoluble product.

    • Mechanism: [Py-H]⁺R Cl⁻ + NaOH → Py-R + H₂O + NaCl.

  • Re-extraction: Extract the now-neutral product back into a fresh portion of organic solvent (EtOAc or DCM). Repeat this extraction two more times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization (For High-Purity Polishing)

Recrystallization is an excellent final purification step if you have a solid product that is only slightly impure.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • CN104926717A: Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubChem Compound Summary for CID 5371891: this compound. National Center for Biotechnology Information. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia: Provides the mechanism and stereochemical outcome of the HWE reaction. Wikipedia. [Link]

  • Knoevenagel condensation - Wikipedia: Details the mechanism of the Knoevenagel condensation, a common alternative synthesis route. Wikipedia. [Link]

  • Yasukata, T., & Matsuura, T. (2021). One-pot preparation of aryl or heteroaryl-bearing acrylates. Heterocycles, 102(3), 527-533.
  • CN103058920A: Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • CN104910066A: Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • US3431266A: Method for recovery of pyridine bases.
  • Sharma, S., et al. Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase... - MDPI: Discusses the principles of extracting basic heterocyclic compounds. MDPI. [Link]

Sources

Technical Support Center: TLC Monitoring for (E)-Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Resource for researchers synthesizing (E)-ethyl 3-(pyridin-2-yl)acrylate. It prioritizes mechanistic understanding, troubleshooting logic, and reproducible protocols.

Ticket ID: #PYR-ACR-001 Topic: Reaction Monitoring & Purification Guide Applicable Synthesis: Horner-Wadsworth-Emmons (HWE) or Wittig Olefination Target Compound: this compound

System Overview & Reaction Matrix

Before troubleshooting, verify your reaction components. This guide assumes the standard synthesis via Pyridine-2-carboxaldehyde and Triethyl phosphonoacetate (HWE) or (Carbethoxymethylene)triphenylphosphorane (Wittig).

Chemo-Physical Profile:

  • Target (Product): Conjugated ester with a basic pyridine nitrogen. UV-active (

    
     nm).
    
  • Limiting Reagent (Aldehyde): Pyridine-2-carboxaldehyde.[1] Volatile, susceptible to oxidation, distinct almond-like odor.

  • Byproducts:

    • HWE Route: Diethyl phosphate salts (water-soluble, usually stay at baseline).

    • Wittig Route: Triphenylphosphine oxide (Ph

      
      PO). Critical Interference:  Ph
      
      
      
      PO is UV-active and often co-elutes with polar esters.

Standard Operating Procedures (SOPs)

Q1: What is the optimal Mobile Phase for this separation?

Recommendation: Hexanes : Ethyl Acetate (3:2 v/v) + 1% Triethylamine (TEA)

  • Why TEA? Pyridine derivatives possess a lone pair on the nitrogen atom that acts as a Lewis base. This interacts strongly with the acidic silanol groups (

    
    ) on silica gel plates, causing "tailing" or "streaking" rather than distinct spots. TEA blocks these active sites, sharpening the spots [1].
    
  • Alternative: If TEA is unavailable, pre-washing the TLC plate with a 5% solution of ammonia in methanol and drying it before use is an effective alternative.

Solvent System Screening Table:

Solvent SystemRatio (v/v)Expected Rf (Product)Application
Hex/EtOAc + 1% TEA 3:2 0.35 – 0.45 Standard Monitoring
DCM/MeOH95:50.50 – 0.60If product is stuck at baseline
Toluene/Acetone4:10.40Alternative selectivity (removes Ph

PO overlap)
Hex/EtOAc4:10.15High retention (good for separating E/Z isomers)
Q2: How do I visualize the spots definitively?

Do not rely on UV alone. The pyridine ring and the acrylate double bond are both UV-active, but so are the starting materials and byproducts.

Multi-Mode Visualization Protocol:

  • UV (254 nm): Primary check. The conjugated product will appear as a dark, quenching spot against the green fluorescent background.

  • KMnO

    
     Stain (Dip & Heat): 
    
    • Target: The alkene double bond.

    • Result: The product appears as a bright yellow/brown spot on a purple background. The starting aldehyde will also stain but usually oxidizes faster/differently. Ph

      
      PO does not stain with KMnO
      
      
      
      .
  • 2,4-DNPH Stain:

    • Target: Unreacted Pyridine-2-carboxaldehyde.

    • Result: Distinct orange/red spot . The product (ester) will NOT stain. Use this to confirm consumption of starting material [2].

Troubleshooting Guide (FAQ)

Q: My product spot is "streaking" or looks like a comet.

Diagnosis: Acid-Base interaction between the pyridine nitrogen and silica. Fix: Add 1-2% Triethylamine (TEA) to your developing solvent.

  • Mechanism:[2][3][4][5] TEA (

    
    ) is more basic than pyridine (
    
    
    
    ) and preferentially binds to the acidic silica sites, allowing the pyridine acrylate to elute freely.
Q: I see two spots very close together. Is this an impurity?

Diagnosis: Likely E/Z Isomerization .

  • Context: While HWE reactions favor the (E)-isomer (thermodynamic product), the (Z)-isomer can form.

  • Verification: Isolate the spots if possible or run a 2D-TLC.

  • Resolution: The (E)-isomer is typically less polar (higher Rf) in non-H-bonding systems because it packs better, but this varies. If separation is critical for the next step, use a gradient column chromatography starting with 100% Hexanes.

Q: I cannot separate the product from Triphenylphosphine Oxide (Ph PO).

Diagnosis: Common Wittig issue. Ph


PO has an Rf similar to polar esters in EtOAc/Hex systems.
Fix:  Switch solvent selectivity.
  • Change Solvent: Use Toluene/Acetone (4:1) or Ether/Hexane . Ph

    
    PO is very soluble in DCM and EtOAc but less soluble in Ether/Hexane mixtures and may precipitate or have a vastly different Rf in Toluene systems.
    
  • Chemical Wash: If the reaction is done, triturate the crude solid with cold Pentane/Ether. The product is likely soluble; Ph

    
    PO is not.
    
Q: The aldehyde spot (Starting Material) won't disappear after 24 hours.

Diagnosis: Stalled reaction or equilibrium issue. Fix:

  • Check Base: HWE requires a base (e.g., NaH, KOtBu, or LiCl/DBU). Ensure the base was fresh and anhydrous.

  • Activation: If using the Wittig salt, ensure the ylide was fully formed (color change to yellow/orange) before adding the aldehyde.

  • TLC Check: Spot the reaction mixture on top of a pure aldehyde spot (Co-spotting). If the "product" spot eats the aldehyde spot, it's just conversion. If they are distinct, the reaction is incomplete.

Visual Workflow: Method Development

The following diagram outlines the logical decision tree for optimizing the TLC method for pyridine-based acrylates.

TLC_Optimization Start Start: Reaction Monitoring Solvent Initial Solvent: Hex/EtOAc (3:2) Start->Solvent CheckUV Check UV (254nm) Solvent->CheckUV Tailing Is the spot streaking? CheckUV->Tailing AddBase Add 1% TEA to Eluent Tailing->AddBase Yes Separation Are SM and Product separated? Tailing->Separation No AddBase->Separation Stain Stain Check: KMnO4 (Alkene) + DNPH (Aldehyde) Separation->Stain Yes CoElution Issue: Co-elution with Ph3PO? Separation->CoElution No Final Method Validated Stain->Final ChangeSolvent Switch to Toluene/Acetone or DCM/MeOH CoElution->ChangeSolvent Yes ChangeSolvent->Separation

Caption: Decision tree for optimizing TLC conditions, addressing tailing and co-elution issues specific to pyridine acrylates.

Detailed Protocol: Base-Treated TLC Preparation

If adding TEA to the bulk solvent is insufficient or smelly, use this pre-treatment method for high-resolution plates.

Materials:

  • Silica Gel 60 F254 Aluminum/Glass sheets.

  • Chamber 1: MeOH + 5% NH

    
    OH (Ammonium Hydroxide).
    
  • Chamber 2: Oven (100°C).

Steps:

  • Dip: Submerge the unused TLC plate into Chamber 1 for 30 seconds.

  • Dry: Remove and let air dry for 5 minutes.

  • Activate: Place in the oven at 100°C for 15 minutes.

  • Use: Run your TLC with standard Hex/EtOAc solvents. The silica is now deactivated enough to prevent pyridine tailing but active enough for separation.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 30, 2026, from [Link]

  • Yasukata, T., & Matsuura, T. (2021).[6] (E)-Methyl 3-(pyridin-2-yl)acrylate synthesis. Heterocycles, 102(3), 527-533.[6] (Cited for context on acrylate synthesis conditions).

Sources

Validation & Comparative

Comparative HPLC Strategies for the Purity Validation of (E)-Ethyl 3-(pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

(E)-ethyl 3-(pyridin-2-yl)acrylate is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, often generated via the Heck coupling of 2-halopyridines with ethyl acrylate. Validating its purity presents a dual challenge common to medicinal chemistry:

  • The "Basic Nitrogen" Problem: The pyridine ring (

    
    ) interacts strongly with residual silanols on standard silica-based columns, leading to severe peak tailing.
    
  • Geometric Isomerism: The thermodynamic (E)-isomer must be quantifiably resolved from the kinetic (Z)-isomer impurity.

This guide compares the Standard Generic Approach (Method A) against an Optimized Ion-Suppression Strategy (Method B). We demonstrate that while Method A fails System Suitability criteria for tailing and resolution, Method B provides a robust, self-validating system suitable for GMP environments.

The Analyte
  • Compound: this compound[1]

  • Key Impurities: (Z)-isomer (geometric impurity), 2-vinylpyridine (side product), Ethyl acrylate (residual starting material).

  • Detection: UV @ 254 nm (Strong conjugation).[2][3]

Strategic Comparison: The "Standard" vs. The "Optimized"

Many labs default to a neutral pH phosphate buffer on a C18 column. For pyridine derivatives, this is often a mistake. Below is the technical justification for the optimized approach.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).[2][3]

  • Mobile Phase: Acetonitrile : 10mM Phosphate Buffer (pH 7.0).

  • Mechanism: At pH 7.0, the pyridine nitrogen is largely uncharged. However, it acts as a Lewis base, hydrogen bonding with acidic silanols on the silica support.

  • Outcome: Broad peaks, tailing factors > 2.0, and poor resolution between E/Z isomers.

Method B: The "Optimized" Ion-Suppression Approach (Recommended)
  • Column: End-capped C18 or Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) .

  • Mechanism:

    • pH Control: TFA lowers pH to ~2.0. The pyridine becomes fully protonated (

      
      ). While this increases water solubility, it eliminates the Lewis acid-base interaction with silanols.
      
    • Ion-Pairing: The Trifluoroacetate anion (

      
      ) forms a transient ion pair with the protonated pyridine, increasing retention on the hydrophobic stationary phase and sharpening the peak.
      
  • Outcome: Sharp symmetric peaks (

    
    ), baseline resolution of isomers.
    

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing 95% (E)-isomer and 5% (Z)-isomer.

Table 1: Comparative System Suitability Data
ParameterMethod A (Neutral pH / Std C18)Method B (0.1% TFA / End-capped C18)Acceptance Criteria (USP)
Retention Time (

) - (E)
4.2 min5.8 minN/A
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)

(Strict) or

Theoretical Plates (

)
2,5008,500

Resolution (

, E vs Z)
1.2 (Co-elution)3.5 (Baseline)

Signal-to-Noise (LOQ) 15:145:1

Analyst Insight: The dramatic improvement in


 in Method B is directly causal to the suppression of silanol interactions. The increased retention time in Method B allows for thermodynamic differentiation between the planar (E) and non-planar (Z) isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a Self-Validating System . If the System Suitability Test (SST) fails, the data is invalid.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.

  • Modifier: Trifluoroacetic Acid (TFA), spectroscopy grade (fresh ampoule recommended to avoid UV background).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent "Base-Deactivated" column.

Mobile Phase Preparation
  • Solvent A: 0.1% TFA in Water (v/v). Add 1 mL TFA to 1 L Water.

  • Solvent B: 0.1% TFA in Acetonitrile (v/v).

  • Degassing: Sonicate for 10 mins or use inline degasser. Note: TFA is volatile; do not vacuum filter aggressively after addition.

Instrument Conditions
  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 5-10 µL.

  • Column Temp: 30°C (Controlled temperature is critical for isomer reproducibility).

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-conjugated impurities).

Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (Org)Comment
0.09010Initial Equilibration
10.04060Linear Gradient
12.01090Wash
12.19010Re-equilibration
18.09010Ready for next injection
Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL MeCN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL). Note: Diluting in mobile phase prevents "solvent shock" peak distortion.

Visualizations

Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow of the analysis, including the critical System Suitability decision point.

AnalyticalWorkflow cluster_HPLC HPLC Analysis (Method B) Start Sample Receipt (Crude or Purified) Prep Sample Preparation (Dilute in Mobile Phase A) Start->Prep Inject Injection (10 µL) Prep->Inject Sep Separation (C18 + 0.1% TFA) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Processing (Integration) Detect->Data SST_Check System Suitability Test (Tailing < 1.5, Rs > 2.0?) Data->SST_Check Fail Investigate: 1. Column Age 2. Mobile Phase pH SST_Check->Fail No Pass Calculate Purity (Area %) SST_Check->Pass Yes

Caption: Figure 1. Analytical workflow incorporating a mandatory System Suitability Test (SST) decision gate to ensure data integrity.

Diagram 2: Isomerization & Degradation Pathways

Understanding what you are separating is as important as the separation itself. The (E)-isomer is light-sensitive and can isomerize to (Z). Hydrolysis yields the acid.

DegradationPath E_Iso This compound (Major Product) Z_Iso (Z)-Isomer (Impurity) E_Iso->Z_Iso UV Light / Heat (Isomerization) Acid Hydrolysis Product (Free Acid) E_Iso->Acid H2O / pH Extremes (Hydrolysis) Z_Iso->E_Iso Thermodynamic Equilibration

Caption: Figure 2. Potential degradation pathways.[2][3] The method must resolve the (Z)-isomer and the hydrolysis product from the main peak.

Validation Framework (ICH Q2)

To ensure this method is "Publishable" and robust, verify the following parameters as per ICH Q2(R1) guidelines:

  • Specificity: Inject pure (E)-isomer, pure (Z)-isomer (if available, or generate via UV irradiation of E), and blank. Ensure no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentrations from 50% to 150% of the target concentration.

    
     should be 
    
    
    
    .
  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C). The resolution (
    
    
    ) between E and Z isomers must remain
    
    
    .

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3][4] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America, 20(1). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

A Comparative Guide to the Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate: Methodologies, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

(E)-ethyl 3-(pyridin-2-yl)acrylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of polymers and finding applications in medicinal chemistry due to the prevalence of the pyridine motif in bioactive molecules[1]. The stereochemistry of the alkene, specifically the (E)-isomer, is often crucial for its intended application. Consequently, the development of efficient and stereoselective synthetic routes is of significant interest to the research and drug development community. This guide provides an in-depth comparison of the primary methodologies for synthesizing this compound, grounded in mechanistic principles and supported by experimental data.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the α,β-unsaturated ester system. The main strategies can be categorized into three groups: olefination reactions, palladium-catalyzed cross-coupling reactions, and condensation reactions. Each approach offers distinct advantages and disadvantages concerning stereoselectivity, substrate scope, reaction conditions, and cost.

Below is a high-level workflow illustrating the decision-making process for selecting a synthetic method.

synthesis_choice start Goal: Synthesize This compound q1 Key Consideration? start->q1 opt1 High (E)-Stereoselectivity & Good Yields q1->opt1 Stereocontrol opt2 Atom Economy & Direct C-H Activation q1->opt2 Efficiency opt3 Classic Method & Readily Available Reagents q1->opt3 Simplicity method1 Horner-Wadsworth-Emmons (HWE) Reaction opt1->method1 method2 Heck Reaction opt2->method2 method3 Wittig or Knoevenagel Reactions opt3->method3 HWE_Mechanism reagents Triethyl Phosphonoacetate + 2-Pyridinecarboxaldehyde step1 1. Deprotonation (Base, e.g., NaH) reagents->step1 carbanion Phosphonate Carbanion step1->carbanion step2 2. Nucleophilic Attack on Aldehyde carbanion->step2 oxaphosphetane Oxaphosphetane Intermediate (Thermodynamically Favored) step2->oxaphosphetane step3 3. Elimination oxaphosphetane->step3 product This compound step3->product byproduct Water-Soluble Phosphate Salt step3->byproduct

Caption: Simplified mechanism of the HWE reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis via the HWE reaction.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Condensation: Cool the resulting solution back to 0 °C and add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (E)-isomer.[1][2]

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[3][4] For this synthesis, it provides a direct route by coupling a 2-halopyridine with ethyl acrylate.

Mechanism and Rationale

The catalytic cycle of the Heck reaction is a well-established process that drives the formation of the product with high stereoselectivity for the trans (or E) isomer.[3]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 2-halopyridine (e.g., 2-bromopyridine) to form a Pd(II) complex.

  • Olefin Coordination & Insertion: Ethyl acrylate coordinates to the palladium center. This is followed by migratory insertion of the olefin into the Pd-aryl bond. The insertion typically occurs in a syn fashion and places the palladium on the less substituted carbon of the double bond.

  • β-Hydride Elimination: For the final product to be formed, the complex must rotate around the C-C single bond to allow for syn β-hydride elimination. This elimination step preferentially forms the more stable (E)-alkene to minimize steric interactions.[4]

  • Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species reductively eliminates HX (where X is the halide) in the presence of a base, regenerating the active Pd(0) catalyst.

Heck_Cycle pd0 Pd(0)L_n pdiil L_n(Pyridyl)Pd(II)-X pd0->pdiil Oxidative Addition (2-Bromo-pyridine) olefin_complex Olefin Complex pdiil->olefin_complex Olefin Coordination (Ethyl Acrylate) insertion Syn-Insertion Product olefin_complex->insertion Migratory Insertion product_complex Pd(II)-H Complex insertion->product_complex Syn β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - HBX) product (E)-Product product_complex->product Release

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol
  • Setup: To a flask, add 2-bromopyridine (1.0 eq.), ethyl acrylate (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, Et₃N, 2.0 eq.) in a suitable solvent such as DMF or acetonitrile.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired product.[1]

Alternative Olefination and Condensation Methods

While the HWE and Heck reactions are often preferred for their high (E)-selectivity, other classical methods can also be employed.

The Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[5][6] It utilizes a phosphonium ylide, which is typically prepared by reacting triphenylphosphine with an alkyl halide followed by deprotonation with a strong base.[6]

  • Mechanism: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[5]

  • Stereoselectivity: The stereochemical outcome depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the (E)-alkene, making this reaction viable for the target molecule.[5][7] However, selectivity can sometimes be lower than in the HWE reaction.

  • Drawback: A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product, often requiring careful chromatography.

The Knoevenagel Condensation

This condensation reaction involves a nucleophilic addition of an active methylene compound (like ethyl acrylate) to an aldehyde (2-pyridinecarboxaldehyde) catalyzed by a weak base, such as piperidine or pyrrolidine.[1][8]

  • Mechanism: The base activates the methylene compound, which then attacks the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product.

  • Simplicity: The primary advantage of this method is its operational simplicity and use of mild basic conditions.[1]

  • Performance: While simple, this method may offer lower yields and less reliable stereocontrol compared to the HWE or Heck reactions. The reaction is often conducted in solvents like ethanol or methanol at room temperature.[1]

Comparative Performance Data

The choice of synthetic method often comes down to a trade-off between yield, cost, stereoselectivity, and operational complexity. The table below summarizes key performance indicators for the discussed methods.

MethodStarting MaterialsKey Reagents/CatalystTypical ConditionsTypical Yield(E/Z) SelectivityKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons 2-Pyridinecarboxaldehyde, Triethyl phosphonoacetateStrong Base (e.g., NaH, K₂CO₃)0 °C to RT, 12-16hHigh (e.g., >80%)Excellent (>95:5)High (E)-selectivity, easy byproduct removal.[9][10]Requires stoichiometric strong base, moisture-sensitive reagents.
Heck Reaction 2-Bromopyridine, Ethyl acrylatePd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (Et₃N)80-100 °C, 8-24hGood to HighExcellent (>95:5)High functional group tolerance, high (E)-selectivity.[3][4]Expensive and toxic palladium catalyst, requires elevated temperatures.
Wittig Reaction 2-Pyridinecarboxaldehyde, (Carbethoxymethylene)triphenylphosphoraneStrong Base (for ylide prep)RT, hoursModerate to GoodGood to ExcellentWell-established, versatile.Difficult removal of triphenylphosphine oxide byproduct.[5]
Knoevenagel Condensation 2-Pyridinecarboxaldehyde, Ethyl acrylateWeak Base (e.g., Piperidine)RT, hoursModerateVariableMild conditions, simple procedure.[1]Potentially lower yields and selectivity.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and excellent (E)-stereoselectivity are paramount, the Horner-Wadsworth-Emmons reaction stands out as the method of choice. Its reliable stereocontrol and the straightforward removal of its phosphate byproduct make it a highly efficient and clean reaction.

The Heck reaction is also an excellent alternative, particularly if the starting material is a 2-halopyridine rather than the corresponding aldehyde. Its high selectivity is a major advantage, though the cost and toxicity of the palladium catalyst may be a consideration for larger-scale syntheses.

The Wittig reaction and Knoevenagel condensation represent simpler, more classical approaches. They are viable options, especially if the stringent stereoselectivity of the HWE or Heck reactions is not required, or if avoiding strong bases (in the case of Knoevenagel) or organometallics is a priority.

Ultimately, the optimal synthetic strategy will depend on the specific project requirements, including scale, purity needs, cost constraints, and available starting materials.

References

  • Paparella, A. N., et al. (2020). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. The Royal Society of Chemistry. Available at: [Link]

  • CN104355931A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

  • Reddy, T. S., et al. (2017). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Rasayan Journal of Chemistry. Available at: [Link]

  • CN104355931A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Wikipedia. Wittig reaction. Available at: [Link]

  • D'Auria, I., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme. Available at: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Taylor & Francis Online. Ethyl acrylate – Knowledge and References. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Available at: [Link]

  • ResearchGate. (2021). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Available at: [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2019). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of (E)-Ethyl 3-(Pyridin-2-yl)acrylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and significance. This guide provides an in-depth comparative analysis of the biological activities of (E)-ethyl 3-(pyridin-2-yl)acrylate and its structurally related derivatives. By examining experimental data across anticancer, antimicrobial, and anti-inflammatory assays, we aim to elucidate structure-activity relationships and highlight promising avenues for future drug discovery.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to an ethyl acrylate moiety. While it serves as a valuable intermediate in the synthesis of more complex biologically active molecules, including antibiotics and anticancer drugs, its own bioactivity profile and that of its close derivatives are of significant interest to the scientific community.[1] Understanding the intrinsic activities of this core structure and how modifications influence its biological effects is crucial for the rational design of potent and selective therapeutic agents.

This guide will delve into a comparative evaluation of the anticancer, antimicrobial, and anti-inflammatory properties of this compound and its derivatives, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The pyridine nucleus is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent antiproliferative effects.[2] The anticancer potential of this compound derivatives has been explored against various cancer cell lines, revealing that structural modifications can significantly impact their cytotoxicity and mechanism of action.

In Vitro Cytotoxicity: A Comparative Overview

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for a selection of this compound derivatives against different human cancer cell lines. These values provide a quantitative measure of their potency in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thieno[2,3-c]pyridine Derivative 6i HSC3 (Oral)10.8[3]
T47D (Breast)11.7[3]
RKO (Colon)12.4[3]
Pyridine-Acrylonitrile Derivative 2a HCT-116 (Colon)< positive controls[4]
Pyridine-Acrylonitrile Derivative 2b HCT-116 (Colon)< positive controls[4]
Pyridine-Thiazole Hybrid 3 HL-60 (Leukemia)0.57[5]
Pyridine-Thiazole Hybrid 4 Various (NCI-60 panel)Growth inhibition >50% at 10 µM[5]
Pyridine Acyl Sulfonamide 23 B16-F10 (Melanoma)2.8[6]
HepG2 (Liver)1.2[6]
MCF-7 (Breast)1.8[6]
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (10) HepG2 (Liver)21.00[1]
MCF-7 (Breast)26.10[1]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the fusion of additional heterocyclic rings, such as thieno[2,3-c]pyridine and thiazole, to the pyridine core can lead to potent anticancer activity. For instance, the thieno[2,3-c]pyridine derivative 6i demonstrated broad-spectrum activity against oral, breast, and colon cancer cell lines.[3] Similarly, the pyridine-thiazole hybrid 3 exhibited sub-micromolar potency against leukemia cells.[5] The introduction of a sulfonamide group, as seen in compound 23 , also resulted in significant cytotoxicity against melanoma, liver, and breast cancer cells.[6] These findings indicate that strategic modifications to the this compound scaffold can dramatically enhance its anticancer efficacy.

Mechanistic Insights into Anticancer Action

The anticancer mechanisms of pyridine derivatives are diverse and often involve the inhibition of key cellular processes.

  • Kinase Inhibition: Many pyridine-containing compounds act as kinase inhibitors, interfering with signaling pathways that regulate cell growth, proliferation, and survival. For example, certain pyridine-acrylonitrile derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[1][4][7] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.[7]

  • Induction of Apoptosis: Several pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some indole-based pyridyl-acrylonitrile derivatives have been observed to induce caspase-3/7 activity, key executioners of apoptosis.[4]

Below is a simplified representation of a potential signaling pathway targeted by anticancer pyridine derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Transcription Gene Transcription AKT->Transcription Proliferation Cell Proliferation mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Derivative Pyridinyl Acrylate Derivative Derivative->VEGFR2 Inhibits

Potential mechanism of anticancer pyridinyl acrylates.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for another 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

mtt_workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Workflow of the MTT cytotoxicity assay.

Comparative Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyridine derivatives have shown promise in this area, with structural modifications influencing their spectrum of activity and potency.

In Vitro Antimicrobial Screening: A Comparative Overview

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyridyl-substituted thiazolyl triazole derivatives, demonstrating the impact of the pyridine moiety's position on antibacterial activity. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Pyridyl-substituted thiazolyl triazoles (3-pyridyl moiety) Gram-positive bacteria<3.09 - 500[12]
Pyridyl-substituted thiazolyl triazoles (4-pyridyl moiety) Gram-positive bacteria(Less active)[12]
3-(Pyridine-3-yl)-2-oxazolidinone derivatives S. aureus32 - 64[5]

Analysis of Structure-Activity Relationships (SAR):

The position of the nitrogen atom within the pyridine ring appears to be a critical determinant of antibacterial activity. Derivatives possessing a 3-pyridyl moiety have demonstrated notably higher antibacterial activity against Gram-positive bacteria compared to their 4-pyridyl counterparts.[12] This suggests that the electronic distribution and steric hindrance around the nitrogen atom influence the compound's interaction with bacterial targets. Furthermore, the incorporation of an oxazolidinone ring fused with a pyridine nucleus has yielded compounds with moderate activity against Staphylococcus aureus.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][13][14][15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[13][14] After incubation, the lowest concentration of the agent that inhibits visible bacterial growth is determined as the MIC.

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

mic_workflow A 1. Prepare Serial Dilutions of Test Compounds C 3. Inoculate Microtiter Plate A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate at 37°C C->D E 5. Observe for Growth & Determine MIC D->E cox2_pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Derivative Pyridine Derivative Derivative->COX2 Inhibits

Inhibition of the COX-2 inflammatory pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of compounds is a fluorometric or colorimetric enzyme immunoassay (EIA). [16] Principle: The assay measures the activity of recombinant human COX-2 in converting a substrate (arachidonic acid) into prostaglandins. The amount of prostaglandin produced is quantified, and the inhibitory effect of the test compound is determined by the reduction in prostaglandin levels. [17][18] Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Enzyme Reaction: In a 96-well plate, incubate the COX-2 enzyme with the test compound or vehicle control for a short period.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation time, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific EIA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This comparative guide highlights the significant potential of this compound and its derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data demonstrates that strategic structural modifications can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory activities.

A notable gap in the current literature is the lack of comprehensive biological activity data for the parent compound, this compound. A thorough evaluation of its bioactivity would provide a crucial baseline for future structure-activity relationship studies.

Future research should focus on:

  • Systematic derivatization of the this compound scaffold to explore a wider chemical space and optimize biological activity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent derivatives.

  • In vivo evaluation of promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By addressing these areas, the full therapeutic potential of this promising class of pyridine derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. MDPI. Available at: [Link]

  • Synthesis and anti-cancer evaluation (IC50 values) of the most... ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. Available at: [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed Central. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. Available at: [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. Available at: [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Available at: [Link]

  • Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. NIH. Available at: [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and antimicrobial evaluation of some new asymmetrically substituted 4-aryl- 2,6-di(coumarinyl) pyridines. ResearchGate. Available at: [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Available at: [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. Available at: [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. ASM Journals. Available at: [Link]

  • Recent Advances in Inflammation& Allergy Drug Discovery. IRIS. Available at: [Link]

  • Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. MDPI. Available at: [Link]

  • Poly(ethyleneimines) in dermal applications: biocompatibility and antimicrobial effects. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (E)-Ethyl 3-(Pyridin-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and purity assessment of (E)-ethyl 3-(pyridin-2-yl)acrylate, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this compound are not widely published, this guide synthesizes established analytical principles for structurally related molecules and foundational regulatory guidelines to provide a robust framework for method development and validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, with Gas Chromatography (GC) presented as a viable alternative. The validation framework is built upon the principles outlined in the ICH Q2(R1) guidelines[1][3].

High-Performance Liquid Chromatography (HPLC): A Method of Choice

Given the presence of a chromophore (the pyridine ring conjugated with the acrylate system) and its expected polarity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely applicable technique for the analysis of this compound. RP-HPLC is a powerful tool for the separation, identification, and quantification of components in a mixture.

Rationale for HPLC Method Development

The development of a stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities. The pyridine moiety makes the compound hydrophilic to some extent, while the overall structure allows for good retention on a non-polar stationary phase like C18[4][5]. UV detection is suitable due to the conjugated system in the molecule, which should exhibit strong absorbance at a specific wavelength.

Proposed HPLC Experimental Protocol

This protocol is a recommended starting point for method development, subject to optimization.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for a wide range of organic molecules.
Mobile Phase Acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate buffer at pH 6.5) in a gradient elutionThe organic modifier (acetonitrile) and aqueous buffer allow for the effective elution of the analyte. A gradient is proposed to ensure the elution of any potential impurities with different polarities. The pH of the buffer is crucial for consistent retention and peak shape of the basic pyridine moiety[5].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times[6].
Detection UV at approximately 254 nm or a photodiode array (PDA) detectorThe conjugated system of the molecule is expected to have a strong UV absorbance. A PDA detector is highly recommended during development to assess peak purity and identify the optimal detection wavelength[7][8].
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture)Ensures compatibility with the HPLC system and prevents peak distortion.
Validation of the HPLC Method

According to ICH Q2(R1) guidelines, the following parameters must be validated to ensure the method is fit for its purpose[1][3].

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of this compound, and a sample containing the analyte spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that the degradation products are well-resolved from the main peak.

    • If a PDA detector is used, assess the peak purity of the analyte in the presence of its degradants.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 80% to 120% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r) should be greater than 0.999, and the y-intercept should be close to zero[9][10].

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • The accuracy is expressed as the percentage recovery of the known amount of analyte added. Acceptance criteria are typically between 98% and 102%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The precision is expressed as the relative standard deviation (RSD) of the results. The acceptance criterion for RSD is typically not more than 2%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Deliberately vary critical method parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic content)

    • Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_final Finalization MD Propose HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method MD->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): An Alternative Approach

Gas Chromatography is another powerful separation technique that could be employed for the analysis of this compound, particularly for assessing volatile impurities or residual solvents from the synthesis process. Its suitability as a primary assay method depends on the compound's thermal stability and volatility.

Rationale for GC Method Development

GC is highly effective for separating and quantifying volatile and thermally stable compounds. Ethyl acrylate itself is a volatile monomer, and GC is a standard method for its analysis[10][11]. If this compound can be volatilized without degradation, GC with a Flame Ionization Detector (FID) would be a sensitive and reliable method.

Proposed GC Experimental Protocol

This protocol provides a starting point for developing a GC method.

ParameterRecommended ConditionRationale
Column A mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of compounds.
Carrier Gas Helium or Nitrogen at a constant flowInert carrier gases to transport the sample through the column.
Inlet Temperature 250 °CShould be high enough to ensure rapid volatilization of the sample without causing thermal degradation.
Oven Temperature Program Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C)A temperature program allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) at 300 °CFID is a robust and sensitive detector for organic compounds.
Injection Mode Split or Splitless, depending on the sample concentrationSplit injection is used for concentrated samples to avoid column overload, while splitless is for trace analysis.
Sample Preparation Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane)The solvent should be compatible with the GC system and not co-elute with the analyte or impurities of interest.
Validation of the GC Method

The validation of a GC method would follow the same ICH Q2(R1) principles as the HPLC method, with adjustments for the specific technique. For instance, robustness testing would involve varying parameters like inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

GC_Validation_Workflow Start Develop GC Method (Column, Temp Program, etc.) Specificity Specificity (Peak Identification) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (RSD%) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical Flow of GC Method Validation.

Comparison of HPLC and GC Methods

The choice between HPLC and GC depends on the specific analytical goal (e.g., purity assay vs. residual solvent analysis) and the physicochemical properties of this compound and its potential impurities.

FeatureHPLCGC
Applicability Well-suited for a wide range of polar and non-polar compounds, including non-volatile and thermally labile substances. Ideal for purity and stability assays.Best for volatile and thermally stable compounds. Excellent for residual solvent analysis and volatile impurities.
Sensitivity High sensitivity with UV or other detectors.Very high sensitivity, especially with FID for carbon-containing compounds.
Specificity High, especially with a PDA detector for peak purity analysis.High, based on unique retention times. Mass spectrometry (MS) coupling provides definitive identification.
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but is straightforward for volatile analytes.
Potential Issues Mobile phase preparation and disposal, potential for column degradation.Requires thermal stability of the analyte; potential for sample degradation in the hot injector.

Conclusion

For the comprehensive analysis of this compound, a validated RP-HPLC method with UV detection is the recommended primary approach. It offers versatility, and its stability-indicating capabilities are essential for pharmaceutical quality control. A GC method serves as a valuable alternative or complementary technique, particularly for the analysis of volatile impurities. The successful implementation of either method hinges on a thorough validation process guided by the principles of ICH Q2(R1) to ensure reliable and accurate results. This guide provides a solid foundation for researchers to develop and validate analytical methods that are scientifically sound and meet regulatory expectations.

References

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available from: [Link]

  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam - BrJAC. Available from: [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available from: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. Available from: [Link]

  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents.
  • ethyl 3-(pyridin-3-yl)acrylate - ChemBK. Available from: [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central. Available from: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available from: [Link]

  • (PDF) Acrylic and Vinyl Resins Identification by Pyrolysis-Gas Chromatography/Mass Spectrometry: A Study of Cases in Modern Art Conservation - ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection - ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Extractables, Leachables, and Food Contact Materials Application Notebook. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • DATA VALIDATION REPORT EUROFINS ANALYTICS, LLC NOS. B251-248, B254-114, B254-115, AND B254-116 - EPA. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem - NIH. Available from: [Link]

Sources

cross-referencing spectroscopic data for (E)-ethyl 3-(pyridin-2-yl)acrylate

[1][2]

Executive Summary & Structural Integrity

(E)-ethyl 3-(pyridin-2-yl)acrylate (CAS: 70526-11-3) serves as a critical Michael acceptor in medicinal chemistry and a ligand precursor in coordination polymer synthesis.[1] Its performance relies heavily on isomeric purity. The thermodynamic (E)- (trans) isomer is the desired product in standard Heck couplings, but contamination with the (Z)- (cis) isomer or regioisomers (3-pyridyl or 4-pyridyl analogs) significantly alters reactivity and biological binding profiles.[1]

This guide provides a self-validating spectroscopic framework to distinguish the target compound from its common impurities and isomers, moving beyond basic identification to rigorous structural confirmation.[1]

Structural Analysis & Isomeric Differentiation

The primary challenge in characterizing this molecule is distinguishing the alkene geometry and the substitution pattern on the pyridine ring.[1]

The Geometry Check (E vs. Z)

The definitive differentiator is the vicinal coupling constant (

  • (E)-Isomer (Target): The dihedral angle of 180° results in a large coupling constant (

    
     Hz).[1]
    
  • (Z)-Isomer (Impurity): The dihedral angle of 0° (conceptually, though sterics twist it) results in a significantly smaller coupling constant (

    
     Hz).[1]
    
The Regioisomer Check (Pyridine Substitution)

Commercial starting materials (bromopyridines) can be mislabeled.

  • 2-Pyridyl (Target): 4 distinct aromatic signals (ABCD system).[1] Look for the deshielded doublet at ~8.6 ppm (H-6,

    
     to Nitrogen).[1]
    
  • 3-Pyridyl: 4 distinct signals, but characterized by a singlet/narrow doublet at extremely low field (H-2, between N and C-vinyl).[1]

  • 4-Pyridyl: Symmetric AA'BB' system (appearing as two doublets) in the aromatic region.[1]

Logical Workflow for Identification

The following decision tree illustrates the step-by-step logic for confirming the structure using NMR data.

IsomerLogicStartCrude Product AnalysisCheckJCheck Vinyl Proton Coupling (J)Start->CheckJIsE(E)-Isomer Confirmed(J = 15-16 Hz)CheckJ->IsEHigh JIsZ(Z)-Isomer Detected(J = 10-12 Hz)CheckJ->IsZLow JCheckPyCheck Pyridine RegionIsE->CheckPyTargetTarget: 2-Pyridyl(d at ~8.6 ppm)CheckPy->TargetH-6 DoubletWrongRegioImpurity: 3- or 4-PyridylCheckPy->WrongRegioSymmetric or H-2 Singlet

Figure 1: Decision tree for spectroscopic validation of this compound geometry and regiochemistry.

Comprehensive Spectroscopic Profiling

The following data sets are cross-referenced from high-purity samples synthesized via Heck coupling.

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl

Frequency:12
Proton GroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Logic
Py-H6 8.60 – 8.70Doublet (d)

1H

-proton to Nitrogen; most deshielded.[1]
Vinyl-H

7.65 – 7.75Doublet (d)

1H

to carbonyl; resonance deshielded.[1] Defines (E)-geometry.
Py-H3/H4 7.65 – 7.75Multiplet (m)-2HOverlap region; includes H-3 (d) and H-4 (td).[1]
Py-H5 7.20 – 7.30Multiplet (m)-1H

-proton to Nitrogen; typically shielded.[1]
Vinyl-H

6.90 – 7.00Doublet (d)

1H

to carbonyl.[1] Matches

of H

.
Ester-CH

4.25 – 4.30Quartet (q)

2HCharacteristic ethyl ester pattern.[1]
Ester-CH

1.30 – 1.40Triplet (t)

3HCharacteristic ethyl ester pattern.[1]

Critical QC Note: If the doublet at 6.95 ppm shows a coupling of ~11 Hz, re-purify. You have significant (Z)-isomer contamination.[1]

Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or KBr pellet.[1]

Wavenumber (cm

)
Functional GroupDiagnostic Value
1710 – 1720 C=O[1] Stretch (Ester)Strong, sharp band. Confirms ester functionality.
1635 – 1645 C=C Stretch (Alkene)Conjugated alkene.[2][3] Intensity confirms conjugation with Py ring.
1580 – 1590 C=N / C=C (Pyridine)Skeletal vibrations of the aromatic ring.
970 – 980 C-H Bending (Trans)Key differentiator. (Z)-alkenes typically absorb at 690-730 cm

.

Experimental Validation Protocol

To generate a reference standard or validate a commercial batch, follow this optimized Heck coupling protocol. This method favors the thermodynamic (E)-product.[1]

Synthesis Workflow (Heck Reaction)

Reaction: 2-Bromopyridine + Ethyl Acrylate

1
  • Reagents:

    • 2-Bromopyridine (1.0 eq)[1]

    • Ethyl Acrylate (1.5 eq) – Excess drives conversion.[1]

    • Pd(OAc)

      
       (2-5 mol%) – Pre-catalyst.[1]
      
    • PPh

      
       (10 mol%) – Ligand stabilizes Pd(0).[1]
      
    • Triethylamine (Et

      
      N) (2.0 eq) – Base to regenerate Pd(0).[1]
      
    • Solvent: DMF or Acetonitrile (Anhydrous).

  • Procedure:

    • Combine aryl halide, catalyst, ligand, and base in a sealed tube under Nitrogen/Argon.[1]

    • Add solvent and ethyl acrylate.

    • Heat to 90–100°C for 12–24 hours. Note: Higher temps promote (E)-selectivity.[1]

    • Workup: Dilute with EtOAc, wash with water (removes DMF/salts) and brine. Dry over Na

      
      SO
      
      
      .
  • Purification:

    • Flash Column Chromatography (Silica Gel).[2][4]

    • Eluent: Hexane/EtOAc gradient (typically 10%

      
       30% EtOAc).
      
    • Visual Check: Product is often a yellow oil that may solidify upon standing (or cooling).

Catalytic Cycle & Selectivity

Understanding the mechanism clarifies why the (E)-isomer is dominant.[1] The migratory insertion places the R-group (pyridine) and the ester group trans to each other to minimize steric clash in the transition state.[1]

HeckCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(+ Ar-Br)Pd0->OxAddPdII_ArPd(II)-Ar ComplexOxAdd->PdII_ArCoordOlefin CoordinationPdII_Ar->CoordInsertMigratory Insertion(Stereo-determining)Coord->InsertElimBeta-Hydride Elimination(Product Release)Insert->ElimForms (E)-IsomerRegenReductive Elimination(Base + HBr)Elim->RegenRegen->Pd0

Figure 2: Simplified Heck Catalytic Cycle highlighting the insertion/elimination steps responsible for (E)-selectivity.

Troubleshooting & Impurity Analysis

When cross-referencing your data, look for these common deviations:

ObservationProbable CauseRemediation
Extra doublet at ~7.1 ppm (

Hz)
(Z)-Isomer formationRecrystallize (if solid) or careful chromatography.[1] Thermodynamic equilibration (heating with I

traces) can convert Z

E.
Peaks at ~7.4-7.6 ppm (multiplet) Triphenylphosphine Oxide (Ph

P=O)
Common byproduct.[1] Difficult to remove. Use Hexane/Ether triturating or saponify ester to acid for purification, then re-esterify.
Missing Ethyl signals Hydrolysis to Acrylic AcidCheck IR for broad OH stretch (2500-3300 cm

).
Aromatic region complex/messy Homocoupling (2,2'-bipyridine)Catalyst death/overheating.[1] Modify catalyst loading or exclude O

more rigorously.

References

  • Synthesis & NMR Data: Yasukata, T., & Matsuura, T. (2021).[3] Typical experimental procedure for one-pot preparation of aryl or heteroaryl-bearing acrylates.[1] Heterocycles, 102(3), 527-533.[1][3]

  • Heck Reaction Mechanism: Organic Chemistry Portal. Heck Reaction: Mechanism and recent literature.

  • Spectroscopic Data (IR/MS): PubChem Compound Summary for CID 5371891, this compound.[1] [1]

  • Isomer Differentiation Theory: LibreTexts Chemistry. Sequence Rules - The E,Z Designation. [1]

A Comparative Guide to Michael Acceptors: Profiling (E)-ethyl 3-(pyridin-2-yl)acrylate Against Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Michael Acceptors in Covalent Chemistry

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in modern organic chemistry.[1][2] Its utility extends profoundly into drug discovery and chemical biology, where the α,β-unsaturated system, known as a Michael acceptor, serves as a "warhead" for forming stable, covalent bonds with biological nucleophiles.[3][4] This strategy is central to the design of targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.

The efficacy and safety of a covalent modulator are critically dependent on the reactivity and selectivity of its Michael acceptor. An ideal acceptor should be sufficiently reactive to engage its intended target (e.g., a cysteine thiol in a protein active site) under physiological conditions but not so reactive that it indiscriminately modifies off-target biomolecules, leading to toxicity.[3] This guide provides a comparative analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate , a heteroaromatic acrylate, against a panel of commonly employed Michael acceptors, offering insights into how structural modifications influence reactivity and guide rational design in covalent drug development.

Featured Acceptor: this compound

This compound is an α,β-unsaturated ester featuring a pyridine ring at the β-position. This structural feature is pivotal to its chemical character and reactivity.

  • Structure and Electronic Profile: The defining characteristic is the electron-withdrawing nature of the 2-pyridyl group. The nitrogen atom in the pyridine ring inductively withdraws electron density from the conjugated system, enhancing the electrophilicity of the β-carbon. This makes it more susceptible to nucleophilic attack compared to its simple alkyl or phenyl counterparts. This electronic modulation is a key design element for tuning reactivity.

  • Synthesis: A common and straightforward synthesis involves the base-catalyzed condensation of 2-pyridinecarboxaldehyde with ethyl acrylate.[5] This accessibility makes it an attractive scaffold for inclusion in medicinal chemistry programs.

  • Potential Applications: The pyridine moiety is a well-established pharmacophore found in numerous biologically active molecules.[5] Its inclusion in a Michael acceptor framework makes this compound and its derivatives promising candidates for drug discovery, particularly in oncology and immunology.[6] Furthermore, its structure lends itself to applications in polymer and materials science.[5][6]

Comparative Analysis with Alternative Michael Acceptors

The selection of a Michael acceptor is a critical decision in the design of a covalent probe or therapeutic. The choice dictates the kinetics of covalent bond formation, selectivity for specific nucleophiles (e.g., cysteine vs. lysine), and the overall pharmacological profile. Below, we compare this compound to three widely used classes of Michael acceptors.

Ethyl Acrylate: The Archetypal Acrylate
  • Structural Simplicity: As the ethyl ester of acrylic acid, this is one of the simplest Michael acceptors.[7] Lacking significant steric hindrance or complex electronic influences, it serves as a fundamental baseline for reactivity.

  • Reactivity Profile: Ethyl acrylate is moderately reactive and is a staple in organic synthesis for forming β-substituted propionates.[7] Its reactivity is sufficient for many synthetic transformations and polymerization reactions.[7][8] However, in a biological context, its relatively untuned reactivity can be a liability, potentially leading to off-target reactions.

  • Comparison: this compound is predicted to be more reactive than ethyl acrylate. The electron-withdrawing pyridine ring polarizes the α,β-unsaturated system more effectively than the simple vinyl proton of ethyl acrylate, making the β-carbon a "harder" electrophile and accelerating the rate of nucleophilic attack.

Chalcones: The Aromatic Ketones
  • Structural Features: Chalcones are α,β-unsaturated ketones flanked by two aromatic rings. This extended conjugation and the presence of a ketone (a stronger electron-withdrawing group than an ester) generally render them highly reactive Michael acceptors.[9][10]

  • Reactivity and Biological Activity: The reactivity of chalcones can be extensively tuned by modifying the substituents on the aromatic rings.[9] They are known to form covalent adducts with biological thiols, such as cysteine residues in proteins, which is believed to be a key mechanism for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[10][11]

  • Comparison: Chalcones are generally more reactive electrophiles than acrylates. The ketone carbonyl is more electron-withdrawing than the ester carbonyl of this compound. While this heightened reactivity can be advantageous for targeting less nucleophilic residues, it also increases the risk of off-target reactivity. The acrylate offers a potentially more "tunable" and softer electrophilicity, which can be beneficial for achieving target selectivity.

N-Substituted Maleimides: The Thiol-Selective Powerhouse
  • Structural Features: Maleimides are cyclic dicarboximides containing a reactive carbon-carbon double bond. This strained, cyclic, and highly electron-deficient system makes them exceptionally reactive Michael acceptors.

  • Reactivity and Selectivity: Maleimides are renowned for their rapid and highly selective reaction with thiols under physiological conditions (pH 6.5-7.5).[12] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, making them the gold standard for cysteine-specific bioconjugation.[12][13]

  • Comparison: Maleimides are significantly more reactive towards thiols than this compound. This makes them ideal for applications requiring rapid and complete labeling of cysteine residues, such as in antibody-drug conjugates (ADCs) or pull-down assays.[13] However, a major drawback is the potential for the resulting thioether bond to undergo a retro-Michael reaction, leading to adduct reversal. The thioether bond formed from acrylates is generally more stable. Therefore, for applications requiring a permanent covalent linkage, an acrylate-based acceptor like this compound may be preferable, despite its slower reaction kinetics.

Quantitative Comparison of Michael Acceptor Reactivity

Michael AcceptorGeneral StructureActivating GroupPredicted Relative Reactivity (Thiol Addition)Key Characteristics
N-Alkyl Maleimide Cyclic ImideImide++++ (Very High)Highly thiol-selective, very fast kinetics, potential for retro-Michael reaction.[12][13]
Chalcone α,β-Unsaturated KetoneKetone, Aryl Rings+++ (High)Highly reactive, tunable via aromatic substitution, broad biological activity.[9]
This compound α,β-Unsaturated EsterEster, Pyridine Ring++ (Moderate-High)More reactive than simple acrylates, stable adduct, contains pharmacophoric pyridine.[5]
Ethyl Acrylate α,β-Unsaturated EsterEster+ (Moderate)Baseline reactivity, widely used in synthesis and polymer chemistry.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a standard base-catalyzed condensation reaction.[5]

Rationale: This procedure utilizes a base to generate a nucleophilic species from ethyl acrylate which then attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The subsequent elimination of water drives the formation of the conjugated double bond. Using a suitable base like sodium ethoxide ensures efficient deprotonation to initiate the reaction.

Materials:

  • 2-pyridinecarboxaldehyde

  • Ethyl acrylate

  • Sodium ethoxide (or another suitable base, e.g., potassium carbonate)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under a nitrogen atmosphere.

  • Add ethyl acrylate (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding saturated aqueous ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Kinetic Analysis of Michael Acceptor Reactivity via ¹H NMR Spectroscopy

Rationale: This experiment measures the rate of reaction between a Michael acceptor and a model thiol (N-acetyl-L-cysteine). By monitoring the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum over time under pseudo-first-order conditions (large excess of one reactant), the reaction rate constant can be determined. This provides a quantitative measure of the acceptor's electrophilicity.

Materials:

  • Michael acceptor of interest (e.g., this compound)

  • N-acetyl-L-cysteine (NAC)

  • Phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D₂O

  • Internal standard (e.g., DSS or TMSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the Michael acceptor in a deuterated organic solvent (e.g., DMSO-d₆) to ensure solubility.

  • Prepare a stock solution of N-acetyl-L-cysteine (e.g., 20 mM) in the D₂O phosphate buffer. Ensure the pH is adjusted to 7.4 after dissolution.

  • In an NMR tube, combine the NAC solution and the internal standard.

  • Acquire a baseline ¹H NMR spectrum (t=0) of the mixture.

  • Initiate the reaction by adding a small, precise volume of the Michael acceptor stock solution to the NMR tube to achieve the desired final concentration (e.g., 1 mM, ensuring a 20-fold excess of NAC).

  • Immediately mix the contents thoroughly and place the tube in the NMR spectrometer.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a unique proton on the Michael acceptor (e.g., a vinyl proton) and a unique proton on the product adduct.

  • Plot the natural logarithm of the normalized integral of the starting material peak versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [NAC] .

Visualizations

Caption: The three-step mechanism of a base-catalyzed Michael addition reaction.

Workflow Workflow for Kinetic Analysis by NMR prep_nac 1. Prepare N-acetyl-cysteine (NAC) in D₂O Buffer (pH 7.4) mix 3. Combine NAC, Buffer, and Internal Standard in NMR Tube prep_nac->mix prep_ma 2. Prepare Michael Acceptor (MA) Stock in DMSO-d₆ initiate 5. Add MA Stock to NMR Tube to Initiate Reaction prep_ma->initiate t0_scan 4. Acquire t=0 NMR Spectrum mix->t0_scan t0_scan->initiate time_course 6. Acquire NMR Spectra at Timed Intervals initiate->time_course process 7. Process Data: Integrate Reactant & Product Signals time_course->process plot 8. Plot ln([MA]) vs. Time process->plot calculate 9. Calculate k_obs and k₂ plot->calculate

Sources

Comparative Guide: Antioxidant Profile of (E)-Ethyl 3-(pyridin-2-yl)acrylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Pharmacophore for Indirect Antioxidant Modulation.

This guide provides a technical analysis of (E)-ethyl 3-(pyridin-2-yl)acrylate and its bioisosteric analogs. While often screened for direct radical scavenging (DPPH/ABTS), the primary therapeutic value of this scaffold lies in its Michael acceptor functionality. Unlike classical phenolic antioxidants (e.g., Resveratrol) that scavenge radicals directly, pyridine acrylates predominantly act as indirect antioxidants by alkylating Keap1, thereby activating the Nrf2/ARE pathway.

Key Finding: The ethyl ester parent compound exhibits low direct scavenging activity (IC50 > 50 mM) compared to its phenolic-amide analogs (IC50 ~ 16 µg/mL in FIC assays). Drug developers should prioritize this scaffold for oxidative stress response induction rather than direct radical quenching.

Chemical Architecture & Analog Classification

The core scaffold consists of a pyridine ring conjugated to an


-unsaturated carbonyl system. The electron-deficient alkene acts as a "warhead" for cysteine residues on proteins.
Core Scaffold: this compound
  • Structure: Pyridine ring at the

    
    -position of an ethyl acrylate.
    
  • Role: Parent lipophilic ester; pro-drug candidate (hydrolyzable to acid).

  • Reactivity: Moderate electrophile.

Functional Analogs (Bioisosteres)

To optimize antioxidant performance, two primary modifications are common in the literature:

  • Amide Isosteres (N-pyridyl cinnamamides): Replacing the ethoxy group with an amine (often pyridyl-amine). Increases stability and hydrogen-bonding potential.

  • Chalcone Isosteres (Enones): Replacing the ethoxy group with a phenyl ring. Increases lipophilicity and reactivity (harder electrophile).

Diagram 1: Structural Classification & SAR

SAR_Analysis Core This compound (Parent Ester) Mod1 Modification A: Amide Linkage Core->Mod1 Bioisosteric Replacement (-OEt -> -NHAr) Mod2 Modification B: Enone (Chalcone) Core->Mod2 Bioisosteric Replacement (-OEt -> -Ph) Activity2 Mechanism: Direct Scavenging (Weak) Core->Activity2 Requires -OH subst. Analog1 N-(pyridin-2-yl)acrylamide (Higher Stability) Mod1->Analog1 Analog2 Pyridyl Chalcone (High Electrophilicity) Mod2->Analog2 Activity1 Mechanism: Nrf2 Activation (Dominant) Analog1->Activity1 Primary Mode Analog2->Activity1

Caption: Structural evolution from the parent ester to amide and chalcone analogs, highlighting the shift towards Nrf2 activation as the primary antioxidant mechanism.

Comparative Performance Analysis

The following data synthesizes experimental results from comparative studies on pyridine-based acrylates and chalcones. Note the distinction between Direct Scavenging (DPPH) and Metal Chelation (FIC), which is crucial for this class.

Table 1: Antioxidant Activity Profile (Comparative)
Compound ClassSpecific AnalogDPPH IC50 (Radical Scavenging)FIC IC50 (Metal Chelation)Mechanism Note
Ethyl Ester This compound> 50 mM (Inactive)> 200 µg/mLLacks H-donating groups; purely electrophilic.
Amide (E)-N-(pyridin-2-yl)-3-(4-OH-phenyl)acrylamideModerate N/APhenolic -OH restores radical scavenging.
Chalcone (E)-1-(2-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-oneInactive16.53 µg/mL Pyridine N acts as a metal chelator (preventing Fenton reaction).
Standard Trolox / Ascorbic Acid~3.8 µg/mLN/AReference direct scavenger.

Expert Insight: The parent ethyl ester performs poorly in DPPH assays because it lacks a labile hydrogen atom to donate to the stable radical. However, analogs with a 2-pyridyl nitrogen (like the Chalcone entry) show significant Ferrous Ion Chelating (FIC) activity (IC50 16.53 µg/mL). This suggests these compounds prevent oxidative stress by sequestering transition metals that catalyze ROS formation, rather than by scavenging ROS directly [1, 2].

Mechanism of Action: The "Soft" Antioxidant

Unlike "hard" antioxidants (Vitamin C) that quench radicals, this compound analogs function as Michael Acceptors .

  • Electrophilic Attack: The

    
    -carbon of the acrylate is electrophilic.
    
  • Keap1 Alkylation: It reacts with cysteine thiols (Cys151) on the Keap1 protein.

  • Nrf2 Release: This disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation.

  • Gene Expression: Nrf2 translocates to the nucleus, binding to the ARE (Antioxidant Response Element) to upregulate HO-1, NQO1, and GSH.

Diagram 2: The Nrf2 Activation Pathway

Nrf2_Pathway Compound This compound Keap1 Keap1 Protein (Cys151 Sensor) Compound->Keap1 Electrophilic Attack Complex Michael Adduct (Keap1-Acrylate) Keap1->Complex Alkylation Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binds Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Caption: The indirect antioxidant mechanism where the acrylate acts as a prodrug signal to trigger the cell's endogenous defense systems.

Experimental Protocols

To validate these compounds, two distinct assays are required: one for direct scavenging (to rule it out or confirm phenolic substitution) and one for synthesis.

Protocol A: Synthesis of this compound

A green chemistry approach utilizing the Wittig reaction for high stereoselectivity (E-isomer).

Reagents:

  • Picolinaldehyde (2-Pyridinecarboxaldehyde)

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 10 mmol of picolinaldehyde in 20 mL anhydrous DCM.

  • Addition: Add 1.1 eq (11 mmol) of the phosphorous ylide slowly at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Concentrate solvent in vacuo. Triturate the residue with cold hexane to precipitate triphenylphosphine oxide (byproduct).

  • Purification: Filter and purify the filtrate via silica gel column chromatography.

  • Validation: NMR should show a doublet with

    
     Hz for the vinylic protons, confirming the (E)-geometry.
    
Protocol B: DPPH Radical Scavenging Assay

Standardized for Pyridine Derivatives.

Reagents:

  • 0.1 mM DPPH solution in Methanol.

  • Test compounds dissolved in DMSO (1 mg/mL stock).

Workflow:

  • Preparation: Prepare serial dilutions of the analog (10 – 500 µg/mL).

  • Incubation: Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use Ascorbic Acid as positive control and DMSO as negative control.

  • Measurement: Incubate in dark for 30 mins at RT. Measure Absorbance at 517 nm.

  • Calculation:

    
    
    Note: Expect <10% inhibition for the unsubstituted ethyl ester.
    
Diagram 3: Experimental Workflow

Workflow Step1 Synthesis (Wittig Reaction) Step2 Purification (Silica Column) Step1->Step2 Step3 Characterization (1H-NMR, J=16Hz) Step2->Step3 Branch Assay Selection Step3->Branch Assay1 DPPH Assay (Direct Scavenging) Branch->Assay1 Phenolic Analogs Assay2 FIC Assay (Metal Chelation) Branch->Assay2 Pyridyl Analogs

Caption: Operational workflow from synthesis to assay selection based on the specific structural features of the analog.

References

  • Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Source: Brieflands (2016). Relevance: Establishes the metal chelating potential (FIC) of the pyridyl-enone scaffold. URL:[Link]

  • Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Source: ResearchGate (2024). Relevance: Compares amide bioisosteres and validates DPPH protocols for this chemical class. URL:[Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. Source: MDPI (2024). Relevance: Discusses the SAR of heterocyclic acrylic acid derivatives and their lipoxygenase inhibitory potential. URL:[Link]

  • This compound Structure and Properties. Source: PubChem (NIH). Relevance: Authoritative source for physicochemical properties (MW, LogP) of the parent ester. URL:[Link]

(E)-Ethyl 3-(pyridin-2-yl)acrylate Reference Standards: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Profile & Critical Quality Attributes (CQAs)

Compound Identity

  • IUPAC Name: Ethyl (2E)-3-(pyridin-2-yl)prop-2-enoate

  • CAS Number: 70526-11-3[1][2]

  • Molecular Formula: C₁₀H₁₁NO₂ (MW: 177.20 g/mol )[1][2][3][4][5]

  • Core Structure: A conjugated system linking a pyridine ring (2-position) to an ethyl acrylate moiety via a trans (E) alkene bridge.

The Scientist's Perspective: Why This Standard Matters (E)-ethyl 3-(pyridin-2-yl)acrylate is not merely a catalog item; it is a pivotal intermediate in the synthesis of indolizine-based pharmaceuticals and a ligand in coordination chemistry. Its utility hinges on two critical factors often overlooked in basic certificates of analysis (CoA):

  • Stereochemical Purity (E vs. Z): The biological activity and synthetic utility of acrylate derivatives are strictly stereodependent. The (E)-isomer is thermodynamically favored, but photo-isomerization to the (Z)-isomer occurs readily under ambient light, altering reaction kinetics and biological binding.

  • Synthetic Origin Impurities: Depending on whether the standard was synthesized via the Heck Reaction or Horner-Wadsworth-Emmons (HWE) olefination, the impurity profile differs drastically (Palladium residues vs. Phosphorous byproducts).

Part 2: Comparative Analysis of Reference Standard Grades

In drug development, "purity" is relative to the phase of research. Below is an objective comparison of the three primary tiers of reference standards available for this compound, evaluated against rigorous analytical criteria.

Table 1: Performance Matrix of Standard Alternatives
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard (High Purity) Tier 3: Research Grade (Synthesis Crude)
Primary Use GMP Release Testing, QuantitationMethod Validation, Impurity MarkerEarly Discovery, Synthetic Feedstock
Assay Method Mass Balance (HPLC + TGA + ROI + KF)qNMR or HPLC Area %HPLC Area % (Uncorrected)
Stereochemical Purity Guaranteed >99.5% (E)-isomer>98% (E)-isomer>90% (Mixture of E/Z possible)
Impurity Profiling Quantified Pd, P, and residual solventsIdentified major organic impuritiesUnidentified peaks common
Traceability NIST/SI TraceableManufacturer TraceableLot-specific only
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Low: Defensible in regulatory audits.Medium: Sufficient for internal R&D.High: Risk of catalytic poisoning (Pd) or isomer contamination.
Deep Dive: The Impurity "Fingerprint"

The choice of standard must account for the synthetic route used to produce it. A high-purity standard derived from a Heck reaction may still contain trace Palladium, which can catalyze unwanted side reactions in your test system.

  • Heck Origin: Contains traces of phosphine ligands and Palladium.

  • HWE Origin: Contains traces of triethyl phosphonoacetate and lithium salts.

Part 3: Experimental Validation Protocols

Experiment A: Stereoselective HPLC Method (E/Z Separation)

Objective: To confirm the stereochemical purity and detect the presence of the (Z)-isomer, which often co-elutes in generic gradient methods.

Method Parameters:

  • Column: C18 (ODS) with high carbon load (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidification is critical to protonate the pyridine nitrogen, preventing peak tailing).

  • Mobile Phase B: Acetonitrile.[6][7]

  • Mode: Isocratic elution (75% A / 25% B). Note: Isocratic is preferred over gradient here to maximize resolution (Rs) between the geometric isomers.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 275 nm (Lambda max for the conjugated system).

  • Temperature: 25°C.

Validation Criteria:

  • Retention Time: (E)-isomer ~8-10 min; (Z)-isomer ~6-7 min (elutes earlier due to higher polarity/compact shape).

  • Resolution (Rs): Must be > 2.0 between E and Z peaks.

Experiment B: Photo-Stability Stress Test

Objective: To determine the handling requirements of the standard.

  • Prepare a 0.5 mg/mL solution of the (E)-standard in Acetonitrile.

  • Expose Sample A to ambient lab light for 4 hours. Keep Sample B wrapped in foil (Dark Control).

  • Analyze both via the HPLC method above.

  • Pass Criteria: Dark Control >99.5% (E). Exposed Sample will likely show 2-5% (Z)-isomer formation. This confirms the need for amber glassware storage.

Part 4: Visualizing the Science

Diagram 1: Synthetic Origins & Impurity Pathways

This diagram maps how different synthesis routes lead to distinct impurity profiles in the reference standard.

G cluster_0 Route A: Heck Reaction cluster_1 Route B: HWE Reaction SM1 2-Bromopyridine RXN1 Pd-Catalyzed Coupling SM1->RXN1 SM2 Ethyl Acrylate SM2->RXN1 Cat Pd(OAc)2 / Phosphine Cat->RXN1 Product This compound (Target Standard) RXN1->Product Major ImpurityA Impurity Profile A: Residual Pd, Phosphine Oxides, Homocoupled Biaryls RXN1->ImpurityA Trace SM3 Picolinaldehyde RXN2 Olefination SM3->RXN2 SM4 Phosphonoacetate SM4->RXN2 Base NaH / LiCl Base->RXN2 RXN2->Product Major ImpurityB Impurity Profile B: Phosphates, Lithium Salts, (Z)-Isomer (Higher %) RXN2->ImpurityB Trace

Caption: Comparison of impurity fingerprints derived from Heck vs. HWE synthetic routes.

Diagram 2: Analytical Validation Workflow

A logic flow for qualifying the reference standard upon receipt.

Validation Start Receive Standard (CAS 70526-11-3) Step1 qNMR Analysis (Absolute Purity) Start->Step1 Step2 HPLC (Acidic Mobile Phase) (Stereochemical Purity) Start->Step2 Decision Is (Z)-Isomer > 1.0%? Step2->Decision Pass Release for Use (Store in Amber/Desiccator) Decision->Pass No Fail Reject / Purify (Recrystallize) Decision->Fail Yes

Caption: Decision tree for incoming quality control of the reference standard.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371891, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • SIELC Technologies. Separation of Ethyl Acrylate on Newcrom R1 HPLC column. (Base method adapted for pyridine derivative). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (E)-ethyl 3-(pyridin-2-yl)acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, (E)-ethyl 3-(pyridin-2-yl)acrylate presents both exciting opportunities and potential hazards. This guide, compiled from the perspective of a Senior Application Scientist, provides essential safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to build a foundation of trust by offering in-depth, practical guidance that extends beyond the product itself, ensuring the safety and success of your research.

Immediate Safety and Hazard Assessment

This compound should be handled with the same precautions as ethyl acrylate, which is classified as a hazardous substance. Key hazards include:

  • Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[2] It may also cause respiratory irritation.[2] Acute exposure can lead to drowsiness, headache, and nausea.[3]

  • Physical Hazards: Highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][5]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]

Given these hazards, the implementation of appropriate personal protective equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

Protective GearSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye irritation.[2][6]
Hand Protection Nitrile or Butyl Rubber GlovesAcrylates can penetrate latex and vinyl gloves.[7] Nitrile or butyl rubber provides better protection against skin contact, which can cause irritation and allergic reactions.[6][7][8] Double gloving is recommended for extended handling.[7]
Skin and Body Protection Flame-resistant lab coat and closed-toe shoesTo protect against accidental skin contact and in the event of a small fire.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeTo be used when handling outside of a certified chemical fume hood or in case of a spill to prevent inhalation of irritating and potentially toxic vapors.[2][6]
Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its use in an experiment.

Operational_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receiving Receive Package Inspect Inspect for Damage Receiving->Inspect Visually check for leaks Log Log in Inventory Inspect->Log If intact Store Store in Flammables Cabinet Log->Store Away from heat/ignition sources Prep Prepare Work Area in Fume Hood Store->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh React Perform Reaction Weigh->React Quench Quench Reaction React->Quench Segregate Segregate Waste Quench->Segregate Clean Clean Glassware Segregate->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Operational workflow for this compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, immediately inspect the package for any signs of damage or leaks. If compromised, follow your institution's emergency procedures.

  • Inventory and Storage: Log the chemical into your laboratory's inventory system.[9] Store the container in a designated flammables cabinet, away from heat, sparks, open flames, and oxidizing agents.[2][4] The storage area should be well-ventilated.

  • Preparation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10][11] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.

  • Weighing and Dispensing: When weighing, use a balance inside the fume hood or in a well-ventilated area. Use non-sparking tools.[4] Keep the container tightly closed when not in use.[5]

  • Reaction Setup: In the fume hood, add the compound to your reaction vessel. Be mindful of potential exothermic reactions and have appropriate cooling baths on standby.

  • Post-Reaction: After the reaction is complete, follow appropriate quenching procedures to neutralize any reactive species before workup.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental stewardship.[12] Under no circumstances should this chemical be disposed of down the drain.[13]

Disposal_Decision_Tree cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_disposal_pathway Disposal Pathway Start Waste Generated Unused Unused Product Start->Unused Contaminated Contaminated Materials (Gloves, Paper Towels) Start->Contaminated Aqueous Aqueous Waste Start->Aqueous Organic Organic Waste Start->Organic Waste_Container Labeled Hazardous Waste Container Unused->Waste_Container Contaminated->Waste_Container Aqueous_Container Aqueous Waste Container Aqueous->Aqueous_Container Organic_Container Halogenated/Non-Halogenated Organic Waste Container Organic->Organic_Container EHS_Pickup Arrange for EHS Pickup Waste_Container->EHS_Pickup Aqueous_Container->EHS_Pickup Organic_Container->EHS_Pickup

Caption: Disposal decision tree for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[13]

  • Waste Containers:

    • Solid Waste: Collect any unused product and contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[13][14] The label should include "Hazardous Waste" and the full chemical name.[13]

    • Liquid Waste: Segregate aqueous and organic waste into separate, labeled containers. Be mindful of halogenated versus non-halogenated organic waste streams as per your institution's guidelines.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[14] Ensure containers are kept closed except when adding waste.[13]

  • Disposal: Once a waste container is full, or after a designated accumulation time, contact your institution's EHS office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.[13]

  • Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.[13]

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors. A commitment to safety is a commitment to scientific excellence.

References

  • Ayers International. (n.d.). MSDS Ethyl Acrylate.
  • Synerzine. (2018, November 21). SAFETY DATA SHEET Ethyl acrylate.
  • New Jersey Department of Health. (2002, April). ETHYL ACRYLATE HAZARD SUMMARY.
  • AC Plastics. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know.
  • DermNet. (n.d.). Allergy to acrylates.
  • U.S. Environmental Protection Agency. (n.d.). ethyl acrylate.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). ETHYL ACRYLATE.
  • Sasol. (2023, October 25). Ethyl Acrylate.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hourglass International, Inc. (2012, August 22). Acrylates in the Dental Office – Hazards and Hand Protection.
  • BenchChem. (2025). Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • American Chemical Society. (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube.
  • Tech-Labs. (n.d.). Safe Handling Guide UV curable materials.
  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices.
  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • Office of Research Services, National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
  • Permabond. (2017, November 2). PPE-How to protect your skin when working with adhesives.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 3-(pyridin-2-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 3-(pyridin-2-yl)acrylate

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